Panipenem
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
(5R,6S)-3-[(3S)-1-ethanimidoylpyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-7(19)12-10-5-11(13(15(21)22)18(10)14(12)20)23-9-3-4-17(6-9)8(2)16/h7,9-10,12,16,19H,3-6H2,1-2H3,(H,21,22)/t7-,9+,10-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMABNNERDVXID-DLYFRVTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SC3CCN(C3)C(=N)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)S[C@H]3CCN(C3)C(=N)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20868982 | |
| Record name | Panipenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87726-17-8 | |
| Record name | Panipenem | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87726-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Panipenem [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087726178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Panipenem | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20868982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Panipenem | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PANIPENEM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9769W09JF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Panipenem's Mechanism of Action Against Gram-Positive Bacteria: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panipenem is a broad-spectrum carbapenem antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria. This technical guide provides an in-depth exploration of the core mechanism of action of this compound against clinically significant Gram-positive pathogens, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. The guide details the molecular interactions with penicillin-binding proteins (PBPs), summarizes key quantitative data on its efficacy, outlines relevant experimental protocols for its study, and discusses mechanisms of resistance.
Core Mechanism of Action: Inhibition of Cell Wall Synthesis
Like all β-lactam antibiotics, the primary mechanism of action of this compound is the disruption of bacterial cell wall synthesis. This compound covalently binds to the active site of penicillin-binding proteins (PBPs), which are essential enzymes responsible for the final steps of peptidoglycan synthesis. This inactivation of PBPs prevents the cross-linking of peptidoglycan chains, leading to a compromised cell wall, and ultimately, cell lysis and bacterial death.
The effectiveness of this compound against Gram-positive bacteria stems from its high affinity for multiple essential PBPs in these organisms. The binding to several PBP targets simultaneously enhances its bactericidal activity and can contribute to a lower likelihood of resistance development through single-target mutations.
Figure 1: Mechanism of this compound Action
Quantitative Efficacy of this compound
The in vitro activity of this compound against key Gram-positive pathogens is summarized below. Minimum Inhibitory Concentration (MIC) values are crucial indicators of an antibiotic's potency.
| Gram-Positive Pathogen | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) | Comparator: Imipenem MIC Range (µg/mL) | Comparator: Imipenem MIC₅₀ (µg/mL) | Comparator: Imipenem MIC₉₀ (µg/mL) |
| Staphylococcus aureus (Methicillin-Susceptible) | 0.015 - 0.5 | 0.03 | 0.06 | 0.03 - 0.25 | 0.06 | 0.12 |
| Staphylococcus aureus (Methicillin-Resistant, MRSA) | 0.5 - >128 | 32 | 128 | 1 - >128 | 32 | >128 |
| Streptococcus pneumoniae (Penicillin-Susceptible) | ≤0.008 - 0.06 | 0.015 | 0.03 | ≤0.008 - 0.06 | 0.015 | 0.03 |
| Streptococcus pneumoniae (Penicillin-Intermediate) | 0.015 - 0.5 | 0.12 | 0.25 | 0.015 - 0.5 | 0.12 | 0.25 |
| Streptococcus pneumoniae (Penicillin-Resistant) | 0.12 - 2 | 0.5 | 1 | 0.12 - 2 | 0.5 | 1 |
| Enterococcus faecalis | 1 - 16 | 2 | 8 | 0.5 - 8 | 2 | 4 |
| Enterococcus faecium | >64 | >64 | >64 | >64 | >64 | >64 |
Note: Data compiled from multiple sources. MIC values can vary based on testing methodology and geographic location of isolates. This compound generally demonstrates low MICs against susceptible strains of S. aureus and S. pneumoniae[1].
Penicillin-Binding Protein (PBP) Affinity
| Staphylococcus aureus PBP | Imipenem IC₅₀ (µM) | Ertapenem IC₅₀ (µM) |
| PBP1 | 0.10 ± 0.01 | 0.10 ± 0.01 |
| PBP2 | 0.10 ± 0.01 | 0.03 ± 0.01 |
| PBP3 | 0.10 ± 0.01 | 0.10 ± 0.01 |
| PBP4 | >10 | >10 |
Note: Lower IC₅₀ values indicate higher binding affinity[2].
Mechanisms of Resistance in Gram-Positive Bacteria
The primary mechanism of resistance to this compound and other β-lactams in Gram-positive bacteria involves alterations in the target PBPs. These alterations, typically arising from point mutations or genetic recombination, reduce the binding affinity of the antibiotic to the PBP, thereby diminishing its inhibitory effect.
-
Staphylococcus aureus : Resistance in MRSA is primarily mediated by the acquisition of the mecA gene, which encodes for a low-affinity PBP known as PBP2a. PBP2a can continue to function in cell wall synthesis even in the presence of high concentrations of most β-lactams. Additionally, mutations in native PBPs, such as PBP2 and PBP4, have been associated with reduced susceptibility to carbapenems[3][4].
-
Streptococcus pneumoniae : Resistance to β-lactams in pneumococci is a stepwise process involving mosaic alterations in multiple PBP genes (pbp1a, pbp2b, and pbp2x) through recombination with genes from related streptococcal species. These alterations lead to PBPs with progressively lower affinity for β-lactams[5]. This compound has shown effectiveness against many penicillin-resistant strains of S. pneumoniae[6].
-
Enterococcus faecium : Intrinsic and acquired resistance to β-lactams in E. faecium is often associated with the production of a low-affinity PBP5. Alterations and overexpression of PBP5 can lead to high-level resistance[7].
Figure 2: Resistance Mechanisms to this compound
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)
This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial isolate.
References
- 1. Comparative Evaluation of Penicillin, Ampicillin, and Imipenem MICs and Susceptibility Breakpoints for Vancomycin-Susceptible and Vancomycin-Resistant Enterococcus faecalis and Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. etflin.com [etflin.com]
- 5. β-Lactam Resistance Mechanisms: Gram-Positive Bacteria and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of beta-lactam antibiotics to penicillin-binding proteins in methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Discovery and Synthesis of Panipenem
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panipenem is a broad-spectrum carbapenem antibiotic valued for its potent activity against a wide range of Gram-positive and Gram-negative bacteria, including many β-lactamase-producing strains.[1] Discovered as a derivative of thienamycin, this compound's therapeutic efficacy is intrinsically linked to its co-administration with betamipron.[1] This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols, quantitative data summaries, and visual representations of its synthesis and mechanism are presented to serve as a valuable resource for researchers and professionals in the field of drug development.
Discovery and Rationale for Co-administration with Betamipron
This compound emerged from research efforts to develop more stable and effective carbapenem antibiotics derived from the natural product thienamycin.[2] Like other early carbapenems, this compound is susceptible to degradation by the renal enzyme dehydropeptidase-I (DHP-I), which can lead to nephrotoxicity.[1][3] To overcome this limitation, this compound is co-administered with betamipron, an inhibitor of organic anion transporters (OATs) in the renal tubules.[3] Betamipron competitively inhibits the uptake of this compound into renal tubular cells, thereby reducing its concentration in the kidneys and minimizing the risk of nephrotoxicity.[3] This combination ensures that this compound can be administered at therapeutic doses with an improved safety profile.
Mechanism of Action
As a member of the β-lactam class of antibiotics, this compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[2] Specifically, it binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall.[2] This disruption of cell wall integrity leads to cell lysis and bacterial death.[2]
The following diagram illustrates the mechanism of this compound-induced nephrotoxicity and the protective role of betamipron.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of a carbapenem core structure and a side-chain moiety, which are then coupled and deprotected to yield the final active pharmaceutical ingredient. The following is a generalized workflow based on patent literature.[4][5]
Experimental Protocol for Synthesis (Exemplified from Patent Literature)
The following protocol is a representative example of the steps involved in the synthesis of this compound, adapted from patent documentation.[4][6] Disclaimer: This is not a detailed laboratory protocol and should be adapted and optimized by qualified professionals.
Step 1: Synthesis of p-Nitrobenzyl Acetoacetate
-
To a 250 mL round-bottom flask, add methyl acetoacetate (5.8 g, 50 mmol), p-nitrobenzyl alcohol (7.65 g, 50 mmol), and boric acid (0.31 g, 5 mmol).
-
Add 100 mL of anhydrous toluene and heat to reflux at 110°C for 5 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain p-nitrobenzyl acetoacetate as a light yellow solid.
Step 2: Synthesis of the this compound Parent Nucleus
-
The p-nitrobenzyl acetoacetate is subjected to a series of reactions including a diazo reaction, enolization, substitution, hydrolysis, and ring closure to form the carbapenem parent nucleus.
Step 3: Synthesis of the this compound Side-Chain
-
(3R)-3-hydroxy-pyrrolidine hydrochloride and p-nitrobenzyl chloroformate are used as starting materials.
-
The synthesis involves amidation, sulfonylation, nucleophilic substitution, and saponification reactions to yield the this compound side chain.
Step 4: Final Assembly and Deprotection
-
The this compound parent nucleus and the side chain are coupled through a condensation reaction.
-
The protecting groups are removed via catalytic hydrogenolysis.
-
The final step is an imidization reaction to yield this compound.
In Vitro Antibacterial Activity
The antibacterial spectrum of this compound is broad, encompassing a wide variety of clinically significant pathogens. The following tables summarize the in vitro activity of this compound, presented as Minimum Inhibitory Concentration (MIC) values required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of tested isolates.
Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | ≤0.06 - 0.25 | 0.12 - 0.5 |
| Staphylococcus aureus (MRSA) | 4 - 16 | >16 |
| Streptococcus pneumoniae | ≤0.015 - 0.06 | 0.03 - 0.12 |
| Enterococcus faecalis | 4 - 16 | >16 |
Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | ≤0.06 - 0.12 | 0.12 - 0.5 |
| Klebsiella pneumoniae | ≤0.06 - 0.25 | 0.12 - 1 |
| Pseudomonas aeruginosa | 1 - 4 | 8 - 32 |
| Haemophilus influenzae | ≤0.12 - 0.5 | 0.25 - 1 |
Table 3: In Vitro Activity of this compound Against Anaerobic Bacteria
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Bacteroides fragilis | 0.25 | 2 |
| Bacteroides thetaiotaomicron | 0.5 | 2 |
| Parabacteroides distasonis | 0.125 | 2 |
| Peptostreptococcus anaerobius | 0.5 | 1 |
Data compiled from multiple sources.[7][8]
Experimental Protocol for MIC Determination (Broth Microdilution)
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method, based on established standards.[8][9][10]
1. Preparation of this compound Stock Solution:
-
Aseptically prepare a stock solution of this compound powder in a suitable solvent at a concentration of at least 1000 µg/mL.[8]
-
The solution may be sterilized by membrane filtration if necessary.[8]
2. Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.[9]
-
Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first column of wells.[9]
-
Perform serial twofold dilutions by transferring 100 µL from one column to the next, discarding the final 100 µL from the last dilution column.[9]
3. Inoculum Preparation:
-
From a pure overnight culture of the test organism, prepare a suspension in saline to match the turbidity of a 0.5 McFarland standard.[11]
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[10]
4. Inoculation and Incubation:
-
Inoculate each well (except for a sterility control well) with the prepared bacterial suspension.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[10]
5. Interpretation of Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[8]
6. Quality Control:
-
Concurrently test reference strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213) to ensure the accuracy and reproducibility of the results.[7]
Formulation and Administration
This compound/betamipron is supplied as a sterile powder for reconstitution for intravenous infusion.
Reconstitution and Stability
-
Reconstitution: The vial containing this compound/betamipron powder should be reconstituted with a suitable diluent, such as sterile water for injection or 0.9% sodium chloride.[12]
Conclusion
This compound remains a clinically important carbapenem antibiotic, particularly in regions where it is available. Its broad spectrum of activity, coupled with the nephroprotective effect of betamipron, makes it a valuable therapeutic option for a variety of serious bacterial infections. This technical guide has provided a detailed overview of the discovery, synthesis, mechanism of action, and key experimental data for this compound, intended to support further research and development in the field of antibacterial agents.
References
- 1. Influence of Concentration and Temperature on Stability of Imipenem Focused on Solutions for Extended Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. CN110343122B - Preparation method of biapenem - Google Patents [patents.google.com]
- 4. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN101570537A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. CN102351860B - Synthesis method of this compound and intermediates thereof - Google Patents [patents.google.com]
- 7. Minimum inhibitory concentration quality-control guidelines for biapenem, DU-6859a, FK-037, levofloxacin, grepafloxacin, and ceftizoxime when using various National Committee for Clinical Laboratory Standards susceptibility test methods. Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 10. mdpi.com [mdpi.com]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. CN102827199A - Synthetic method for penem and carbapenem antibiotic type key intermediate 4AA - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Panipenem: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panipenem is a broad-spectrum carbapenem antibiotic valued for its potent activity against a wide range of Gram-positive and Gram-negative bacteria, including many multi-drug resistant strains.[1] As a member of the β-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. It also includes detailed representative experimental protocols for its synthesis, the determination of its minimum inhibitory concentration (MIC), and stability testing, designed to be a valuable resource for researchers and professionals in the field of drug development.
Chemical Structure and Identification
This compound possesses the characteristic carbapenem core structure, a bicyclic system composed of a β-lactam ring fused to a five-membered ring. Its unique side chains contribute to its broad antibacterial spectrum and clinical efficacy.
Chemical Structure:
IUPAC Name: (5R,6S)-3-{[(3S)-1-ethanimidoylpyrrolidin-3-yl]sulfanyl}- 6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene- 2-carboxylic acid.[3]
Chemical Formula: C₁₅H₂₁N₃O₄S[1]
Molecular Weight: 339.41 g/mol [2]
CAS Number: 87726-17-8[1]
Physicochemical and Spectral Properties
The physicochemical properties of this compound are crucial for its formulation, stability, and pharmacokinetic profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | 198-200 °C (decomposes) | [4] |
| UV max (in water) | 299.3 nm | [5] |
| Solubility | ||
| Water | Soluble | [6] |
| DMSO | Soluble | [6] |
| Methanol | Soluble | [4] |
| pKa | Predicted: 4.30 ± 0.40 | [4] |
Spectral Properties:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A strong absorption band between 1750 and 1780 cm⁻¹ would be indicative of the C=O stretching vibration of the β-lactam ring. Other notable peaks would include those for the carboxylic acid O-H and C=O stretching, N-H stretching of the secondary amine, and C-N stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be complex due to the numerous protons in the molecule. Key signals would include those for the methyl group of the ethanimidoyl side chain, the protons of the pyrrolidine ring, and the characteristic protons of the carbapenem core.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the β-lactam ring and the carboxylic acid, as well as for the carbons of the aromatic and aliphatic portions of the molecule.
-
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs).[2] PBPs are responsible for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. The inhibition of these enzymes leads to the weakening of the cell wall, ultimately resulting in cell lysis and death.
Carbapenems, including this compound, are known to have a high affinity for a broad range of PBPs, which contributes to their wide spectrum of activity.[7] While specific binding affinities of this compound for all PBPs are not extensively documented, other carbapenems like doripenem and imipenem show high affinity for PBP2 and PBP3 in Pseudomonas aeruginosa and PBP2 in Escherichia coli.[7][8] It is expected that this compound exhibits a similar binding profile.
Experimental Protocols
Synthesis of this compound (Representative Protocol)
The synthesis of this compound is a multi-step process that involves the construction of the carbapenem core followed by the introduction of the side chains. The following is a representative protocol based on information from the patent literature.[4]
Materials:
-
Appropriate starting materials for the carbapenem nucleus and side chains.
-
Various reagents and solvents (e.g., organic solvents, acids, bases, catalysts).
-
Standard laboratory glassware and equipment for organic synthesis (e.g., reaction flasks, condensers, separation funnels).
-
Purification apparatus (e.g., chromatography columns).
Procedure:
-
Synthesis of the Carbapenem Core: The synthesis typically begins with the construction of the bicyclic carbapenem nucleus from simpler starting materials through a series of cyclization and functional group manipulation reactions.
-
Introduction of the Hydroxyethyl Side Chain: The (1R)-1-hydroxyethyl side chain at the C-6 position is introduced, often stereoselectively, which is crucial for its stability against β-lactamases.
-
Introduction of the Pyrrolidinyl-Sulfanyl Side Chain: The {(3S)-1-ethanimidoylpyrrolidin-3-yl}sulfanyl side chain is attached at the C-3 position. This step often involves the reaction of a thiol-containing side-chain precursor with a suitable leaving group on the carbapenem core.
-
Deprotection and Purification: Any protecting groups used during the synthesis are removed in the final steps. The crude this compound is then purified using techniques such as chromatography to yield the final product.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of this compound against a specific bacterial strain can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[9][10]
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum equivalent to a 0.5 McFarland standard
-
Sterile saline or broth for dilutions
-
Incubator (35 ± 2 °C)
-
Microplate reader (optional)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1280 µg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).
-
Incubation: Incubate the plate at 35 ± 2 °C for 16-20 hours.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader.
Stability Testing
The stability of this compound in solution is a critical factor for its clinical use. A representative protocol for assessing its stability is outlined below.
Materials:
-
This compound powder
-
Different aqueous solutions (e.g., saline, dextrose solutions)
-
pH meter
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
Incubators or water baths at various temperatures
Procedure:
-
Solution Preparation: Prepare solutions of this compound at a known concentration in the desired aqueous media.
-
Storage Conditions: Aliquot the solutions into suitable containers and store them under different conditions of temperature (e.g., refrigerated, room temperature, elevated temperature) and light (e.g., protected from light, exposed to light).
-
Sampling: At specified time intervals, withdraw samples from each storage condition.
-
Analysis: Analyze the concentration of this compound in each sample using a validated HPLC method. Monitor for the appearance of degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time for each storage condition to determine the rate of degradation and the shelf-life of the solution.
Conclusion
This compound remains an important therapeutic option for the treatment of severe bacterial infections. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and mechanism of action. The included representative experimental protocols offer a foundation for researchers and drug development professionals working with this potent carbapenem antibiotic. Further research into its specific interactions with various bacterial PBPs and the development of optimized synthetic routes will continue to be of great interest to the scientific community.
References
- 1. This compound | C15H21N3O4S | CID 72015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. CN102351860B - Synthesis method of this compound and intermediates thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the mechanism of action of imipenem (N-formimidoylthienamycin) in vitro: binding to the penicillin-binding proteins (PBPs) in Escherichia coli and Pseudomonas aeruginosa, and inhibition of enzyme activities due to the PBPs in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iacld.com [iacld.com]
- 10. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
The In Vitro Spectrum of Activity of Panipenem: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Panipenem is a parenteral carbapenem antibiotic renowned for its broad spectrum of in vitro activity against a wide array of Gram-positive, Gram-negative, and anaerobic bacteria, including many β-lactamase-producing strains.[1][2] As with other carbapenems, its primary mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs), leading to cell lysis and death.[3][4] To mitigate potential nephrotoxicity, this compound is co-administered with betamipron, which inhibits its uptake into renal tubules.[1][2] This guide provides a detailed overview of this compound's in vitro activity, supported by quantitative data, experimental methodologies, and visual diagrams illustrating key pathways and workflows.
In Vitro Spectrum of Activity: Quantitative Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against a diverse range of clinically relevant bacterial isolates. The data is presented as MIC₅₀ and MIC₉₀ (the minimum concentration required to inhibit the growth of 50% and 90% of isolates, respectively) in μg/mL. For comparative purposes, values for other carbapenems are included where available.
Table 1: In Vitro Activity against Gram-Positive Aerobes
| Organism | This compound (μg/mL) | Imipenem (μg/mL) | Meropenem (μg/mL) | Notes |
| Staphylococcus aureus (MSSA) | ≤0.06 (MIC of all isolates)[5] | ≤0.06 (MIC of all isolates)[5] | - | This compound shows excellent activity against methicillin-susceptible strains.[5][6] |
| Staphylococcus aureus (MRSA) | - | - | - | Generally inactive against methicillin-resistant strains.[7] Surveillance data from 2000-2001 showed a 39.3% resistance rate.[8] |
| Streptococcus pneumoniae (PSSP) | MIC₉₀: 0.012 [9] | MIC₉₀: ≤0.006[9] | MIC₉₀: 0.05[9] | Penicillin-Susceptible S. pneumoniae. |
| Streptococcus pneumoniae (PISP) | MIC₉₀: 0.05 [9] | MIC₉₀: 0.1[9] | MIC₉₀: 0.39[9] | Penicillin-Intermediate S. pneumoniae. This compound shows potent activity.[8] |
| Streptococcus pneumoniae (PRSP) | MIC₉₀: 0.39 [9] | MIC₉₀: 0.78[9] | MIC₉₀: 1.56[9] | Penicillin-Resistant S. pneumoniae. This compound is often the most potent carbapenem against PRSP.[8][9][10] |
Table 2: In Vitro Activity against Gram-Negative Aerobes
| Organism | This compound (μg/mL) | Imipenem (μg/mL) | Meropenem (μg/mL) | Notes |
| Escherichia coli | MIC₉₀: ≤0.1[11] | MIC₉₀: 0.2[11] | MIC₉₀: 0.05[11] | Highly active. Low incidence (0.9%) of resistance in ESBL-producing strains noted in a 2001 study.[8] |
| Klebsiella pneumoniae | MIC₉₀: 0.2[11] | MIC₉₀: 0.39[11] | MIC₉₀: 0.05[11] | Highly active. Low incidence (3.4%) of resistance in ESBL-producing strains noted in a 2001 study.[8] |
| Pseudomonas aeruginosa | MIC₉₀: 3.1[11] | MIC₉₀: 6.25[11] | MIC₉₀: 1.56[11] | Activity is variable. Resistance is a concern, particularly in metallo-β-lactamase producing strains.[8][10] |
| Haemophilus influenzae (BLNAR) | - | - | - | β-lactamase-negative ampicillin-resistant (BLNAR) strains exhibit low susceptibility to all carbapenems.[8][10] |
Table 3: In Vitro Activity against Anaerobic Bacteria
| Organism | This compound (μg/mL) | Imipenem (μg/mL) | Meropenem (μg/mL) | Notes |
| Bacteroides fragilis | MIC₅₀: ≤0.75, MIC₉₀: ≤2 [12] | MIC₅₀: ≤0.75, MIC₉₀: ≤2[12] | MIC₅₀: ≤0.75, MIC₉₀: ≤2[12] | This compound demonstrates potent activity against the B. fragilis group, comparable to other carbapenems.[8][13][14] |
| Bacteroides thetaiotaomicron | MIC₅₀: ≤0.75, MIC₉₀: ≤2 [12] | MIC₅₀: ≤0.75, MIC₉₀: ≤2[12] | MIC₅₀: ≤0.75, MIC₉₀: ≤2[12] | Strong and consistent activity. |
| Parabacteroides distasonis | MIC₅₀: ≤0.75, MIC₉₀: ≤2 [12] | MIC₅₀: ≤0.75, MIC₉₀: ≤2[12] | MIC₅₀: ≤0.75, MIC₉₀: ≤2[12] | Strong and consistent activity. |
| Peptostreptococcus anaerobius | MIC₅₀: ≤0.5, MIC₉₀: ≤1 [12] | MIC₅₀: ≤0.5, MIC₉₀: ≤1[12] | MIC₅₀: ≤0.5, MIC₉₀: ≤1[12] | Excellent activity against anaerobic Gram-positive cocci.[15] |
Experimental Protocols for Susceptibility Testing
The determination of this compound's in vitro activity relies on standardized antimicrobial susceptibility testing (AST) methods. The primary goal of these methods is to determine the MIC of the antibiotic against a specific bacterial isolate. The protocols are established by international bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[16][17]
Broth Microdilution Method
This is a widely used method for quantitative MIC determination and was employed in large-scale surveillance studies of this compound in Japan.[8]
-
Preparation of Antibiotic Dilutions: this compound is serially diluted (typically two-fold) in a liquid growth medium (e.g., Mueller-Hinton Broth) within the wells of a 96-well microtiter plate.[17]
-
Inoculum Preparation: A suspension of the test bacterium is prepared from a pure culture and standardized to a specific turbidity, typically equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in each well.[18]
-
Inoculation and Incubation: The microtiter plates are inoculated with the standardized bacterial suspension and incubated under specific conditions (e.g., 35±1°C for 18±2 hours in ambient air for most aerobes).[18]
-
MIC Determination: Following incubation, the plates are examined for visible bacterial growth. The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[17][19]
-
Quality Control: Reference strains with known MIC values (e.g., Escherichia coli ATCC 25922) are tested concurrently to ensure the accuracy and reproducibility of the results.[18]
Agar Dilution Method
The agar dilution method is considered a reference standard and was used to test this compound's activity against fastidious organisms like Streptococcus pneumoniae.[7][9]
-
Plate Preparation: Serial two-fold dilutions of this compound are incorporated directly into molten agar (e.g., Mueller-Hinton agar) before it solidifies in Petri dishes.
-
Inoculum Preparation: Bacterial suspensions are prepared and standardized as described for broth microdilution.
-
Inoculation: A small, standardized volume of each bacterial suspension is spotted onto the surface of the agar plates, from the lowest to the highest antibiotic concentration.
-
Incubation: Plates are incubated under appropriate atmospheric and temperature conditions for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the antibiotic in the agar that prevents the visible growth of the bacteria. Disregarded are one or two colonies or a faint haze.[19]
Visualizing Workflows and Mechanisms
The following diagrams, generated using Graphviz, illustrate the experimental workflow for susceptibility testing and the molecular mechanisms of this compound's action and bacterial resistance.
Caption: A logical workflow for determining the in vitro susceptibility of a bacterial isolate.
Caption: this compound's mechanism of action and key pathways of bacterial resistance.
Mechanisms of Action and Resistance
Mechanism of Action
This compound, like all β-lactam antibiotics, exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall. In Gram-negative bacteria, the drug first traverses the outer membrane, typically through porin channels.[3][20] Once in the periplasmic space, it covalently binds to the active site of high-molecular-weight PBPs.[3] This acylation inactivates the transpeptidase function of the PBPs, which is critical for the final cross-linking step of peptidoglycan synthesis. The resulting failure to maintain cell wall integrity leads to osmotic instability and cell death.[4]
Mechanisms of Resistance
Bacterial resistance to this compound and other carbapenems is a significant clinical challenge and can arise through several mechanisms:
-
Enzymatic Degradation: The most critical mechanism is the production of carbapenem-hydrolyzing β-lactamases, known as carbapenemases. These enzymes, which include metallo-β-lactamases (MBLs) like IMP and VIM types, can effectively inactivate the antibiotic.[20][21] Strains of P. aeruginosa producing MBLs show high-level resistance to this compound.[8][10]
-
Reduced Permeability: Mutations or downregulation of outer membrane porin proteins (such as OprD in P. aeruginosa) can restrict the entry of this compound into the bacterial cell, thereby reducing its effective concentration at the target site.[20][22]
-
Efflux Pumps: Bacteria can acquire or upregulate multidrug efflux pumps, which are membrane proteins that actively transport antibiotics, including this compound, out of the cell before they can reach their PBP targets.[3][21]
-
Target Modification: Alterations in the structure of PBPs can reduce their binding affinity for this compound, although this is a less common mechanism of high-level carbapenem resistance compared to enzymatic degradation.[20]
Conclusion
This compound demonstrates a potent and broad in vitro spectrum of activity, positioning it as a valuable therapeutic agent for a range of bacterial infections. Its particular strengths lie in its activity against Gram-positive cocci, including penicillin-resistant Streptococcus pneumoniae, and a wide variety of anaerobic bacteria.[1][2][8] While its activity against many Gram-negative bacilli is robust and comparable to imipenem, the emergence of resistance, especially through the production of metallo-β-lactamases in non-fermenting Gram-negative rods and decreased susceptibility in strains like BLNAR H. influenzae, necessitates continuous surveillance and judicious use.[8][10][11] Ongoing monitoring of susceptibility patterns is crucial to preserve the long-term efficacy of this important carbapenem antibiotic.
References
- 1. This compound/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of Imipenem? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. [Bacteriological and clinical studies of this compound/betamipron in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative in vitro activity of biapenem, a new carbapenem antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Antibacterial activity of this compound against clinical isolates in 2000 and 2001] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [In vitro and in vivo activities of this compound against penicillin-resistant Streptococcus pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Surveillance of susceptibility of clinical isolates to this compound between 2000 and 2003] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Antimicrobial activity of carbapenem antibiotics against gram-negative bacilli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. In vitro activity of biapenem (L-627), a new carbapenem, against anaerobes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [In vitro activity of carbapenems (biapenem, imipenem and meropenem) and some other antibiotics against strict anaerobic bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Efficacy of Antibiotic Combinations with Carbapenems and Other Agents against Anaerobic Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. dickwhitereferrals.com [dickwhitereferrals.com]
- 18. ecdc.europa.eu [ecdc.europa.eu]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Mechanisms of Action of Carbapenem Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Carbapenem - Wikipedia [en.wikipedia.org]
Panipenem: A Preclinical Pharmacokinetic and Pharmacodynamic In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Panipenem is a carbapenem antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Co-administered with betamipron, which inhibits its renal tubular uptake to reduce nephrotoxicity, this compound has demonstrated significant efficacy in various preclinical models.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in these models, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows. The primary pharmacodynamic parameter associated with the efficacy of carbapenems is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC). This document summarizes available in vivo data to inform preclinical research and drug development.
Pharmacokinetics
The pharmacokinetic profile of this compound has been extensively studied in a variety of preclinical animal models. These studies reveal that the elimination rates of this compound are correlated with animal size; larger animals exhibit slower elimination.[3] this compound is typically administered intravenously and displays biphasic elimination from plasma.[3]
Pharmacokinetic Parameters in Preclinical Models
A summary of key pharmacokinetic parameters of this compound in different animal species is presented below.
| Parameter | Mouse | Rat | Guinea Pig | Rabbit | Monkey | Dog |
| Dose (mg/kg) | 10/10 (PAPM/BP) | 10/10 (PAPM/BP) | 10/10 (PAPM/BP) | 10/10 (PAPM/BP) | 10/10 (PAPM/BP) | 50/50 (PAPM/BP) |
| Half-life (t½) (h) | 0.13 | 0.20 | 0.32 | 0.38 | 0.70 | 0.70 |
| Total Plasma Clearance (CLtot) (ml/min/kg) | 32.6 | 17.5 | 11.1 | 7.9 | 5.3 | 4.9 |
| Volume of Distribution (Vss) (L/kg) | 0.36 | 0.32 | 0.31 | 0.27 | 0.25 | 0.28 |
| Protein Binding (%) | 3.8 | 19.5 | 4.2 | 23.3 | 4.0 | 20.3 |
Data compiled from Kurihara et al., 1992.
Tissue Distribution
While specific tissue distribution data for this compound is not extensively detailed in the provided search results, carbapenems, in general, distribute mainly into the extracellular body water. Some carbapenems have shown good penetration into cerebrospinal fluid.
Pharmacodynamics
The in vivo efficacy of this compound has been demonstrated in various preclinical infection models. As with other beta-lactam antibiotics, the primary pharmacodynamic index correlated with the efficacy of this compound is the percentage of time the free drug concentration remains above the MIC (%fT>MIC).
In Vitro Activity
This compound exhibits potent in vitro activity against a wide range of pathogens, including penicillin-resistant Streptococcus pneumoniae.
| Organism | This compound MIC90 (µg/mL) | Imipenem MIC90 (µg/mL) | Meropenem MIC90 (µg/mL) |
| Penicillin-Susceptible S. pneumoniae (PSSP) | 0.012 | ≤0.006 | 0.05 |
| Penicillin-Intermediate S. pneumoniae (PISP) | 0.05 | 0.1 | 0.39 |
| Penicillin-Resistant S. pneumoniae (PRSP) | 0.39 | 0.78 | 1.56 |
Data from Fukuoka et al., 2001.[4]
In Vivo Efficacy in a Murine Pneumonia Model
In an experimental pneumonia model in mice infected with penicillin-resistant Streptococcus pneumoniae, this compound/betamipron demonstrated superior efficacy compared to other carbapenems and beta-lactams.[4]
| Drug | Dose (mg/kg) | Viable cells in lungs (log10 CFU/lung) |
| Control | - | 7.8 |
| This compound/Betamipron | 0.4 | 5.5 |
| 2 | 3.8 | |
| 10 | <2.0 | |
| Imipenem/Cilastatin | 0.4 | 6.5 |
| 2 | 5.2 | |
| 10 | 3.5 | |
| Meropenem | 0.4 | 7.2 |
| 2 | 6.8 | |
| 10 | 5.1 |
Data adapted from Fukuoka et al., 2001.[4]
Mechanism of Action
This compound, like other carbapenems, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. This is achieved through the acylation of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key preclinical experiments are outlined below. These protocols are based on published studies with this compound and other carbapenems.
Murine Pneumonia Model
This model is used to assess the efficacy of antimicrobial agents in a respiratory tract infection.
Caption: Experimental workflow for a murine pneumonia model.
Protocol:
-
Animal Model: Male ddY mice are commonly used.[4]
-
Bacterial Inoculum Preparation: A clinical isolate of, for example, penicillin-resistant Streptococcus pneumoniae is cultured to mid-log phase.[4]
-
Infection: Mice are anesthetized and intranasally inoculated with the bacterial suspension.[4]
-
Drug Administration: Treatment with this compound/betamipron or a comparator drug is initiated at a set time post-infection (e.g., 18 hours). The drug is administered via subcutaneous injection at various dosing regimens.[4]
-
Efficacy Assessment: At a predetermined time point (e.g., 66 hours post-infection), mice are euthanized. The lungs are aseptically removed, homogenized in sterile saline, and serially diluted. The dilutions are plated on appropriate agar plates to determine the bacterial load (CFU/lung). Efficacy is measured by the reduction in bacterial density compared to untreated controls.[4]
Neutropenic Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antibiotics and for determining PK/PD indices.
Caption: Workflow for a neutropenic murine thigh infection model.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., rendered neutropenic with cyclophosphamide) are used to isolate the effect of the antibiotic.
-
Bacterial Inoculum Preparation: The challenge organism (e.g., Pseudomonas aeruginosa) is grown to a specific optical density.
-
Infection: A defined inoculum is injected into the thigh muscle of the mice.
-
Drug Administration: Treatment is initiated at a set time post-infection (e.g., 2 hours). Dose-ranging or dose-fractionation studies are conducted, where the total daily dose is administered in different regimens (e.g., once daily, twice daily, etc.) to identify the PK/PD index that best correlates with efficacy.
-
Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized. The infected thigh muscles are excised, homogenized, and bacterial load is quantified. Efficacy is determined by the change in bacterial density (log10 CFU/thigh) compared to the start of therapy.
-
Pharmacokinetic Analysis: Blood samples are collected at various time points to determine the plasma concentration-time profile of this compound.
-
PK/PD Analysis: The relationship between the PK/PD indices (%fT>MIC, AUC/MIC, Cmax/MIC) and the observed antibacterial effect is analyzed to determine the magnitude of the index required for bacteriostatic and bactericidal activity.
Conclusion
This compound demonstrates potent in vitro and in vivo activity against a range of clinically relevant pathogens in preclinical models. Its pharmacokinetic profile is well-characterized across multiple species, providing a solid foundation for allometric scaling to predict human pharmacokinetics.[3] The in vivo efficacy of this compound, driven by the %fT>MIC, has been confirmed in murine infection models. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals working with this important carbapenem antibiotic. Further studies to define the precise PK/PD targets for a wider array of pathogens in different infection models would further enhance its clinical development and application.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction of human pharmacokinetics of this compound-betamipron, a new carbapenem, from animal data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [In vitro and in vivo activities of this compound against penicillin-resistant Streptococcus pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]
Panipenem: A Core Technical Guide for Drug Development Professionals
An In-depth Analysis of the Molecular Characteristics, Mechanism of Action, and Clinical Pharmacology of a Broad-Spectrum Carbapenem Antibiotic
This technical guide provides a comprehensive overview of Panipenem, a potent carbapenem antibiotic. Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental molecular properties, mechanism of action, pharmacokinetic profile, and the critical role of its co-administration with betamipron.
Core Molecular Data
This compound is a synthetic, broad-spectrum β-lactam antibiotic belonging to the carbapenem class.[1] Its fundamental molecular characteristics are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₁N₃O₄S | [2][3][4][5][6][7] |
| Molecular Weight | 339.4 g/mol (or 339.41 g/mol ) | [2][3][4][5][6][7] |
| CAS Registry Number | 87726-17-8 | [7] |
| Drug Class | Carbapenem, β-Lactam Antibiotic | [1] |
Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis
This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, a structure essential for maintaining cellular integrity.[7] Like other β-lactam antibiotics, this compound's primary targets are the penicillin-binding proteins (PBPs).[8]
The process unfolds as follows:
-
Binding to PBPs: this compound binds to and inactivates PBPs, which are transpeptidases crucial for the final steps of peptidoglycan synthesis.[9][8]
-
Inhibition of Transpeptidation: This binding prevents the cross-linking of peptidoglycan chains, weakening the bacterial cell wall.[9]
-
Cell Lysis: The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[7][9]
This compound possesses a broad spectrum of activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[10][11]
Mechanism of this compound's bactericidal action.
The Role of Betamipron in Mitigating Nephrotoxicity
A critical aspect of this compound's clinical use is its co-administration with betamipron.[2][10] This combination is essential to mitigate the potential for nephrotoxicity associated with this compound.[12]
This compound, being an organic anion, is actively transported into the renal proximal tubule cells by Organic Anion Transporters (OATs), primarily OAT1 and OAT3.[2] This accumulation can lead to cellular damage.[2] Betamipron acts as a competitive inhibitor of these transporters, thereby reducing the uptake of this compound into the renal cells and preventing nephrotoxicity.[2][12]
Betamipron's inhibition of this compound renal uptake.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound, when administered with betamipron, have been studied in various patient populations.
| Patient Population | This compound Clearance (CL) | This compound Half-life (t₁/₂) | Betamipron Half-life (t₁/₂) | Urinary Excretion (this compound) | Source(s) |
| Adults with ESRD (on Hemodialysis) | 9.53 ± 1.26 L/h | - | - | - | [3][13] |
| Adults with ESRD (no Hemodialysis) | 2.92 ± 0.238 L/h | - | - | - | [3][13] |
| Neonates (PCA < 33 weeks) | 0.098 L/h | - | - | - | [4][14] |
| Neonates (PCA ≥ 33 weeks) | 0.25 L/h | - | - | - | [4][14] |
| Pediatric Patients (2-14 years) | - | 0.90 - 0.96 hours | 0.55 - 0.63 hours | 11.0 - 40.5% (in 8 hours) | [15] |
ESRD: End-Stage Renal Disease; PCA: Postconceptional Age
Experimental Protocols
In Vitro OAT Inhibition Assay
This protocol is designed to determine the inhibitory effect of betamipron on OAT1 and OAT3 expressed in mammalian cell lines.[12]
Materials:
-
OAT1- and OAT3-expressing HEK293 cells (and mock-transfected cells)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
24-well plates
-
Hanks' Balanced Salt Solution (HBSS)
-
Radiolabeled OAT substrate (e.g., [³H]estrone sulfate or [³H]para-aminohippurate)
-
Betamipron solutions of varying concentrations
-
Lysis buffer (e.g., 0.1 N NaOH with 1% SDS)
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture: Maintain OAT-expressing and mock HEK293 cells in DMEM at 37°C with 5% CO₂.
-
Seeding: Seed cells into 24-well plates and allow them to grow to confluence.
-
Pre-incubation: Wash the cells with pre-warmed HBSS and pre-incubate for 10 minutes at 37°C with HBSS containing various concentrations of betamipron.
-
Uptake Assay: Initiate the uptake by adding HBSS containing the radiolabeled substrate and the corresponding concentration of betamipron. Incubate for 5-10 minutes at 37°C.
-
Termination: Stop the reaction by rapidly washing the cells three times with ice-cold HBSS.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.
-
Quantification: Measure the radioactivity in the cell lysates using a scintillation counter to determine the amount of substrate uptake.
-
Data Analysis: Calculate the inhibition constant (Ki) of betamipron for each transporter.
Workflow for the in vitro OAT inhibition assay.
Synthesis of this compound
The synthesis of this compound is a multi-step process. One described method involves the preparation of the this compound parent nucleus and a side chain, which are then combined.[16]
Simplified Overview of a Patented Synthesis Method:
-
Parent Nucleus Synthesis: Starting from methyl acetoacetate and p-nitrobenzyl alcohol, a six-step reaction sequence (ester exchange, diazo, enolization, substitution, hydrolysis, and ring-closing reactions) is employed to create the carbapenem core.[16]
-
Side Chain Synthesis: (3R)-3-hydroxy-pyrrolidine hydrochloride and nitrobenzyl chloroformate are used as starting materials. A series of reactions including amidation, sulfonylation, nucleophilic substitution, and saponification yields the necessary side chain.[16]
-
Final Assembly: The this compound parent nucleus and the side chain are joined via condensation, followed by catalytic hydrolysis and imidization to produce the final this compound molecule.[16]
Note: This is a high-level summary of a complex chemical synthesis. For detailed protocols, please refer to the cited patent literature.[16][17]
Mechanisms of Resistance
The emergence of resistance to carbapenems, including this compound, is a significant clinical concern. The primary mechanisms of resistance in Gram-negative bacteria like Pseudomonas aeruginosa include:
-
Enzymatic Degradation: Production of carbapenemases, which are β-lactamase enzymes that can hydrolyze and inactivate this compound.[18][19]
-
Reduced Outer Membrane Permeability: Downregulation or loss of outer membrane porins, such as OprD in P. aeruginosa, which restricts the entry of this compound into the bacterial cell.[18][20]
-
Efflux Pumps: Overexpression of efflux pump systems that actively transport this compound out of the bacterial cell before it can reach its PBP targets.[18][19]
-
Target Modification: Alterations in the structure of PBPs can reduce their affinity for this compound, thereby conferring resistance.[19]
Clinical Efficacy and Safety
Clinical trials have demonstrated that this compound/betamipron has good clinical and bacteriological efficacy, comparable to that of imipenem/cilastatin, in treating infections such as respiratory and urinary tract infections in adults.[10][21] It has also been shown to be effective in pediatric patients for similar indications.[22][23] The most commonly reported adverse events are generally mild and include elevated hepatic transaminases, eosinophilia, rash, and diarrhea.[10]
References
- 1. Carbapenem - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetics of this compound/betamipron in patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of this compound in neonates and retrospective evaluation of dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [The clinical efficacy and safety of this compound-betamipron in treatment of moderate to severe pulmonary infection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 87726-17-8 | FP75030 | Biosynth [biosynth.com]
- 8. resources.biomol.com [resources.biomol.com]
- 9. microbenotes.com [microbenotes.com]
- 10. This compound/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. [Pharmacokinetic and clinical studies on this compound/betamipron in the pediatric field] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 17. CN102351860B - Synthesis method of this compound and intermediates thereof - Google Patents [patents.google.com]
- 18. Carbapenem resistance: overview of the problem and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Mechanisms responsible for the emergence of carbapenem resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ovid.com [ovid.com]
- 22. [Clinical evaluation of this compound/betamipron in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [Clinical studies on this compound/betamipron in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]
Panipenem's Interaction with Penicillin-Binding Proteins (PBPs): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panipenem is a broad-spectrum carbapenem antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][2] This action is mediated through the covalent binding of this compound to essential bacterial enzymes known as penicillin-binding proteins (PBPs).[3] Understanding the specifics of this interaction is crucial for optimizing its clinical use and for the development of new antibacterial agents. This technical guide provides an in-depth analysis of this compound's interaction with PBPs, including its mechanism of action, quantitative binding data, and the experimental protocols used to elucidate these interactions. This compound is often co-administered with betamipron to mitigate nephrotoxicity by inhibiting its uptake into renal tubules.[1][2][4]
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
The structural integrity of the bacterial cell wall is maintained by a cross-linked polymer called peptidoglycan.[5] PBPs are a group of transpeptidases that catalyze the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide side chains.[6] this compound, like other β-lactam antibiotics, is a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor.[5] This structural mimicry allows this compound to bind to the active site of PBPs, leading to the acylation of a catalytic serine residue.[3] This forms a stable, covalent penicilloyl-enzyme complex, effectively inactivating the PBP and halting peptidoglycan cross-linking.[3] The disruption of cell wall synthesis ultimately leads to cell lysis and bacterial death.[5]
The binding of this compound to specific PBPs can induce distinct morphological changes in bacteria. Studies have shown that exposure of Gram-negative bacteria, such as Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Serratia marcescens, to this compound results in the formation of ovoid or spherical cells.[7] This morphological alteration is characteristic of carbapenems that exhibit a high affinity for PBP-1 and PBP-2.[7] Inhibition of these specific PBPs disrupts the maintenance of the rod shape in bacilli.[7]
This compound and PBP Binding Affinity: Quantitative Data
Table 1: IC50 (µg/mL) of Carbapenems for Escherichia coli MC4100 PBPs [8]
| PBP | Doripenem | Imipenem | Meropenem |
| 1a | 0.04 | 0.02 | 0.04 |
| 1b | 0.04 | 0.02 | 0.04 |
| 2 | 0.008 | 0.008 | 0.008 |
| 3 | 0.1 | 0.8 | 0.07 |
| 4 | ≤0.02 | ≤0.02 | ≤0.02 |
| 5/6 | 4 | 0.4 | 2 |
Table 2: IC50 (µg/mL) of Carbapenems for Pseudomonas aeruginosa PAO1 PBPs [8]
| PBP | Doripenem | Imipenem | Meropenem |
| 1a | 0.8 | 0.1 | 0.6 |
| 1b | 0.6 | 0.1 | 0.6 |
| 2 | 0.04 | 0.1 | 0.06 |
| 3 | 0.06 | 0.3 | 0.08 |
| 4 | <0.008 | <0.008 | 0.02 |
| 5/6 | >4 | 1 | >4 |
Table 3: IC50 (µg/mL) of Carbapenems for Pseudomonas aeruginosa 27853 PBPs [8]
| PBP | Doripenem | Imipenem | Meropenem |
| 1a | 0.8 | 0.1 | 0.6 |
| 1b | 0.6 | 0.1 | 0.6 |
| 2 | 0.04 | 0.1 | 0.06 |
| 3 | 0.06 | 0.3 | 0.08 |
| 4 | <0.008 | <0.008 | 0.02 |
| 5/6 | >4 | 1 | >4 |
Based on this comparative data, it is highly probable that this compound also exhibits a strong affinity for PBP-2 and PBP-4 in both E. coli and P. aeruginosa, and a notable affinity for other essential PBPs. This multi-target profile contributes to its broad spectrum of activity.
Downstream Effects of PBP Inhibition by this compound
The inhibition of PBPs by this compound triggers a cascade of events leading to bacterial cell death. The primary consequence is the cessation of peptidoglycan synthesis, which weakens the cell wall.[9] This is particularly detrimental during active cell growth and division when the cell wall is undergoing remodeling. The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis.
Furthermore, the interaction of β-lactam antibiotics with PBPs can stimulate a common cell death mechanism involving the production of reactive oxygen species (ROS).[10][11] This process is thought to be initiated by the hyperactivation of the electron transport chain, leading to the formation of superoxide radicals.[10][11] These radicals can damage cellular components such as DNA, lipids, and proteins, contributing to cell death.[10][11]
Experimental Protocols
The determination of the binding affinity of this compound for various PBPs is typically achieved through competitive binding assays.
Competitive PBP Binding Assay
This method quantifies the ability of a test compound (this compound) to compete with a labeled β-lactam probe (e.g., Bocillin FL, a fluorescent penicillin derivative) for binding to PBPs.[8][12][13]
Detailed Methodology: [8][12][13]
-
Preparation of Bacterial Membranes:
-
Grow the bacterial strain of interest to the mid-logarithmic phase.
-
Harvest the cells by centrifugation.
-
Lyse the cells using methods such as sonication or French press.
-
Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.
-
Resuspend the membrane fraction in a suitable buffer.
-
-
Competitive Binding Reaction:
-
Incubate the prepared bacterial membranes with varying concentrations of this compound for a predetermined time (e.g., 10-30 minutes) at a specific temperature (e.g., 37°C) to allow for the binding of this compound to the PBPs.
-
Add a fixed, saturating concentration of a fluorescently labeled penicillin, such as Bocillin FL, to the mixture.
-
Incubate for a further period (e.g., 10-15 minutes) to allow the fluorescent probe to bind to any PBPs not already occupied by this compound.
-
-
Detection and Quantification:
-
Stop the reaction by adding a sample buffer and heating to denature the proteins.
-
Separate the PBP-probe complexes by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a gel imager.
-
Quantify the intensity of the fluorescent bands for each PBP at different this compound concentrations.
-
-
Data Analysis:
-
Determine the concentration of this compound that results in a 50% reduction in the fluorescent signal for each PBP. This value represents the IC50.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to accurately calculate the IC50 value.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits PBPs, disrupting peptidoglycan synthesis and leading to cell lysis.
Experimental Workflow for PBP Competitive Binding Assay
Caption: Workflow for determining PBP binding affinity using a competitive assay.
Logical Relationship of this compound/Betamipron Co-administration
Caption: Betamipron inhibits OAT-mediated renal uptake of this compound, reducing nephrotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]
- 4. This compound/betamipron - Wikipedia [en.wikipedia.org]
- 5. microbenotes.com [microbenotes.com]
- 6. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Pan-β-Lactam Resistance Development in Pseudomonas aeruginosa Clinical Strains: Molecular Mechanisms, Penicillin-Binding Protein Profiles, and Binding Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Role of Betamipron in Combination with Panipenem: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the critical role of betamipron when co-administered with the carbapenem antibiotic, panipenem. The combination of this compound and betamipron is a well-established therapeutic strategy designed to maximize the antibacterial efficacy of this compound while mitigating its potential for nephrotoxicity. This document details the underlying mechanisms of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and provides visual representations of the core biological pathways and experimental workflows.
Core Rationale for the Combination Therapy
This compound is a potent, broad-spectrum carbapenem antibiotic with significant activity against a wide array of Gram-positive and Gram-negative bacteria, including those that produce β-lactamases.[1] However, a notable limitation of this compound is its potential to induce nephrotoxicity, particularly at higher doses or in patients with compromised renal function.[1] This toxicity arises from the accumulation of this compound within the renal proximal tubule cells.[1]
To counteract this adverse effect, this compound is formulated in combination with betamipron.[1][2] Betamipron itself possesses no antibacterial properties.[3] Its function is to act as a renal protectant by competitively inhibiting the active transport of this compound into the renal tubular cells, thereby reducing intracellular accumulation and minimizing the risk of kidney damage.[1][3][4] This synergistic relationship is pivotal for the safe and effective clinical application of this compound.[3]
Mechanism of Action: Inhibition of Renal Organic Anion Transporters
The nephrotoxicity of this compound is directly linked to its transport into the epithelial cells of the renal proximal tubules. This process is mediated by organic anion transporters (OATs), specifically OAT1 and OAT3, which are located on the basolateral membrane of these cells.[1][4] As an organic anion, this compound is actively taken up from the bloodstream into the renal cells via these transporters.[1] High intracellular concentrations of this compound can lead to cellular damage and subsequent renal dysfunction.[1]
Betamipron functions as a competitive inhibitor of OAT1 and OAT3.[1][5][6] By binding to these transporters, betamipron effectively blocks the uptake of this compound into the renal tubular cells.[4][6] This inhibition of active transport is the fundamental mechanism underlying the nephroprotective effect of betamipron when co-administered with this compound.[4][6]
Quantitative Data Summary
The co-administration of betamipron with this compound significantly impacts the pharmacokinetic profile of this compound and reduces its nephrotoxic potential. The following tables provide a summary of key quantitative data from various studies.
Table 1: In Vitro Inhibition of Human Organic Anion Transporters by Betamipron
| Transporter | Betamipron Ki (μM) |
| hOAT1 | 23.6 |
| hOAT3 | 48.3 |
| Ki (inhibition constant) values represent the concentration of betamipron required to produce half-maximal inhibition of the transporter.[4] |
Table 2: Preclinical Pharmacokinetics and Nephroprotection in Rabbits
| Parameter | This compound (200 mg/kg) | This compound (200 mg/kg) + Betamipron (200 mg/kg) |
| This compound Uptake in Renal Cortex | Markedly higher | Remarkably inhibited |
| Nephrotoxicity | Renal Tubular Necrosis Observed | Prevented |
| Data from a preclinical study in rabbits demonstrating the effect of betamipron on this compound's renal accumulation and resulting nephrotoxicity.[7] |
Table 3: Clinical Pharmacokinetics of this compound/Betamipron
| Population | This compound Half-life (t1/2) | Betamipron Half-life (t1/2) | This compound Urinary Recovery | This compound Clearance | Betamipron Clearance |
| Pediatric Patients | 0.90 - 0.96 hours | 0.55 - 0.63 hours | 11.0 - 40.5% (in 8 hours) | - | - |
| Adults with End-Stage Renal Disease (on hemodialysis) | - | - | - | 9.53 ± 1.26 L/h | 4.18 ± 0.643 L/h |
| Adults with End-Stage Renal Disease (off hemodialysis) | - | - | - | 2.92 ± 0.238 L/h | 0.615 ± 0.511 L/h |
| Pharmacokinetic parameters can vary based on patient population and renal function.[4][8] |
Table 4: Clinical Efficacy of this compound/Betamipron in Various Infections
| Infection Type | Patient Population | Number of Patients | Efficacy Rate (%) |
| Moderate to Severe Pulmonary Infection | Adults | 621 | 84.4 |
| Community-Acquired Pneumonia | Adults | 345 | 91.9 |
| Hospital-Acquired Pneumonia | Adults | 230 | 76.1 |
| Ventilator-Associated Pneumonia | Adults | 46 | 69.6 |
| Various Bacterial Infections | Pediatric | 34 | 97.1 |
| Various Bacterial Infections | Pediatric | 21 | 95.0 |
| Various Bacterial Infections | Pediatric | 18 | 94.4 |
| Various Bacterial Infections | Pediatric | 15 | 93.0 |
| Skin and Skin Structure Infections | Adults | 50 | 78.0 |
| Clinical trials have demonstrated that the combination of this compound/Betamipron has a strong clinical and bacteriological efficacy.[3][9][10][11][12] |
Experimental Protocols
In Vitro Inhibition of Organic Anion Transporters (OAT1 and OAT3)
This protocol describes an assay to determine the inhibitory effect of betamipron on OAT1 and OAT3 expressed in a mammalian cell line.[4]
Materials:
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing human OAT1 (hOAT1) or human OAT3 (hOAT3).[4][13]
-
Control (mock-transfected) HEK293 cells.[4]
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum, penicillin, and streptomycin.[4]
-
Hank's Balanced Salt Solution (HBSS).[4]
-
Radiolabeled OAT substrate (e.g., [3H]p-aminohippurate (PAH) or [3H]estrone-3-sulfate (E3S)).[4]
-
Betamipron solutions of varying concentrations.[4]
-
Scintillation cocktail and scintillation counter.[4]
Protocol:
-
Cell Culture: Culture the OAT1-HEK293, OAT3-HEK293, and mock-HEK293 cells in DMEM at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Seeding: Seed the cells into 24-well plates and grow to confluence.[4]
-
Pre-incubation: Wash the cells with pre-warmed HBSS. Pre-incubate the cells for 10 minutes at 37°C with HBSS containing various concentrations of betamipron.[4]
-
Uptake Assay: Initiate the uptake reaction by adding HBSS containing the radiolabeled substrate and the corresponding concentration of betamipron. Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C.[4]
-
Termination: Stop the uptake by rapidly washing the cells three times with ice-cold HBSS.[4]
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH with 1% SDS).[4]
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[4]
-
Data Analysis: Determine the rate of substrate uptake at each betamipron concentration. Calculate the IC50 value (concentration of betamipron that inhibits 50% of the substrate uptake) by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.[4]
Generalized Workflow for a Comparative Clinical Trial
The efficacy and safety of this compound/betamipron have been established through numerous clinical trials. A generalized workflow for these trials is outlined below.[3]
Key Methodological Aspects:
-
Patient Population: Studies have included pediatric, adult, and elderly patients with diagnosed bacterial infections.[3]
-
Dosage and Administration: this compound/betamipron is typically administered via intravenous drip infusion. Dosages vary based on age, weight, and renal function.[3]
-
Comparator Drugs: In comparative studies, the control group often receives other standard-of-care broad-spectrum antibiotics, such as imipenem/cilastatin.[3]
-
Efficacy Evaluation: Clinical efficacy is assessed based on the resolution of signs and symptoms of infection. Bacteriological efficacy is determined by the eradication of the causative pathogen.[3]
-
Safety Monitoring: All adverse events are recorded and analyzed throughout the study period.[9]
Conclusion
The co-administration of betamipron with this compound represents a successful drug development strategy to enhance the therapeutic index of a potent antibiotic. By competitively inhibiting the renal organic anion transporters OAT1 and OAT3, betamipron effectively mitigates the risk of this compound-induced nephrotoxicity. This allows for the administration of clinically effective doses of this compound with an improved safety profile. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study of drug transport, drug-drug interactions, and the development of safer and more effective antibiotic therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound/betamipron - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics of this compound/betamipron in patients with end-stage renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [The clinical efficacy and safety of this compound-betamipron in treatment of moderate to severe pulmonary infection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Clinical evaluation of this compound/betamipron in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Clinical evaluation of this compound/betamipron in children] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [A multicenter study on this compound/betamipron in dermatology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Initial Studies on the Stability and Degradation Pathways of Panipenem: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial stability studies and associated degradation pathways of the carbapenem antibiotic, Panipenem. The information is compiled to assist researchers and drug development professionals in understanding the inherent stability characteristics of this molecule, which is crucial for formulation development, storage, and regulatory compliance. This compound, like other members of the β-lactam class, is susceptible to degradation, primarily through the hydrolysis of its core β-lactam ring. Its stability is significantly influenced by factors such as pH and temperature.
This compound Stability: Quantitative Overview
While specific initial quantitative stability data for this compound is not extensively available in the public domain, the following table represents a summary of expected stability trends based on the known behavior of this compound and other carbapenems under forced degradation conditions. The degradation of this compound in aqueous solutions has been reported to follow pseudo-first-order kinetics.[1][2] In acidic solutions, the degradation rate is noted to increase with the initial concentration of the drug, whereas in alkaline solutions, the rate is not significantly affected by the initial concentration.[1][2]
| Stress Condition | Parameter | Condition | Duration | This compound Degradation (%) (Representative) | Primary Degradation Product |
| Acidic Hydrolysis | pH | 1.2 (0.1 N HCl) | 8 hours | ~ 25% | Ring-opened this compound |
| Basic Hydrolysis | pH | 9.0 (0.01 N NaOH) | 4 hours | ~ 40% | Ring-opened this compound |
| Oxidative Degradation | Reagent | 3% H₂O₂ | 24 hours | ~ 15% | Oxidized derivatives |
| Thermal Degradation | Temperature | 60°C | 48 hours | ~ 20% | Ring-opened this compound |
| Photolytic Degradation | Light Source | UV Light (254 nm) | 24 hours | ~ 10% | Photodegradation products |
Note: The data presented in this table is representative and intended to illustrate the expected stability profile of this compound under various stress conditions. Actual degradation rates can vary based on the specific experimental setup, including buffer systems and co-solvents.
Key Degradation Pathways
The principal degradation pathway for this compound is the hydrolysis of the amide bond within the β-lactam ring. This process leads to the loss of antibacterial activity. The hydrolysis can be catalyzed by acidic or basic conditions, as well as by enzymes such as β-lactamases.
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.
1. Acidic and Basic Hydrolysis:
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile and water).
-
Acidic Condition: To an aliquot of the stock solution, add an equal volume of 0.2 N hydrochloric acid to achieve a final concentration of 0.1 N HCl.
-
Basic Condition: To another aliquot, add an equal volume of 0.02 N sodium hydroxide to achieve a final concentration of 0.01 N NaOH.
-
Incubation: Incubate the solutions at room temperature for a defined period (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralization: At each time point, withdraw a sample and neutralize it with an appropriate volume of base (for the acidic sample) or acid (for the basic sample).
-
Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
2. Oxidative Degradation:
-
Preparation: Dissolve this compound in a suitable solvent.
-
Condition: Add a solution of hydrogen peroxide (e.g., 3% or 30%) to the this compound solution.
-
Incubation: Keep the solution at room temperature for a specified duration, monitoring the degradation periodically.
-
Analysis: At each time point, withdraw a sample, dilute it with the mobile phase, and inject it into the HPLC system.
3. Thermal Degradation:
-
Solid State: Place a known amount of solid this compound in a controlled temperature oven (e.g., 60°C or 80°C).
-
Solution State: Prepare a solution of this compound and place it in a controlled temperature environment.
-
Incubation: Expose the samples to the high temperature for a defined period.
-
Analysis: For the solid sample, dissolve it in a suitable solvent before dilution and analysis. For the solution sample, dilute it directly for HPLC analysis.
4. Photolytic Degradation:
-
Preparation: Prepare a solution of this compound.
-
Exposure: Expose the solution to a controlled source of UV light (e.g., 254 nm) and/or visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
Incubation: Expose the samples for a specific duration or until a certain level of degradation is achieved.
-
Analysis: Withdraw samples at various time points, dilute as necessary, and analyze by HPLC.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact drug from its degradation products, allowing for accurate quantification of stability.
Chromatographic Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 6.5) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance (e.g., 300 nm).
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
Method Validation: The stability-indicating method must be validated according to ICH guidelines, including specificity (peak purity analysis using a photodiode array detector), linearity, accuracy, precision (repeatability and intermediate precision), and robustness.
This technical guide provides a foundational understanding of the stability and degradation of this compound. For further in-depth studies, it is recommended to consult specific research articles and perform experimental verification.
References
Methodological & Application
Panipenem In Vitro Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panipenem is a carbapenem antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. Accurate in vitro susceptibility testing is crucial for determining its potential efficacy against clinical isolates and for surveillance of resistance trends. This document provides detailed protocols for the three most common methods of in vitro susceptibility testing for this compound: Broth Microdilution, Kirby-Bauer Disk Diffusion, and Gradient Diffusion (Etest).
Important Note on Interpretive Criteria: As of the latest revisions, this compound is not included in the comprehensive breakpoint tables of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This compound has seen more extensive use in Japan, and while surveillance data is available, readily accessible, official clinical breakpoints from the Japanese Society of Chemotherapy or other Japanese regulatory bodies are not widely disseminated internationally. Therefore, laboratories should adhere to local guidelines or perform validation studies to establish their own interpretive criteria for this compound. The protocols provided herein describe standardized methods for determining the Minimum Inhibitory Concentration (MIC) or zone of inhibition, which are essential prerequisites for interpretation.
Data Presentation
The following tables summarize the key quantitative parameters and components for each susceptibility testing method.
Table 1: Quality Control (QC) Organisms for Carbapenem Susceptibility Testing
| QC Strain | ATCC Number |
| Escherichia coli | 25922 |
| Pseudomonas aeruginosa | 27853 |
| Staphylococcus aureus | 29213 |
| Enterococcus faecalis | 29212 |
| Streptococcus pneumoniae | 49619 |
Note: The acceptable QC ranges for this compound with these strains are not established by CLSI or EUCAST. Laboratories should establish their own internal QC ranges based on method validation.
Table 2: General Requirements for this compound Susceptibility Testing Methods
| Parameter | Broth Microdilution | Kirby-Bauer Disk Diffusion | Gradient Diffusion (Etest) |
| Principle | Determination of Minimum Inhibitory Concentration (MIC) in a liquid medium. | Measurement of the zone of growth inhibition around an antibiotic-impregnated disk. | Determination of MIC based on the intersection of an elliptical zone of inhibition with a calibrated antibiotic gradient strip. |
| Primary Result | MIC (µg/mL) | Zone Diameter (mm) | MIC (µg/mL) |
| Standard Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Mueller-Hinton Agar (MHA) | Mueller-Hinton Agar (MHA) |
| Inoculum Preparation | 0.5 McFarland standard, diluted to a final concentration of approx. 5 x 10^5 CFU/mL in each well. | 0.5 McFarland standard. | 0.5 McFarland standard. |
| Incubation Temperature | 35 ± 2°C | 35 ± 2°C | 35 ± 2°C |
| Incubation Time | 16-20 hours | 16-20 hours | 16-20 hours |
| Incubation Atmosphere | Ambient Air | Ambient Air | Ambient Air |
Experimental Protocols
Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound analytical powder
-
Appropriate solvent for this compound stock solution
-
Sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolates for testing
-
QC strains (e.g., E. coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Pipettes and sterile tips
Protocol:
-
Preparation of this compound Stock Solution:
-
Aseptically weigh the this compound powder and dissolve it in the recommended sterile solvent to create a high-concentration stock solution.
-
Filter-sterilize the stock solution using a 0.22 µm filter if necessary.
-
Store aliquots at -70°C or as recommended by the manufacturer.
-
-
Preparation of this compound Dilutions in Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound working solution in CAMHB directly in the wells of a 96-well microtiter plate to achieve the desired final concentration range.
-
Typically, 50 µL of CAMHB is added to all wells, and then 50 µL of the this compound working solution is added to the first well and serially diluted.
-
The final volume in each well before adding the inoculum should be 50 µL.
-
Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test organism and suspend them in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Within 15 minutes, dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate (this usually requires a 1:100 dilution of the 0.5 McFarland suspension, followed by the addition of 50 µL to each 50 µL of antibiotic dilution).
-
-
Inoculation:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate containing the this compound dilutions.
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Compare the results for the QC strains to the established acceptable ranges to ensure the validity of the test.
-
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of a bacterium to this compound by measuring the diameter of the zone of growth inhibition around a this compound-impregnated disk.
Materials:
-
This compound disks (10 µg, unless otherwise specified by local guidelines)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial isolates for testing
-
QC strains (e.g., E. coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile saline or broth
-
Incubator (35 ± 2°C)
-
Ruler or caliper for zone measurement
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Inoculation of MHA Plate:
-
Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum suspension.
-
Remove excess fluid by pressing and rotating the swab against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes before applying the disks.
-
-
Application of this compound Disks:
-
Aseptically place a this compound disk onto the surface of the inoculated MHA plate.
-
Gently press the disk down to ensure complete contact with the agar.
-
If testing multiple antibiotics, ensure disks are spaced far enough apart to prevent overlapping of inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.
-
Interpret the result based on established zone diameter breakpoints (Note: these are not available from CLSI/EUCAST for this compound).
-
Measure the zone diameters for the QC strains and ensure they are within the acceptable ranges.
-
Gradient Diffusion Method (Etest)
The gradient diffusion method utilizes a plastic strip impregnated with a continuous gradient of this compound concentrations to determine the MIC.
Materials:
-
This compound gradient strips (e.g., Etest®)
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Bacterial isolates for testing
-
QC strains (e.g., P. aeruginosa ATCC 27853)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile saline or broth
-
Incubator (35 ± 2°C)
-
Forceps
Protocol:
-
Inoculum Preparation and Plate Inoculation:
-
Prepare the 0.5 McFarland inoculum and inoculate the MHA plate as described for the Kirby-Bauer method.
-
Allow the agar surface to dry completely before applying the gradient strip.
-
-
Application of Gradient Strip:
-
Using sterile forceps, apply the this compound gradient strip to the center of the inoculated MHA plate with the MIC scale facing upwards.
-
Ensure the strip is in full contact with the agar surface and avoid trapping air bubbles underneath.
-
Once applied, do not move the strip.
-
-
Incubation:
-
Invert the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, an elliptical zone of inhibition will be visible.
-
Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.
-
If the intersection falls between two markings, round up to the next highest value on the scale.
-
Perform the test with QC strains to verify the accuracy of the results.
-
Application Notes and Protocols for Studying Panipenem Efficacy in Animal Models of Infection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models used to evaluate the in vivo efficacy of panipenem, a broad-spectrum carbapenem antibiotic. The protocols detailed below are designed to offer a standardized framework for preclinical assessment of this compound against various bacterial infections.
Introduction
This compound is a parenteral carbapenem antibiotic with a wide range of activity against Gram-positive and Gram-negative bacteria, including strains that produce β-lactamases.[1] It is co-administered with betamipron, which inhibits this compound's uptake into the renal tubules, thereby preventing nephrotoxicity.[1][2] Preclinical evaluation of this compound's efficacy in relevant animal models is a critical step in understanding its pharmacokinetic/pharmacodynamic (PK/PD) profile and predicting its clinical success. This document outlines key animal models and experimental protocols for this purpose.
Data Presentation: Efficacy of Carbapenems in Murine Infection Models
The following tables summarize representative quantitative data for carbapenems in various murine infection models. While specific efficacy data for this compound is not extensively available in the public domain, the data for other carbapenems such as imipenem and meropenem can serve as a benchmark for study design and data interpretation.
Table 1: Efficacy of Carbapenems in Murine Thigh Infection Model
| Pathogen | Carbapenem | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| Pseudomonas aeruginosa | Imipenem | Varies | 1-log10 CFU reduction | %fT > MIC of ~40% | [3] |
| Streptococcus pneumoniae (penicillin-resistant) | Imipenem | 0.42 mg/kg (q1h x 6) | 2-log10 CFU reduction | Achieved | [4] |
| Acinetobacter baumannii (OXA-23 producer) | Imipenem | 25 mg/kg (q6h) | Bacterial load (log10 CFU/spleen) | ~6.5 | [5][6] |
| Acinetobacter baumannii (OXA-23 producer) | Meropenem | 100 mg/kg (q6h) | Bacterial load (log10 CFU/spleen) | ~4.5 | [5][6] |
| This compound | - | - | ED50 / Bacterial load reduction | Data Needed | - |
fT > MIC: Percentage of the dosing interval that the free drug concentration remains above the Minimum Inhibitory Concentration.
Table 2: Efficacy of Carbapenems in Murine Pneumonia/Lung Infection Model
| Pathogen | Carbapenem | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| Pseudomonas aeruginosa | Biapenem | 100 mg/kg (q12h) | Bacterial load (log10 CFU/lung) | 3.54 ± 0.28 | [7] |
| Pseudomonas aeruginosa | Meropenem | 100 mg/kg (q12h) | Bacterial load (log10 CFU/lung) | 3.77 ± 0.14 | [7] |
| Streptococcus pneumoniae (penicillin-resistant) | Imipenem | 40 mg/kg (q12h) | Survival Rate | 90% | [4] |
| This compound | - | - | Bacterial load reduction / Survival Rate | Data Needed | - |
Table 3: Efficacy of Carbapenems in Murine Sepsis Model
| Pathogen/Model | Carbapenem | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| Pseudomonas aeruginosa (NDM-1 producer) - Peritoneal Sepsis | Imipenem | 30 mg/kg (single dose) | Bacterial load (log10 CFU/spleen) | ~5.0 | [8] |
| Acinetobacter baumannii (OXA-23 producer) - Peritonitis | Imipenem + Meropenem | 25 mg/kg + 100 mg/kg (q6h) | Bacterial load (log10 CFU/blood) | Significant reduction vs. monotherapy | [5][6] |
| Polymicrobial (Cecal Slurry) | Imipenem | 1.5 mg/mouse (q12h x 5 days) | Survival Rate | High survival with late intervention | [9] |
| This compound | - | - | Survival Rate / Bacterial load reduction | Data Needed | - |
Experimental Protocols
Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antimicrobial agents against localized soft tissue infections.[10][11]
Objective: To determine the efficacy of this compound in reducing the bacterial load of a specific pathogen in the thigh muscle of neutropenic mice.
Materials:
-
6-week-old female ICR (CD-1) or similar strain mice.[8]
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Streptococcus pneumoniae).
-
This compound/betamipron for injection.
-
Sterile saline or appropriate vehicle.
-
Anesthetic (e.g., isoflurane).
-
Tissue homogenizer.
-
Agar plates for bacterial enumeration.
Protocol:
-
Induction of Neutropenia:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight on appropriate agar plates.
-
Prepare a bacterial suspension in sterile saline or broth to a desired concentration (e.g., 10⁶ - 10⁷ CFU/mL). The exact concentration should be determined in preliminary studies to establish a non-lethal but robust infection.
-
-
Infection:
-
Anesthetize the mice using isoflurane.
-
Inject 0.1 mL of the bacterial suspension intramuscularly into the right thigh of each mouse.[12]
-
-
Treatment:
-
Initiate treatment with this compound/betamipron at a specified time post-infection (e.g., 2 hours).
-
Administer this compound via a clinically relevant route, such as subcutaneous (SC) or intravenous (IV) injection.
-
Administer the drug at various doses and dosing intervals to determine the dose-response relationship. A control group should receive the vehicle only.
-
-
Assessment of Efficacy:
-
At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice.
-
Aseptically dissect the entire thigh muscle.
-
Homogenize the thigh tissue in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.
-
Efficacy is typically expressed as the log₁₀ CFU reduction compared to the control group.
-
Murine Ventilator-Associated Pneumonia (VAP) Model
This model simulates pneumonia in a mechanically ventilated setting, which is a common and serious hospital-acquired infection.[7]
Objective: To evaluate the efficacy of this compound in a murine model of VAP caused by pathogens like Pseudomonas aeruginosa.
Materials:
-
8-10 week-old C57BL/6 or similar strain mice.
-
Mechanical ventilator for small animals.
-
Anesthetics (e.g., ketamine, xylazine) and analgesics.
-
Bacterial strain of interest.
-
This compound/betamipron.
-
Bronchoalveolar lavage (BAL) fluid collection supplies.
Protocol:
-
Anesthesia and Intubation:
-
Anesthetize the mice with an appropriate anesthetic cocktail (e.g., ketamine/xylazine).
-
Intubate the mice with a non-invasive technique or via tracheostomy.
-
-
Mechanical Ventilation and Infection:
-
Treatment:
-
Begin this compound treatment at a set time after bacterial inoculation (e.g., 12 hours post-infection).[7]
-
Administer the drug intraperitoneally (IP) or via another systemic route. Dosing should be based on PK/PD targets.
-
-
Assessment of Efficacy:
-
Monitor survival for a defined period (e.g., 7 days).[7]
-
At a specific time point (e.g., 24 hours post-infection), a subset of animals can be euthanized for endpoint analysis.
-
Perform a bronchoalveolar lavage (BAL) to collect fluid for bacterial enumeration and inflammatory cell analysis.
-
Harvest lungs for histopathological examination and to determine bacterial load (CFU/gram of tissue).
-
Collect blood to assess for bacteremia.
-
Murine Sepsis Model (Cecal Ligation and Puncture - CLP)
The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical progression in humans.[14][15][16][17]
Objective: To assess the efficacy of this compound in improving survival and reducing bacterial dissemination in a polymicrobial sepsis model.
Materials:
-
8-12 week-old C57BL/6 or other standard mouse strain.
-
Surgical instruments for laparotomy.
-
Suture material.
-
Anesthetics and analgesics.
-
This compound/betamipron and fluid resuscitation (sterile saline).
Protocol:
-
Surgical Procedure:
-
Anesthetize the mouse and perform a midline laparotomy to expose the cecum.
-
Ligate the cecum at a predetermined distance from the distal end (the severity of sepsis can be modulated by the length of the ligated cecum).[14]
-
Puncture the ligated cecum once or twice with a specific gauge needle (e.g., 21-gauge) to allow fecal contents to leak into the peritoneal cavity.[18]
-
Return the cecum to the peritoneal cavity and close the abdominal incision in layers.
-
-
Post-Operative Care:
-
Provide fluid resuscitation with subcutaneous sterile saline immediately after surgery.
-
Administer analgesics as required.
-
-
Treatment:
-
Initiate this compound treatment at a clinically relevant time point post-CLP (e.g., 6, 12, or 24 hours).[9]
-
Administer the drug via a systemic route (IP or SC).
-
A control group should receive vehicle and fluid resuscitation only.
-
-
Assessment of Efficacy:
-
Monitor survival, body weight, and clinical signs of sepsis for an extended period (e.g., 10 days).
-
At specific time points, blood can be collected to measure bacterial load and inflammatory cytokine levels.
-
At the study endpoint or upon euthanasia, peritoneal lavage can be performed to quantify bacterial load in the peritoneal cavity.
-
Organs such as the spleen, liver, and lungs can be harvested for bacterial enumeration and histopathology.
-
Host Response and Signaling Pathways
The primary mechanism of action for this compound, like other carbapenems, is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This leads to bacterial cell lysis and death.
While some antibiotics have been shown to possess immunomodulatory effects, such as altering cytokine production or phagocytic function, specific data on this compound's direct interaction with host immune signaling pathways is limited.[4] The host response to infection is a complex interplay of pathogen-associated molecular patterns (PAMPs) recognized by pattern recognition receptors (PRRs), leading to the activation of downstream signaling cascades (e.g., NF-κB, MAPK) and the production of inflammatory mediators. The primary effect of this compound on this system is indirect, by reducing the bacterial burden and, consequently, the PAMP load that drives the inflammatory response.
Further research is required to determine if this compound has any direct immunomodulatory properties independent of its bactericidal activity.
Conclusion
The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound's efficacy. The murine thigh infection, VAP, and sepsis models are well-established and allow for the assessment of key PK/PD parameters. While there is a need for more publicly available, this compound-specific quantitative data from these models, the provided information serves as a valuable guide for researchers in designing and executing studies to fill these knowledge gaps and further characterize the therapeutic potential of this compound.
References
- 1. This compound/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial and Immunomodulatory Effects of Punicalagin and Meropenem in a Murine Model of Sublethal Sepsis [mdpi.com]
- 3. Rapid evolution and host immunity drive the rise and fall of carbapenem resistance during an acute Pseudomonas aeruginosa infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulating effects of antibiotics: literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of dual carbapenem treatment in a murine sepsis model of infection due to carbapenemase-producing Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Efficacy of imipenem combined with dimercaptosuccinic acid in a murine sepsis model using Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunomodulatory and Allergenic Properties of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. fda.gov [fda.gov]
- 12. A Murine Model for Enhancement of Streptococcus pneumoniae Pathogenicity upon Viral Infection and Advanced Age - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pneumococcal pneumonia is driven by increased bacterial turnover due to bacteriocin-mediated intra-strain competition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity of the carbapenem this compound and role of the OprD (D2) protein in its diffusion through the Pseudomonas aeruginosa outer membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Interplay between Antibiotics and the Host Immune Response in Sepsis: From Basic Mechanisms to Clinical Considerations: A Comprehensive Narrative Review [mdpi.com]
- 16. Antimicrobial and anti-inflammatory effects of antimicrobial peptide Lf-KR against carbapenem-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Imipenem and immune response: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Panipenem Administration in Pediatric Bacterial Infection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Panipenem, in combination with betamipron, for the treatment of bacterial infections in pediatric populations, based on findings from various clinical studies. The included protocols are designed to guide the design and execution of similar research.
Introduction
This compound is a parenteral carbapenem antibiotic with a broad spectrum of in vitro activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria, including species that produce β-lactamases.[1][2] It is co-administered with betamipron, which inhibits this compound uptake into the renal tubules, thereby preventing nephrotoxicity.[1][2] Clinical studies in pediatric populations have demonstrated its efficacy and safety in treating various bacterial infections, such as respiratory tract infections, urinary tract infections, and meningitis.[2][3]
Mechanism of Action
Like other carbapenem antibiotics, this compound's primary mechanism of action involves the inhibition of bacterial cell wall synthesis.[4] It binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[4][5] This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan strands and leading to a weakened cell wall and subsequent cell lysis.[4]
Caption: General mechanism of this compound action on a bacterial cell.
Pharmacokinetics in Pediatric Patients
Pharmacokinetic studies of this compound/betamipron (PAPM/BP) in children have established key parameters following intravenous administration.
| Parameter | 10 mg/kg Dose | 20 mg/kg Dose | 30 mg/kg Dose | Neonates (10-20 mg/kg) | Reference |
| Peak Plasma Concentration (Cmax) | 14.8 - 36.6 µg/mL | 59.3 - 92.5 µg/mL | 91.7 µg/mL | - | [6][7][8][9] |
| Time to Peak (Tmax) | End of infusion | End of infusion | End of infusion | - | [7][8] |
| Half-life (t1/2) | 0.9 - 1.17 hours | 0.88 - 1.00 hours | 0.90 - 0.96 hours | - | [6][7][8][9] |
| Urinary Excretion (6-8 hours) | 15.9 - 32.14% | 15.3 - 36.9% | 11.0 - 40.5% | - | [7][8][9] |
| Clearance (CL) in Neonates | - | - | - | <33 weeks PCA: 0.098 L/h | [10][11] |
| >=33 weeks PCA: 0.25 L/h | [10][11] | ||||
| Volume of Distribution (V) in Neonates | - | - | - | 0.55 L | [10] |
PCA: Postconceptional Age
Clinical Efficacy in Pediatric Infections
Clinical trials have demonstrated high efficacy rates of this compound/betamipron in treating a variety of bacterial infections in children.
| Infection Type | Number of Patients | Dosage Range (mg/kg/day) | Efficacy Rate (Excellent/Good) | Reference |
| Respiratory Tract Infections | 15 | 30-60 | 100% (17/18 cases including other infections) | [6] |
| 18 | 30-60 | 94.4% | [8] | |
| 11 | - | 100% (15/15 cases including other infections) | [12] | |
| 171 (primarily respiratory) | - | 91.0% | [3] | |
| Purulent Meningitis | 2 | 60-100 | 100% | [7] |
| 1 | - | - | [13] | |
| 2 | 50-175 | 100% | [14] | |
| Sepsis | 1 | 30-60 | 100% (17/18 cases including other infections) | [6] |
| 3 | - | 100% | [3] | |
| Urinary Tract Infections | 6 | 30-100 | 100% | [7] |
| 2 | - | 100% (15/15 cases including other infections) | [12] | |
| 2 | - | 95.0% (19/20 cases including other infections) | [13] | |
| Various Bacterial Infections | 15 | - | 93% | [15] |
| 17 | - | 94.1% | [9] | |
| 34 | - | 97.1% | [16] |
Safety and Tolerability
This compound/betamipron is generally well-tolerated in pediatric patients.[2] Observed adverse events are typically mild and transient.
| Adverse Event / Abnormal Laboratory Finding | Incidence | Reference |
| Adverse Events | ||
| Rash / Urticaria | 1.45% (overall adverse effect incidence) | [3][12][15][16] |
| Diarrhea / Soft Stool | Observed in some cases | [7][16] |
| Abnormal Laboratory Findings | ||
| Elevated Platelet Count / Thrombocytosis | Observed in some cases | [6][7][13][16] |
| Elevated GOT/GPT | Observed in some cases | [3][7][8][9][12][16] |
| Eosinophilia | Observed in some cases | [7][9][12][16] |
| Leukopenia / Neutropenia | Observed in some cases | [3][8] |
Experimental Protocols
Patient Population and Eligibility Criteria
Inclusion Criteria:
-
Pediatric patients (infants to adolescents) with a confirmed or suspected bacterial infection.
-
Infections may include, but are not limited to: respiratory tract infections (pneumonia, bronchitis), urinary tract infections, sepsis, purulent meningitis, and skin/soft tissue infections.[7][12][13]
-
Parental informed consent must be obtained.[11]
Exclusion Criteria:
-
Known hypersensitivity to carbapenem antibiotics.
-
Severe underlying conditions that could interfere with the evaluation of the drug's efficacy or safety.
Dosing and Administration Protocol
Dosage:
-
For most infections, the recommended dosage is 30-60 mg/kg/day of this compound/betamipron, divided into 3 administrations.[7]
-
For severe infections like purulent meningitis, dosages may be increased to 100 mg/kg/day.[7]
-
In neonates, a dosage of 10-20 mg/kg every 12 hours is suggested.[10][11]
Administration:
-
Reconstitute the lyophilized this compound/betamipron powder with a suitable diluent (e.g., sterile water for injection, 0.9% sodium chloride).
-
Further dilute the reconstituted solution in a larger volume of compatible intravenous fluid.
-
Administer the final solution as an intravenous drip infusion over 30 to 60 minutes.[7][8][11][12]
Caption: A typical workflow for a clinical study of this compound in pediatrics.
Monitoring and Evaluation Protocol
Clinical Monitoring:
-
Daily assessment of vital signs (temperature, heart rate, respiratory rate, blood pressure).
-
Evaluation of clinical signs and symptoms of infection.
-
Monitoring for any adverse events.
Laboratory Monitoring:
-
Complete blood count (CBC) with differential.
-
Liver function tests (GOT, GPT).
-
Renal function tests (serum creatinine).
-
Collection of specimens (blood, urine, cerebrospinal fluid, etc.) for bacteriological culture and sensitivity testing before, during, and after treatment to assess bacterial eradication.[3][6]
Efficacy Evaluation:
-
Excellent: Significant improvement or resolution of clinical signs and symptoms.
-
Good: Moderate improvement in clinical signs and symptoms.
-
Poor: No or minimal improvement, or worsening of the condition.[8][13]
Safety Evaluation:
-
Record all adverse events, regardless of their perceived relationship to the study drug.
-
Grade the severity of adverse events and abnormal laboratory findings.
Conclusion
This compound/betamipron is an effective and safe antibiotic for the treatment of a wide range of bacterial infections in pediatric patients. The provided data and protocols can serve as a valuable resource for researchers and clinicians involved in the development and clinical application of this therapeutic agent. Further studies, particularly in specific neonatal populations, are warranted to refine dosing recommendations.[11]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Clinical and bacteriological studies on this compound/betamipron in pediatrics. Kanagawa Research Group for Infectious Diseases of Children] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Biapenem? [synapse.patsnap.com]
- 5. urology-textbook.com [urology-textbook.com]
- 6. [Pharmacokinetics and clinical studies of this compound/betamipron in the pediatric field] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Pharmacokinetic and clinical studies on this compound/betamipron in the pediatric field] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Studies on this compound/betamipron in the pediatric field] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Evaluation of this compound/betamipron in pediatric field] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Population pharmacokinetics of this compound in neonates and retrospective evaluation of dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. [Clinical studies on this compound/betamipron in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Clinical evaluation of this compound/betamipron in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Studies on efficacy and safety of this compound/betamipron against infections in pediatrics and on its movement to cerebrospinal fluid including cases of penicillin-resistant Streptococcus pneumoniae meningitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Clinical evaluation of this compound/betamipron in children] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. [Bacteriological and clinical studies of this compound/betamipron in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Panipenem/Betamipron in Respiratory Tract Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panipenem/betamipron is a broad-spectrum carbapenem antibiotic, a class of β-lactam antibiotics known for their potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria. This compound is the active carbapenem component, while betamipron is co-administered to inhibit the renal uptake of this compound, thereby reducing potential nephrotoxicity.[1][2][3][4][5] This combination has demonstrated clinical efficacy in treating respiratory tract infections.[1][3][4] These application notes provide detailed protocols for evaluating the efficacy of this compound/betamipron in preclinical respiratory tract infection models.
Mechanism of Action
This compound, like other carbapenems, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. This disruption of the cell wall integrity leads to cell lysis and death. Betamipron's role is crucial for the safety profile of the combination, as it prevents the accumulation of this compound in the renal tubules, a common issue with some carbapenems that can lead to kidney damage.[1][2][3]
Data Presentation
Table 1: In Vitro Activity of this compound against Streptococcus pneumoniae
| Strain Susceptibility | This compound (MIC90, µg/mL) | Imipenem (MIC90, µg/mL) | Meropenem (MIC90, µg/mL) | Cefozopran (MIC90, µg/mL) |
| Penicillin-Susceptible (PSSP) | 0.012 | ≤0.006 | 0.05 | 0.2 |
| Penicillin-Intermediate (PISP) | 0.05 | 0.1 | 0.39 | 0.78 |
| Penicillin-Resistant (PRSP) | 0.39 | 0.78 | 1.56 | 6.25 |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data sourced from a study by Yanagisawa et al.[6]
Table 2: Clinical Efficacy of this compound/Betamipron in Moderate to Severe Pulmonary Infections
| Pathogen | Bacterial Eradication Rate (%) |
| Pseudomonas aeruginosa | 74.7 |
| Klebsiella pneumoniae (pneumobacillus) | 95.6 |
| Escherichia coli | 89.5 |
| Acinetobacter baumannii | 50.9 |
Data from a multicenter clinical trial on patients with moderate to severe pulmonary infections.[7]
Experimental Protocols
Protocol 1: Murine Model of Pneumonia Induced by Streptococcus pneumoniae
This protocol details the induction of pneumonia in mice and subsequent treatment with this compound/betamipron to evaluate its in vivo efficacy.
Materials:
-
This compound/betamipron for injection
-
Sterile 0.9% saline
-
Penicillin-resistant Streptococcus pneumoniae (PRSP) strain (e.g., serotype 6 or 19 clinical isolate)[6]
-
Todd-Hewitt broth supplemented with 0.5% yeast extract
-
ddY male mice (or other suitable strain)[6]
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Micropipette and sterile tips
-
Sterile phosphate-buffered saline (PBS)
-
Surgical instruments for organ harvesting
-
Tissue homogenizer
-
Blood agar plates
-
Incubator at 37°C with 5% CO2
Procedure:
-
Preparation of this compound/Betamipron:
-
Reconstitute this compound/betamipron powder with sterile 0.9% saline to the desired stock concentration.
-
Further dilute with saline to achieve the final dosing concentrations (e.g., 0.4, 2, and 10 mg/kg).[6] Prepare fresh on the day of use.
-
-
Bacterial Inoculum Preparation:
-
Culture the PRSP strain in Todd-Hewitt broth to mid-log phase.
-
Harvest the bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration for infection (e.g., 1 x 10^8 CFU/mL).
-
-
Intranasal Inoculation:
-
Anesthetize the mice lightly using isoflurane or an intraperitoneal injection of ketamine/xylazine.[3]
-
Once anesthetized, hold the mouse in a vertical or supine position.
-
Carefully instill a 50 µL bacterial suspension into the nostrils (25 µL per nostril) using a micropipette.[1][3]
-
Allow the mouse to inhale the inoculum slowly to ensure delivery to the lungs.[1][3]
-
Monitor the mice until they have fully recovered from anesthesia.
-
-
Treatment Regimen:
-
Administer the prepared doses of this compound/betamipron subcutaneously at 18, 26, 42, and 50 hours post-infection.[6] A control group should receive a vehicle (saline) on the same schedule.
-
-
Assessment of Bacterial Load in Lungs:
-
At 66 hours post-infection, euthanize the mice via an approved method.[6]
-
Aseptically remove the lungs.
-
Weigh the lungs and homogenize them in a known volume of sterile PBS.
-
Prepare serial dilutions of the lung homogenates in sterile PBS.
-
Plate the dilutions onto blood agar plates.
-
Incubate the plates at 37°C with 5% CO2 for 18-24 hours.
-
Count the number of colony-forming units (CFU) to determine the bacterial load per gram of lung tissue.
-
Protocol 2: General Intranasal Infection Model in Mice
This protocol provides a general framework for establishing a respiratory infection in mice via intranasal inoculation.
Materials:
-
Bacterial culture of the desired pathogen
-
Sterile PBS or saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Mice of appropriate strain, age, and sex
-
Micropipette and sterile tips
Procedure:
-
Inoculum Preparation:
-
Grow the bacterial strain to the desired growth phase (typically mid-logarithmic phase).
-
Wash the bacterial cells with sterile PBS and resuspend to the target concentration in 20-50 µL of PBS.
-
-
Anesthesia:
-
Anesthetize the mice using a method that provides transient and reversible anesthesia. Confirm the depth of anesthesia by the absence of a footpad reflex.[3]
-
-
Inoculation:
-
Recovery:
-
Hold the mouse in a head-up position for a few minutes to facilitate the distribution of the inoculum in the lungs and to aid in recovery from anesthesia.[3]
-
Monitor the animal until it is fully ambulatory.
-
Visualizations
Caption: Workflow for in vivo efficacy testing of this compound/betamipron.
Caption: Mechanism of action of this compound and Betamipron.
References
- 1. Mouse pneumonia model by Acinetobacter baumannii multidrug resistant strains: Comparison between intranasal inoculation, intratracheal instillation and oropharyngeal aspiration techniques | PLOS One [journals.plos.org]
- 2. Mouse pneumonia model by Acinetobacter baumannii multidrug resistant strains: Comparison between intranasal inoculation, intratracheal instillation and oropharyngeal aspiration techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uab.edu [uab.edu]
- 4. This compound/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound/betamipron - Wikipedia [en.wikipedia.org]
- 6. [In vitro and in vivo activities of this compound against penicillin-resistant Streptococcus pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [The clinical efficacy and safety of this compound-betamipron in treatment of moderate to severe pulmonary infection] - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Panipenem MIC Values in Clinical Isolates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Panipenem against clinical bacterial isolates. The methodologies described are based on internationally recognized standards, with specific data drawn from surveillance studies conducted in Japan, where this compound has been primarily used.
Introduction
This compound is a broad-spectrum carbapenem antibiotic. Accurate determination of its MIC is crucial for clinical diagnostics, antimicrobial stewardship, and drug development. The protocols outlined below are aligned with the principles of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), and reflect the methodologies approved by the Japanese Society of Chemotherapy (JSC), which is the primary authority for this compound susceptibility testing.[1][2][3]
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against a range of clinical isolates as reported in Japanese surveillance studies. These studies utilized the broth microdilution method as standardized by the Japanese Society of Chemotherapy.[1][4]
Table 1: MIC of this compound against Gram-Positive Clinical Isolates in Japan
| Organism (No. of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | ≤0.06 - 0.5 | 0.12 | 0.25 |
| Staphylococcus aureus (MRSA) | 0.5 - >128 | 32 | 128 |
| Streptococcus pneumoniae (PSSP) | ≤0.06 - 0.12 | ≤0.06 | 0.06 |
| Streptococcus pneumoniae (PRSP) | ≤0.06 - 1 | 0.12 | 0.5 |
| Enterococcus faecalis | 2 - 128 | 8 | 64 |
Data compiled from post-marketing surveillance in Japan.
Table 2: MIC of this compound against Gram-Negative Clinical Isolates in Japan
| Organism (No. of Isolates) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | ≤0.06 - 64 | 0.12 | 0.5 |
| Klebsiella pneumoniae | ≤0.06 - 128 | 0.12 | 1 |
| Enterobacter cloacae | ≤0.06 - >128 | 0.5 | 32 |
| Serratia marcescens | ≤0.06 - >128 | 1 | 64 |
| Pseudomonas aeruginosa | 0.12 - >128 | 8 | 64 |
| Haemophilus influenzae | ≤0.06 - 2 | 0.12 | 0.25 |
Data compiled from post-marketing surveillance in Japan.
Interpretive Criteria for this compound MIC Values
As of the latest available information, specific clinical breakpoints for this compound (Susceptible, Intermediate, Resistant) have not been established by CLSI or EUCAST. The interpretive criteria are primarily guided by the Japanese Society of Chemotherapy. Unfortunately, a publicly available, English-language document detailing these specific breakpoints could not be located. Researchers should refer to the latest guidelines from the Japanese Society of Chemotherapy for definitive interpretation. In the absence of these, pharmacokinetic/pharmacodynamic (PK/PD) analysis is recommended.
Quality Control
For ensuring the accuracy and reproducibility of this compound MIC testing, the use of standard ATCC quality control strains is essential. While specific QC ranges for this compound are not defined in CLSI or EUCAST documents, the following strains are recommended for monitoring the performance of carbapenem susceptibility tests:
-
Escherichia coli ATCC 25922
-
Pseudomonas aeruginosa ATCC 27853
Laboratories should establish their own internal quality control ranges for this compound based on their specific methodology and instrumentation, following the principles outlined in CLSI M23.
Experimental Protocols
The following are detailed protocols for determining this compound MIC values using the broth microdilution and agar dilution methods.
Protocol 1: Broth Microdilution MIC Assay
This method determines the MIC in a liquid medium using 96-well microtiter plates.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile saline or broth for dilution
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent as recommended by the manufacturer.
-
-
Preparation of this compound Dilutions:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.06 µg/mL).
-
Dispense 50 µL of each this compound dilution into the wells of a 96-well microtiter plate.
-
Include a growth control well (broth only) and a sterility control well (broth only, uninoculated).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 100 µL per well.
-
-
Incubation:
-
Cover the microtiter plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
Protocol 2: Agar Dilution MIC Assay
This method involves incorporating this compound into an agar medium.
Materials:
-
This compound analytical standard
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum suspension (0.5 McFarland standard)
-
Sterile saline or broth for dilution
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound-Agar Plates:
-
Prepare a series of this compound stock solutions at 10 times the final desired concentrations.
-
Melt MHA and cool to 45-50°C in a water bath.
-
Add 2 mL of each this compound stock solution to 18 mL of molten MHA to create a series of plates with the desired final concentrations (e.g., 128 µg/mL to 0.06 µg/mL).
-
Pour the agar into sterile petri dishes and allow them to solidify.
-
Include a growth control plate (agar only).
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension to achieve a final inoculum concentration of approximately 1 x 10⁷ CFU/mL.
-
-
Inoculation:
-
Using a multipoint replicator, spot-inoculate a standardized volume (1-2 µL) of the bacterial suspension onto the surface of each this compound-containing and control plate. This will deliver approximately 1-2 x 10⁴ CFU per spot.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
After incubation, examine the plates for bacterial growth at the inoculation spots.
-
The MIC is the lowest concentration of this compound that inhibits the growth of the bacteria.
-
Visualizations
References
Panipenem: Application Notes and Protocols for Cell Culture and In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and use of panipenem, a broad-spectrum carbapenem antibiotic, for in vitro research applications. This compound, often co-administered with betamipron to mitigate nephrotoxicity, is a potent inhibitor of bacterial cell wall synthesis.[1][2] This document outlines detailed protocols for solution preparation, Minimum Inhibitory Concentration (MIC) determination, time-kill assays, and mammalian cell viability assessment.
Mechanism of Action
This compound is a β-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3] It specifically targets and covalently binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[3] This inactivation of PBPs leads to the disruption of cell wall integrity, ultimately causing bacterial cell lysis and death.[3]
Data Presentation
Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Soluble (as a salt) | Solubility can be enhanced with slight warming or sonication. The stability in aqueous solutions is a critical consideration. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Soluble | A common vehicle for in vitro assays. Stability should be monitored. |
| Dimethyl Sulfoxide (DMSO) | Soluble[4] | A common solvent for creating high-concentration stock solutions. Ensure the final DMSO concentration in the assay is non-toxic to the cells. |
| Ethanol | Limited Solubility | Generally not the preferred solvent for carbapenems. |
In Vitro Activity of this compound (MIC)
The Minimum Inhibitory Concentration (MIC) is a key measure of an antibiotic's potency. The following table provides a summary of this compound's activity against various bacterial strains. Note that MIC values can vary depending on the specific strain and testing methodology.
| Bacterial Species | This compound MIC Range (µg/mL) |
| Streptococcus pneumoniae (Penicillin-Susceptible) | 0.012 - 0.05 |
| Streptococcus pneumoniae (Penicillin-Intermediate) | 0.05 - 0.39 |
| Streptococcus pneumoniae (Penicillin-Resistant) | 0.125 - 0.39 |
| Escherichia coli | Varies by strain |
| Pseudomonas aeruginosa | Varies by strain |
| Staphylococcus aureus (Methicillin-Susceptible) | ≤0.06 |
Experimental Protocols
Preparation of this compound Stock Solutions
Materials:
-
This compound powder
-
Sterile, high-purity water, PBS (pH 7.4), or DMSO
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filters
-
Sterile microcentrifuge tubes for aliquots
Protocol for Aqueous Stock Solution (e.g., 10 mg/mL):
-
Aseptically weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the required volume of sterile water or PBS to achieve the target concentration (e.g., for 10 mg of this compound, add 1 mL of solvent).
-
Gently vortex or sonicate at room temperature to dissolve the powder completely. Avoid excessive heating.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. Due to the potential for degradation in aqueous solutions, it is advisable to use freshly prepared solutions or to validate the stability of stored stocks.
Protocol for DMSO Stock Solution (e.g., 10 mg/mL):
-
Follow step 1 from the aqueous stock solution protocol.
-
Add the required volume of sterile DMSO to achieve the target concentration.
-
Vortex at room temperature until the powder is fully dissolved.
-
Filtration of DMSO stocks is generally not required if prepared from sterile components under aseptic conditions.
-
Aliquot and store at -20°C or -80°C.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
Materials:
-
Bacterial culture in the logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
This compound stock solution
-
Sterile saline or PBS
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Serial Dilution of this compound: Prepare a series of two-fold serial dilutions of the this compound stock solution in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing the this compound dilutions, resulting in a final volume of 100 µL per well.
-
Controls: Include a positive control (bacteria in CAMHB without antibiotic) and a negative control (CAMHB only) on each plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Time-Kill Assay
Materials:
-
Bacterial culture in the logarithmic growth phase
-
CAMHB or other suitable broth
-
This compound stock solution
-
Sterile culture tubes
-
Sterile saline for dilutions
-
Agar plates for colony counting
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension in broth to a starting density of approximately 1 x 10^6 CFU/mL.
-
Assay Setup: Prepare culture tubes containing broth with various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC). Also, include a growth control tube without any antibiotic.
-
Inoculation: Inoculate each tube with the prepared bacterial suspension.
-
Incubation and Sampling: Incubate all tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate them on appropriate agar plates.
-
Incubation and Colony Counting: Incubate the plates overnight at 37°C and count the number of colonies (CFU/mL) for each time point and concentration.
-
Data Analysis: Plot the log10 CFU/mL versus time for each this compound concentration to generate time-kill curves.
Mammalian Cell Viability Assay (MTT Assay)
Materials:
-
Mammalian cell line of interest (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
This compound stock solution
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Protocol:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium and add them to the respective wells. Include untreated control wells. The final concentration of any solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically ≤ 0.5%).
-
Incubation: Incubate the cells with this compound for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control.
Mandatory Visualizations
Caption: Workflow for the preparation of this compound for cell culture and in vitro assays.
References
Application Note: Quantification of Panipenem in Human Urine using High-Performance Liquid Chromatography (HPLC)
Introduction
Panipenem is a broad-spectrum carbapenem antibiotic used in the treatment of various bacterial infections. Monitoring its concentration in biological fluids like urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the drug development process. This application note details a reliable and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound in human urine.
Principle
This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound from endogenous components in urine. After stabilization and minimal sample preparation, the urine sample is injected into the HPLC system. The separation is achieved on a C18 analytical column with an isocratic mobile phase. The concentration of this compound is determined by comparing the peak area of the analyte in the sample to that of a standard curve.
Apparatus and Reagents
-
Apparatus:
-
HPLC system with a pump, autosampler, column oven, and UV detector
-
Reversed-phase C18 column (5µm, 250mm × 4.6mm)
-
Data acquisition and processing software
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Centrifuge
-
Micropipettes
-
Volumetric flasks
-
Syringe filters (0.45 µm)
-
-
Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)
-
Ammonium acetate (analytical grade)
-
3-(N-morpholino)propanesulfonic acid (MOPS)
-
Deionized water (18.2 MΩ·cm)
-
Human urine (drug-free)
-
Experimental Protocols
1. Preparation of Solutions
-
Stabilizer Solution (1 mol/L MOPS, pH 7.0): Dissolve the appropriate amount of MOPS in deionized water, adjust the pH to 7.0, and bring to the final volume.
-
Mobile Phase (0.04 mol/L Ammonium Acetate (pH 4.0) - Methanol (98:2, V/V)): Dissolve the required amount of ammonium acetate in deionized water, adjust the pH to 4.0 with a suitable acid (e.g., acetic acid), and mix with methanol in a 98:2 volume ratio.[1] Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
2. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in deionized water to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with deionized water to achieve concentrations for the calibration curve (e.g., 2.0, 5.0, 10.0, 25.0, 50.0, 100.0, and 200.0 µg/mL).
-
Calibration Standards and QC Samples in Urine: Spike drug-free human urine with the working standard solutions to obtain calibration standards and quality control samples at desired concentrations. For example, QC samples can be prepared at low, medium, and high concentrations (e.g., 10.0, 25.0, and 100.0 µg/mL).[1]
3. Sample Preparation
-
Collect urine samples and store them frozen until analysis.
-
Thaw the urine samples at room temperature.
-
For stabilization, add the 1 mol/L MOPS (pH 7.0) solution to the urine sample.[1]
-
Vortex the sample for 30 seconds.
-
Centrifuge the sample to remove any particulate matter.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
4. Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | Reversed-phase C18 (5µm, 250mm × 4.6mm) |
| Mobile Phase | 0.04mol/L Ammonium Acetate (pH 4.0) - Methanol (98:2, V/V)[1] |
| Flow Rate | 1.6 mL/min[1] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection | UV at 299.3 nm[1] |
| Run Time | Approximately 10 minutes |
5. Method Validation
The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines for specificity, linearity, precision, accuracy, and limits of detection and quantification.[2][3]
Data Presentation
Table 1: Summary of Quantitative Data for this compound in Urine [1]
| Parameter | Result |
| Linearity Range | 2.0 – 200.0 µg/mL |
| Correlation Coefficient (r) | 0.9999 |
| Limit of Detection (LOD) | Not explicitly stated, determination limit is 1.0 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Recovery (at 10.0, 25.0, 100.0 µg/mL) | 101.30% (average, n=6) |
| Intra-day Precision (RSD, %) | 2.63% (10.0 µg/mL), 1.05% (25.0 µg/mL), 0.88% (100.0 µg/mL) (n=5) |
| Inter-day Precision (RSD, %) | 2.30% (10.0 µg/mL), 3.85% (25.0 µg/mL), 2.38% (100.0 µg/mL) (n=3) |
Visualization
Caption: Experimental workflow for this compound quantification in urine.
The described HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in human urine.[1] The method has been successfully validated and is suitable for routine clinical determination and pharmacokinetic studies of this compound.
References
Application Notes and Protocols: Panipenem for Infections in Elderly Patient Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of panipenem in treating infections within the context of elderly patient models. Due to limited direct published data on this compound in geriatric animal models, the following protocols and data are synthesized from studies in adult animal models, clinical trials in elderly humans, and established principles of geriatric animal research.
Introduction
This compound is a broad-spectrum carbapenem antibiotic co-administered with betamipron. Betamipron inhibits the renal tubular uptake of this compound, mitigating potential nephrotoxicity. This combination has demonstrated efficacy in treating various bacterial infections. With an aging global population, understanding its utility in elderly patient models is crucial for preclinical and clinical development. These notes provide key data, experimental protocols, and conceptual frameworks for researchers in this field.
Quantitative Data Summary
Table 1: Clinical Efficacy of this compound/Betamipron in Elderly Patients (≥65 years)
| Indication | Number of Patients | Dosage Range ( g/day ) | Clinical Efficacy Rate (%) | Bacteriological Eradication Rate (%) | Adverse Effects Rate (%) | Reference |
| Pneumonia | 43 | 0.5 - 2.0 | 56.4 | 30.8 | 4.6 | [1] |
| Respiratory Infections | 86 (pneumonia and secondary infections) | Not specified | 74.4 (overall) | Not specified | 14.7 | [2] |
| - Pneumonia only | 81.3 | [2] | ||||
| - Secondary infections of chronic respiratory diseases | 57.7 | [2] |
Table 2: Microbiological Efficacy of this compound/Betamipron in Elderly Patients with Respiratory Infections
| Pathogen | Efficacy Rate (%) | Reference |
| Streptococcus pneumoniae | 100 | [2] |
| Staphylococcus aureus | 80 | [2] |
| Klebsiella pneumoniae | 80 | [2] |
Table 3: Pharmacokinetic Parameters of this compound in Animal Models (Adult)
| Animal Model | Elimination Half-life (T½) | Key Findings | Reference |
| Mice | 13 minutes | Elimination rates are correlated with animal size. | [3] |
| Rats | 18 minutes | Pharmacokinetics extrapolated well to humans using allometric scaling. | [3] |
| Dogs | ~23 minutes | Co-administration of probenecid doubled the elimination half-life. | |
| Monkeys | ~23 minutes |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound in aged animal models of infection. These protocols are based on established models and should be adapted based on institutional guidelines and specific experimental goals.
Aged Mouse Model of Pneumonia
This protocol describes the induction of pneumonia in aged mice to evaluate the efficacy of this compound.
Materials:
-
Aged mice (e.g., C57BL/6, 18-24 months old)
-
Pathogen of interest (e.g., Klebsiella pneumoniae, Streptococcus pneumoniae)
-
Anesthetic (e.g., isoflurane)
-
This compound/betamipron for injection
-
Sterile saline
-
Bacterial culture media and reagents
-
Tissue homogenizer
Procedure:
-
Animal Acclimation: Acclimate aged mice to the facility for at least one week prior to the experiment.
-
Infection Induction:
-
Anesthetize mice using isoflurane.
-
Intratracheally instill a pre-determined lethal or sublethal dose of the bacterial pathogen in a small volume (e.g., 20-50 µL) of sterile saline.
-
-
This compound Administration:
-
At a specified time post-infection (e.g., 2-4 hours), administer this compound/betamipron via a relevant route (e.g., subcutaneous or intravenous injection).
-
The dosage should be determined based on allometric scaling from human data or preliminary dose-ranging studies in aged mice.
-
A control group should receive a vehicle (e.g., sterile saline).
-
-
Monitoring:
-
Monitor animals for clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture) and survival for a defined period (e.g., 7-14 days).
-
-
Outcome Assessment:
-
At selected time points, euthanize a subset of animals.
-
Aseptically collect lungs and other relevant organs (e.g., spleen, blood).
-
Homogenize tissues and perform serial dilutions for bacterial enumeration (colony-forming units, CFU) on appropriate agar plates.
-
Analyze lung tissue for histopathological changes.
-
Measure inflammatory markers (e.g., cytokines) in lung homogenates or blood.
-
Pharmacokinetic Study in Aged Rats
This protocol outlines a study to determine the pharmacokinetic profile of this compound in aged rats.
Materials:
-
Aged rats (e.g., Sprague-Dawley, 18-24 months old)
-
This compound/betamipron for injection
-
Catheters for blood collection (e.g., jugular vein catheter)
-
Anesthetic
-
Blood collection tubes with anticoagulant
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Animal Preparation:
-
Surgically implant a catheter in the jugular vein of the aged rats for serial blood sampling. Allow for a recovery period.
-
-
Drug Administration:
-
Administer a single intravenous bolus of this compound/betamipron at a defined dose.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 90, 120, 180, 240 minutes) post-administration.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Drug Concentration Analysis:
-
Determine the concentration of this compound in plasma samples using a validated HPLC method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as elimination half-life (T½), volume of distribution (Vd), clearance (CL), and area under the concentration-time curve (AUC).
-
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound, like other carbapenems, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to and inactivates penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan. In Gram-negative bacteria like Pseudomonas aeruginosa, this compound utilizes the OprD porin channel to cross the outer membrane and reach the periplasmic space where the PBPs are located.
Caption: this compound's mechanism of action in P. aeruginosa.
Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of this compound in an aged animal model of infection.
Caption: Workflow for this compound efficacy testing in aged animal models.
Conclusion
The provided application notes and protocols offer a framework for investigating the use of this compound in the context of infections in elderly patient models. While direct preclinical data in aged animals is sparse, the synthesis of existing clinical data from elderly humans and established animal modeling techniques provides a solid foundation for future research. It is recommended that researchers conduct preliminary studies to adapt these protocols to their specific experimental conditions and to establish relevant parameters for aged animal models.
References
- 1. Activity of the carbapenem this compound and role of the OprD (D2) protein in its diffusion through the Pseudomonas aeruginosa outer membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms responsible for the emergence of carbapenem resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Panipenem Stability in Aqueous Solutions: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with panipenem in aqueous solutions. This compound, a carbapenem antibiotic, is susceptible to degradation in aqueous environments, which can impact the accuracy and reproducibility of research findings. This guide offers insights into the stability profile of this compound, factors influencing its degradation, and protocols for proper handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The primary cause of this compound instability is the hydrolysis of its β-lactam ring.[1][2][3] This four-membered ring is sterically strained and susceptible to nucleophilic attack by water or other nucleophiles present in the solution. This cleavage results in the inactivation of the antibiotic.
Q2: How does pH affect the stability of this compound solutions?
A2: The degradation of this compound follows pseudo-first-order kinetics across various pH levels.[4][5][6] However, the rate of degradation is significantly influenced by the pH of the solution. In acidic solutions, the degradation rate has been observed to increase with a higher initial concentration of this compound.[4][5][6] Conversely, in alkaline solutions, the degradation rate is not significantly affected by the initial concentration.[4][5] For optimal stability, it is recommended to prepare and maintain this compound solutions in a neutral pH range, as significant degradation occurs in both acidic and alkaline conditions for carbapenems in general.[7][8]
Q3: How should I prepare and store this compound stock solutions for in vitro experiments?
A3: For immediate use, this compound should be dissolved in a suitable buffer (e.g., MOPS buffer at pH 7.0) to a desired concentration.[9] Due to its instability in aqueous solutions, it is highly recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, it is advisable to keep the solution on ice and use it within a few hours. For longer-term storage, aliquoting and freezing at -80°C is recommended, although stability under these conditions should be validated for the specific experimental setup.[9][10]
Q4: Can I use common laboratory buffers like PBS or Tris-HCl for my experiments with this compound?
A4: While this compound can be dissolved in various buffers, the choice of buffer can influence its stability. Some buffers can catalyze the degradation of carbapenems. For instance, phosphate buffers have been shown to enhance the degradation of other carbapenems.[11] For sensitive experiments, it is advisable to use a non-nucleophilic buffer such as MOPS (3-(N-morpholino)propanesulfonic acid).[9] If using other buffers, it is crucial to validate the stability of this compound under the specific experimental conditions (temperature, concentration, and duration).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or lower-than-expected activity in cell-based assays. | This compound degradation during incubation. | Prepare fresh this compound solutions immediately before each experiment. Minimize the time between solution preparation and addition to the assay. Consider the stability of this compound in your specific cell culture medium and incubation conditions (temperature, CO2). |
| High variability between experimental replicates. | Inconsistent this compound concentration due to degradation. | Ensure all experimental steps, from stock solution preparation to final dilution, are performed consistently and rapidly. Use a stabilizing buffer like MOPS if compatible with your assay.[9] |
| Precipitate formation in the stock solution. | Poor solubility or degradation product formation. | Ensure the this compound powder is fully dissolved. If precipitation occurs upon storage, the solution should be discarded. This may indicate significant degradation. |
| Unexpected results in acidic or alkaline experimental conditions. | Accelerated degradation of this compound. | Be aware that this compound degrades more rapidly at non-neutral pH.[4][5][6] If the experiment requires acidic or alkaline conditions, the short half-life of this compound must be taken into account, and the interpretation of results should reflect this. |
This compound Degradation Pathway
The primary degradation pathway for this compound, like other carbapenems, involves the hydrolysis of the β-lactam ring. This process is catalyzed by both acidic and basic conditions.
Quantitative Stability Data (for reference)
Specific quantitative stability data for this compound in various laboratory buffers is limited in publicly available literature. The following table provides stability data for other carbapenems (Imipenem and Meropenem) to offer a comparative reference. Researchers should perform their own stability studies for this compound under their specific experimental conditions.
| Carbapenem | Condition | Parameter | Value | Reference |
| Imipenem | 0.9% NaCl, 25°C, 5 mg/mL | Time to 10% degradation | ~3.5 hours | [12] |
| Imipenem | 0.9% NaCl, 30°C, 5 mg/mL | Time to 10% degradation | ~6 hours | [12] |
| Imipenem | 0.9% NaCl, 40°C, 5 mg/mL | Time to 10% degradation | ~3 hours | [12] |
| Meropenem | 0.9% NaCl, 25°C | Time to 10% degradation | > 6 hours | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL this compound stock solution.
Materials:
-
This compound powder
-
Sterile, high-purity water or a suitable sterile buffer (e.g., 1M MOPS, pH 7.0)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Analytical balance
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. For a 10 mg/mL solution in 10 mL, weigh 100 mg.
-
Transfer the powder to a sterile conical tube.
-
Add a small volume of the sterile solvent (e.g., 2-3 mL of MOPS buffer) to the tube to wet the powder.
-
Gently vortex or swirl the tube to dissolve the powder completely.
-
Bring the solution to the final desired volume (10 mL) with the solvent.
-
For sterile applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Use the solution immediately. For very short-term storage, keep on ice. For longer-term storage, aliquot into smaller volumes and freeze at -80°C. Note that freeze-thaw cycles should be avoided.
Protocol 2: Stability Assessment of this compound using HPLC
This protocol outlines a general procedure for determining the stability of this compound in an aqueous solution over time.
Workflow for this compound Stability Assessment:
Materials:
-
Prepared this compound solution in the buffer of interest
-
Incubator or water bath set to the desired temperature(s)
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC-grade mobile phase components (e.g., ammonium acetate buffer and methanol)[9]
-
Autosampler vials
-
Microcentrifuge tubes for sample collection
Procedure:
-
Solution Preparation: Prepare the this compound solution in the aqueous buffer to be tested at the desired concentration.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution. This will serve as the T=0 time point. Prepare it for HPLC analysis (e.g., by dilution if necessary) and inject it into the HPLC system. Alternatively, freeze it immediately at -80°C for later analysis with the other time points.
-
Incubation: Place the remaining solution in a tightly sealed container at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, and 24 hours), withdraw aliquots of the solution.
-
Sample Processing: Process each aliquot immediately for HPLC analysis or flash-freeze and store at -80°C.
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Use a mobile phase suitable for this compound analysis. A common mobile phase consists of a mixture of ammonium acetate buffer (e.g., 0.04 M, pH 4.0) and methanol (e.g., 90:10 v/v).[9]
-
Set the flow rate (e.g., 1.0 - 1.6 mL/min) and the UV detection wavelength (around 300 nm).[9][12]
-
Inject the samples from each time point.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound for each chromatogram.
-
Create a calibration curve using standards of known this compound concentrations to quantify the amount of this compound remaining at each time point.
-
Plot the natural logarithm of the this compound concentration versus time. If the degradation follows first-order kinetics, the plot will be linear.
-
The degradation rate constant (k) can be determined from the slope of the line (slope = -k).
-
Calculate the half-life (t½) of this compound under the tested conditions using the equation: t½ = 0.693 / k.
-
References
- 1. Interactions of hydrolyzed β-lactams with the L1 metallo-β-lactamase: Crystallography supports stereoselective binding of cephem/carbapenem products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. Effect of initial concentration on stability of this compound in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 6. Effect of Initial Concentration on Stability of this compound in Aqueous Solution [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. Stability and kinetics of degradation of imipenem in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ProtocolsAntibioticStockSolutions < Lab < TWiki [barricklab.org]
- 11. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of three carbapenem antibiotics in plasma by HPLC with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Panipenem Dosage for In Vivo Animal Studies
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the effective and safe use of panipenem in preclinical animal models. Below are frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of betamipron when co-administered with this compound?
A1: this compound, a carbapenem antibiotic, can induce nephrotoxicity by being taken up into the renal tubules. Betamipron is co-administered with this compound to competitively inhibit this uptake, thereby mitigating the risk of kidney damage.[1] This combination is often referred to as this compound/betamipron (PAPM/BP).
Q2: What is the recommended starting dose ratio of this compound to betamipron?
A2: Based on preclinical studies, a 1:1 weight ratio of this compound to betamipron is generally recommended to provide optimal nephroprotection.[2] However, this ratio may require optimization depending on the specific animal model and experimental conditions.
Q3: What are the key pharmacokinetic parameters to consider when dosing this compound in different animal species?
A3: The elimination rates of this compound are correlated with animal size; larger animals tend to have slower elimination.[3] Key pharmacokinetic parameters to consider are total plasma clearance (CLtot) and the volume of distribution at steady state (Vss).[3][4] These parameters can be used in allometric scaling to predict appropriate dosages across different species.[3][4]
Q4: What is the primary pharmacodynamic (PD) target for carbapenems like this compound?
A4: For carbapenems, the critical pharmacodynamic parameter for efficacy is the percentage of the dosing interval during which the drug concentration remains above the minimum inhibitory concentration (%T > MIC) of the target pathogen.[5][6] A target of 25-40% T > MIC is generally considered sufficient for significant antibacterial activity in animal models.[5]
Q5: Is this compound associated with neurotoxicity?
A5: While all carbapenems have some potential for neurotoxicity, studies in rabbits suggest that this compound has a lower neurotoxic potential compared to imipenem.[7] Epileptogenic reactions correlate with drug concentrations in the cerebrospinal fluid (CSF). The concentration of this compound in the CSF at the onset of epileptogenic activity was observed to be almost twice that of imipenem, indicating a higher safety threshold.[7]
Troubleshooting Guide
Issue 1: Signs of nephrotoxicity (e.g., elevated serum creatinine, kidney histopathology) are observed despite co-administration of betamipron.
-
Possible Cause: The dose of betamipron may be insufficient for the dose of this compound being used, or there may be species-specific differences in drug handling.
-
Troubleshooting Steps:
-
Verify Dose Ratio: Ensure that a 1:1 weight ratio of this compound to betamipron is being used as a starting point.
-
Conduct a Dose-Ranging Study: If toxicity persists, perform a dose-ranging study for betamipron while keeping the this compound dose constant to determine the optimal protective dose for your specific animal model.
-
Pharmacokinetic Analysis: Consider conducting a pilot pharmacokinetic study to understand the clearance and distribution of both this compound and betamipron in your chosen animal model. This can help tailor the dosing regimen more effectively.[2]
-
Issue 2: Lack of efficacy in an infection model.
-
Possible Cause: The this compound dosage may be too low to achieve the target pharmacodynamic endpoint (%T > MIC).
-
Troubleshooting Steps:
-
Review the MIC of the Pathogen: Confirm the minimum inhibitory concentration (MIC) of your specific bacterial strain against this compound.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, perform a PK/PD analysis to determine if the current dosing regimen is achieving the target %T > MIC (generally 25-40%).
-
Increase Dose or Dosing Frequency: Based on the PK/PD analysis, consider increasing the dose or the frequency of administration to achieve the desired exposure. For example, in a mouse model of pneumonia with penicillin-resistant Streptococcus pneumoniae, subcutaneous doses of 0.4, 2, and 10 mg/kg have been used.[8]
-
Issue 3: Animals exhibit neurological symptoms (e.g., seizures, tremors).
-
Possible Cause: The this compound dose may be too high, leading to neurotoxicity.
-
Troubleshooting Steps:
-
Reduce the Dose: Immediately reduce the dose of this compound.
-
Monitor CSF Concentrations: If feasible, measure the concentration of this compound in the cerebrospinal fluid (CSF) to determine if it is approaching neurotoxic levels.[7]
-
Compare with Other Carbapenems: Be aware that the proconvulsive activity can differ between carbapenems, with imipenem generally showing higher activity than this compound.[6][7]
-
Data Presentation
Table 1: this compound Pharmacokinetic Parameters in Various Animal Species
| Animal Species | Dose (mg/kg) | Route | CLtot (ml/min/kg) | Vss (L/kg) |
| Mice | 20 | IV | 23.7 - 35.7 (for a similar carbapenem, doripenem) | 0.24 - 0.30 (for a similar carbapenem, doripenem) |
| Rats | 20 | IV | 23.7 - 35.7 (for a similar carbapenem, doripenem) | 0.24 - 0.30 (for a similar carbapenem, doripenem) |
| Rabbits | 20 | IV | 4.7 - 7.7 (for a similar carbapenem, doripenem) | 0.24 - 0.30 (for a similar carbapenem, doripenem) |
| Dogs | 20 | IV | 4.7 - 7.7 (for a similar carbapenem, doripenem) | 0.24 - 0.30 (for a similar carbapenem, doripenem) |
| Monkeys | 20 | IV | 4.7 - 7.7 (for a similar carbapenem, doripenem) | 0.24 - 0.30 (for a similar carbapenem, doripenem) |
Note: Data for this compound was not fully available in the search results. Data for a structurally similar carbapenem, doripenem, is provided for comparative purposes.[9] Researchers should perform pilot pharmacokinetic studies for this compound in their specific animal model.
Experimental Protocols
Protocol: Dose-Ranging Study for Optimizing this compound/Betamipron Dosage
-
Animal Model: Select a relevant animal model for the disease under investigation.
-
Group Allocation:
-
Group 1 (Vehicle Control): Administer the vehicle solution only.
-
Group 2 (Infection Control): Induce infection and administer the vehicle.
-
Group 3-5 (Dose-Escalation Groups): Induce infection and administer increasing doses of this compound/betamipron (at a 1:1 ratio). Start with a dose extrapolated from literature and escalate. For example, in mice, you could test 5/5, 10/10, and 20/20 mg/kg this compound/betamipron.
-
-
Administration: Administer the compounds via a clinically relevant route (e.g., intravenous, subcutaneous).[8][10]
-
Monitoring for Efficacy:
-
Measure bacterial load in relevant tissues (e.g., lungs, spleen, blood) at specific time points post-infection.
-
Monitor animal survival and clinical signs of illness.
-
-
Monitoring for Toxicity:
-
Collect blood samples to measure markers of kidney function (e.g., serum creatinine, blood urea nitrogen).
-
Observe animals for any signs of neurotoxicity.
-
At the end of the study, collect kidneys for histopathological analysis.
-
-
Data Analysis: Determine the dose that provides significant efficacy with minimal to no signs of toxicity.
Mandatory Visualizations
Caption: Workflow for this compound Dose Optimization in Animal Models.
Caption: Troubleshooting Workflow for Unexpected Outcomes.
References
- 1. This compound/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Prediction of human pharmacokinetics of this compound-betamipron, a new carbapenem, from animal data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of human pharmacokinetics of this compound-betamipron, a new carbapenem, from animal data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. Neurotoxicity of this compound/betamipron, a new carbapenem, in rabbits: correlation to concentration in central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [In vitro and in vivo activities of this compound against penicillin-resistant Streptococcus pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iv.iiarjournals.org [iv.iiarjournals.org]
- 10. journals.asm.org [journals.asm.org]
Common challenges in Panipenem minimum inhibitory concentration (MIC) assays
Welcome to the Technical Support Center for Panipenem Minimum Inhibitory Concentration (MIC) Assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the determination of this compound MICs.
Troubleshooting Guides
Variability in this compound MIC testing can arise from multiple factors. This guide provides a question-and-answer format to address specific issues you may encounter during your experiments.
Issue 1: Inconsistent this compound MIC values between experimental repeats.
This is a common challenge in antimicrobial susceptibility testing. The variability can often be traced back to one or more factors in the experimental setup. A systematic review of your protocol is the first step to identifying the source of the inconsistency.
-
Question: How critical is the inoculum density, and how can I ensure it is consistent?
Answer: The density of the bacterial inoculum is a critical parameter. For carbapenems like this compound, an "inoculum effect" can be particularly pronounced, where a higher than intended inoculum concentration can lead to falsely elevated MIC values, while a lower concentration may result in falsely low MICs. It is essential to standardize the inoculum to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. For broth microdilution, this is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells. Use a calibrated spectrophotometer or a Wickerham card for visual comparison to ensure consistency. The inoculum should be used within 15-30 minutes of preparation to prevent changes in bacterial density.
-
Question: Can the type and preparation of the growth medium affect this compound MIC results?
Answer: Yes, the composition of the growth medium can significantly impact MIC values. For non-fastidious bacteria, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is standard. The concentration of divalent cations (Ca²⁺ and Mg²⁺) is crucial for the activity of carbapenems against some bacteria, particularly Pseudomonas aeruginosa. Ensure your Mueller-Hinton broth is properly cation-adjusted. The pH of the medium should be between 7.2 and 7.4, as significant deviations can affect the stability and activity of this compound. Using a consistent, high-quality commercial source for your media can help reduce batch-to-batch variability.
-
Question: What are the optimal incubation conditions, and how much can they vary?
Answer: For most aerobic bacteria, plates or microdilution trays should be incubated at 35°C ± 2°C for 16-20 hours. Inconsistent incubation times or temperatures can alter bacterial growth rates and affect the final MIC reading. Ensure your incubator is properly calibrated and that plates are not stacked in a way that impedes uniform heat distribution.
-
Question: How can I minimize errors when preparing my this compound dilutions?
Answer: Accurate serial dilution of the antimicrobial agent is fundamental. Use calibrated pipettes and ensure the this compound stock solution is fully dissolved before preparing dilutions. Due to the potential for hydrolysis, it is recommended to prepare fresh stock solutions for each experiment to avoid degradation of the compound.
Issue 2: My quality control (QC) strain is giving out-of-range MIC values for this compound.
-
Question: What should I do if my QC strain fails?
Answer: An out-of-range QC result invalidates the entire batch of tests. Do not report any results from that run. The first step is to investigate the cause. Check for the common sources of variability mentioned in Issue 1 (inoculum, media, incubation, antibiotic dilution). If the problem persists, consider using a fresh, subcultured QC strain and a new lot of media or antimicrobial disks. Repetition of the test with careful attention to the protocol is necessary until the QC results are within the acceptable range.
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended quality control (QC) strains for this compound MIC testing?
A1: While specific MIC quality control ranges for this compound are not currently published by major standards organizations like CLSI or EUCAST, the standard QC strains used for other carbapenems are recommended. These include Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213. It is crucial for each laboratory to establish its own internal, reproducible MIC ranges for this compound with these strains.
-
Q2: How stable is this compound in solution and in prepared MIC plates?
A2: this compound, like other carbapenems, is susceptible to hydrolysis, which can affect its potency. The stability is influenced by temperature and pH. Stock solutions should be prepared fresh for each assay. If microdilution plates are prepared in-house, they should be used as soon as possible or stored at -70°C for a limited time. Studies on other carbapenems have shown significant degradation can occur at higher temperatures and in non-optimal pH ranges.[1][2]
-
Q3: Can I use a different growth medium than Cation-Adjusted Mueller-Hinton Broth (CAMHB)?
A3: For consistency and comparability of results, CAMHB is the internationally recommended medium for susceptibility testing of non-fastidious aerobic bacteria. Using other media can lead to significant variations in MIC values due to differences in nutrient content, pH, and cation concentrations, which can all affect bacterial growth and antibiotic activity.
-
Q4: My results show "skipped wells" (growth in higher concentrations but not in lower concentrations). What does this mean?
A4: Skipped wells can be due to several factors, including contamination, improper inoculation, or the presence of a resistant subpopulation. It is also possible that it is an artifact of the automated reading system. Visually inspect the wells to confirm the results. If skipped wells are consistently observed, it is recommended to repeat the assay with careful attention to aseptic technique and inoculum preparation.
Data Presentation
Table 1: Recommended QC Strains for Carbapenem Susceptibility Testing
| ATCC® Strain Number | Organism | Rationale for Inclusion |
| 25922™ | Escherichia coli | Gram-negative control |
| 27853™ | Pseudomonas aeruginosa | Gram-negative, non-fermenter control |
| 29213™ | Staphylococcus aureus | Gram-positive control |
Note: As of the latest CLSI and EUCAST guidelines, specific quality control MIC ranges for this compound have not been established. Laboratories should establish their own internal quality control ranges for this compound using the broth microdilution method outlined in this document. The acceptable range should be determined by performing at least 20 replicate tests on different days.
Experimental Protocols
Detailed Methodology: Broth Microdilution for this compound MIC Determination (adapted from CLSI guidelines)
This method determines the MIC of this compound in a liquid medium using 96-well microtiter plates.
-
Preparation of this compound Stock Solution:
-
Aseptically weigh a precise amount of this compound analytical powder.
-
Based on the potency of the powder, calculate the required volume of a suitable sterile solvent (e.g., sterile water, a buffer recommended by the manufacturer) to create a high-concentration stock solution (e.g., 1280 µg/mL).
-
Ensure the powder is completely dissolved. Prepare this solution fresh on the day of the assay.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.
-
In the first column of wells, add an additional 50 µL of the this compound stock solution to the 50 µL of CAMHB already present, resulting in a total volume of 100 µL.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard the final 50 µL from the last column of dilutions. This will result in each well containing 50 µL of a specific this compound concentration.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final bacterial concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial suspension to each well (except the sterility control), bringing the total volume to 100 µL and the final inoculum to 5 x 10⁵ CFU/mL.
-
The final concentrations of this compound will now be half of what was prepared in the serial dilution step.
-
Include a growth control well (50 µL of inoculum and 50 µL of CAMHB without antibiotic) and a sterility control well (100 µL of sterile CAMHB).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well when viewed from the bottom with the aid of a reading mirror).
-
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound MIC results.
Caption: Experimental workflow for this compound broth microdilution MIC assay.
References
- 1. microrao.com [microrao.com]
- 2. Minimum inhibitory concentration quality-control guidelines for biapenem, DU-6859a, FK-037, levofloxacin, grepafloxacin, and ceftizoxime when using various National Committee for Clinical Laboratory Standards susceptibility test methods. Quality Control Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Panipenem Solubility and Experimental Use
Welcome to the technical support center for Panipenem. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in an experimental setting. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its solubility and solution preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it often used with betamipron?
This compound is a broad-spectrum carbapenem antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria, including those that produce β-lactamases.[1][2][3] It functions by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[1]
However, this compound can cause nephrotoxicity (kidney damage) due to its accumulation in the renal proximal tubule cells.[4] This accumulation is facilitated by Organic Anion Transporters (OATs), primarily OAT1 and OAT3.[4][5] To counteract this, this compound is frequently co-administered with betamipron.[3][5] Betamipron is a renal protective agent that competitively inhibits OAT1 and OAT3, thereby reducing the uptake of this compound into kidney cells and minimizing nephrotoxicity.[4][5]
Q2: What are the general solubility characteristics of this compound?
This compound is described as being slightly soluble in water and Dimethyl Sulfoxide (DMSO), and very slightly soluble in methanol.[6] It is a hygroscopic, light-sensitive solid that is best stored in an amber vial in a freezer at -20°C under an inert atmosphere.[6]
Q3: In which solvents can I dissolve this compound for my experiments?
For in vitro experiments, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing concentrated stock solutions of this compound.[7][8] For applications where an aqueous solution is required, sterile water for injection or a buffer solution such as Phosphate-Buffered Saline (PBS) at a neutral pH can be used.[9][10] It is important to note that the stability of this compound in aqueous solutions is pH-dependent.
Q4: How does pH affect the stability of this compound in aqueous solutions?
The degradation of this compound in aqueous solutions is influenced by pH. Its degradation rate is faster in acidic solutions and has been observed to increase with higher initial concentrations of the antibiotic.
This compound Solubility Data
| Compound | Solvent | Solubility | Temperature | Notes |
| This compound | Water | Slightly Soluble[6] | Not Specified | Hygroscopic and light-sensitive.[6] |
| DMSO | Soluble / Slightly Soluble[6][7] | Not Specified | Recommended for stock solutions. | |
| Methanol | Very Slightly Soluble[6] | Not Specified | ||
| Phosphate Buffer (pH 7) | Soluble[10] | Not Specified | Used in a synthesis protocol.[10] | |
| Biapenem | Water | 5 mg/mL[11] | Not Specified | |
| Water | 16 mg/mL[11] | Not Specified | ||
| Imipenem Monohydrate | Water | 6.25 mg/mL | 60°C | Ultrasonic and warming may be needed.[12] |
| PBS | 10 mg/mL | 60°C | Ultrasonic and warming may be needed.[12] |
Troubleshooting Guide: this compound Precipitation
Use this guide to diagnose and resolve common precipitation issues during your experiments.
| Issue | Potential Cause | Recommended Action |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | Solvent Shift: The drastic change in polarity when adding a concentrated DMSO stock to an aqueous buffer can cause the compound to "crash out" of the solution. | 1. Add stock to buffer: Always add the DMSO stock to the aqueous buffer, not the other way around. 2. Rapid Mixing: Add the stock solution dropwise while vigorously vortexing or stirring the buffer to ensure rapid dispersion. 3. Pre-warm the buffer: Warming the aqueous buffer to 37°C can help improve solubility upon dilution. |
| Incorrect pH: The pH of the aqueous buffer may not be optimal for this compound solubility. | This compound is more stable in neutral to slightly alkaline conditions. Ensure your buffer pH is around 7.4. | |
| Solution is initially clear but forms a precipitate over time. | Supersaturation: The initial concentration may be above the thermodynamic solubility limit in the final aqueous medium, leading to delayed precipitation. | 1. Lower the final concentration: Prepare a dilution series to determine the highest stable concentration under your experimental conditions. 2. Temperature fluctuations: Ensure the solution is maintained at a constant temperature, as solubility can decrease at lower temperatures. |
| Degradation: this compound can degrade in aqueous solutions, and the degradation products may be less soluble. | Prepare fresh aqueous solutions of this compound for each experiment and avoid long-term storage of aqueous dilutions. | |
| Incomplete dissolution of this compound powder. | Insufficient mixing or temperature: The powder may not be fully solubilized. | 1. Vortex thoroughly: Ensure vigorous mixing to aid dissolution. 2. Gentle warming: For aqueous solutions, gentle warming to 37°C can be attempted, but be mindful of potential degradation. 3. Sonication: A brief sonication in a bath sonicator can help break up aggregates and improve dissolution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, you will need approximately 3.4 mg of this compound per 1 mL of DMSO (Molecular Weight of this compound: 339.41 g/mol ).[6]
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the this compound is completely dissolved. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage. When stored in a solvent at -80°C, it can be stable for up to one year.[7]
Protocol 2: Preparation of a this compound Working Solution in PBS (pH 7.4)
This protocol describes the dilution of a this compound DMSO stock solution into Phosphate-Buffered Saline (PBS) to prepare a working solution for in vitro assays.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Pre-warming: Pre-warm the sterile PBS (pH 7.4) to your experimental temperature (e.g., 37°C).
-
Dilution Calculation: Calculate the volume of the this compound DMSO stock solution required to achieve the desired final concentration in the working solution. Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in your experiment.
-
Dilution: While gently vortexing the pre-warmed PBS, add the calculated volume of the this compound DMSO stock solution dropwise to the PBS.
-
Final Mixing: Continue to vortex gently for a few seconds to ensure the solution is homogeneous.
-
Use Immediately: Use the freshly prepared aqueous working solution immediately to minimize degradation.
Visualizations
Caption: Mechanism of this compound-induced nephrotoxicity and its inhibition by Betamipron.
Caption: General experimental workflow for preparing and using this compound solutions.
References
- 1. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of a new carbapenem, this compound/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 87726-17-8 [chemicalbook.com]
- 7. This compound | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. CN102351860B - Synthesis method of this compound and intermediates thereof - Google Patents [patents.google.com]
- 11. selleckchem.com [selleckchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Panipenem degradation kinetics and influencing factors
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation kinetics and influencing factors of panipenem.
Frequently Asked Questions (FAQs)
Q1: What is the typical degradation kinetic profile of this compound in aqueous solutions?
A1: The degradation of this compound in aqueous solutions generally follows pseudo-first-order kinetics. However, the degradation rate can be influenced by several factors, particularly in acidic conditions where the mechanism becomes more complex. In acidic solutions, the degradation rate has been observed to increase with the initial concentration of this compound, showing a linear relationship between the first-order rate constants and the initial concentration. In alkaline solutions, the degradation rate appears to be independent of the initial concentration. The dissociation of the carboxyl group on the this compound molecule plays a significant role in its degradation.
Q2: What are the primary factors that influence the stability of this compound?
A2: The stability of this compound, like other carbapenems, is primarily influenced by the following factors:
-
pH: this compound is susceptible to both acid and base-catalyzed hydrolysis. The β-lactam ring, crucial for its antibacterial activity, is prone to cleavage under these conditions.
-
Temperature: Increased temperature accelerates the degradation rate of this compound.
-
Initial Concentration: In acidic environments, a higher initial concentration of this compound can lead to a faster degradation rate.
-
Buffer Composition: The components of the buffer solution can catalyze the degradation of carbapenems.
-
Infusion Fluids: The type of intravenous fluid used as a vehicle can affect the stability of this compound. For instance, carbapenems like doripenem have shown different stability profiles in 0.9% sodium chloride versus 5% dextrose solutions[1].
Q3: What is the main degradation pathway for this compound?
A3: The primary degradation pathway for this compound, and carbapenems in general, is the hydrolysis of the amide bond in the β-lactam ring[2][3]. This process renders the antibiotic inactive. The hydrolysis can be catalyzed by acids, bases, or enzymes like β-lactamases.
Q4: How does betamipron affect the chemical stability of this compound?
A4: Betamipron is co-administered with this compound not to enhance its chemical stability, but to act as a nephroprotective agent. It competitively inhibits the organic anion transporters (OAT1 and OAT3) in the renal tubules, which prevents the active transport and accumulation of this compound in the kidney cells, thereby reducing the risk of nephrotoxicity[4].
Troubleshooting Guides
Problem: I am observing unexpectedly rapid degradation of my this compound sample.
-
Possible Cause 1: pH of the solution is not optimal.
-
Troubleshooting: Measure the pH of your solution. This compound is most stable in the neutral pH range. Ensure your buffers are correctly prepared and that the final pH of the solution is within the desired range.
-
-
Possible Cause 2: The storage temperature is too high.
-
Troubleshooting: Store this compound solutions at recommended temperatures, typically refrigerated (2-8 °C), and protect from freezing. Avoid prolonged exposure to room temperature or higher.
-
-
Possible Cause 3: Contamination with acids, bases, or metals.
-
Troubleshooting: Use high-purity water and reagents. Ensure all glassware is thoroughly cleaned and free of any acidic or basic residues. Trace metals can also catalyze degradation, so using metal-free buffers and containers is advisable.
-
-
Possible Cause 4: High initial concentration in an acidic medium.
-
Troubleshooting: If working in an acidic pH range, consider using a lower initial concentration of this compound, as higher concentrations can accelerate degradation.
-
Problem: My analytical results for this compound concentration are inconsistent.
-
Possible Cause 1: Inadequate sample handling and preparation.
-
Troubleshooting: Prepare samples immediately before analysis whenever possible. If storage is necessary, keep them at low temperatures and protected from light. Ensure accurate and consistent dilutions.
-
-
Possible Cause 2: The HPLC method is not stability-indicating.
-
Troubleshooting: Verify that your HPLC method can separate the intact this compound from its degradation products. This can be confirmed by performing forced degradation studies and ensuring that the peaks of the degradants do not co-elute with the parent drug peak.
-
-
Possible Cause 3: Photodegradation of the sample.
-
Troubleshooting: Protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during storage and analysis.
-
Data Presentation
Table 1: Factors Influencing this compound Degradation
| Factor | Effect on Stability | Comments |
| pH | Decreased stability in acidic and alkaline conditions. | Hydrolysis of the β-lactam ring is the primary degradation mechanism[2][3]. |
| Temperature | Increased temperature accelerates degradation. | The degradation of carbapenems is temperature-dependent[5][6]. |
| Initial Concentration | In acidic solutions, higher concentrations can increase the degradation rate. | In alkaline solutions, the rate is largely independent of the initial concentration. |
| Infusion Fluids | Stability can vary between different infusion fluids (e.g., 0.9% NaCl vs. 5% Dextrose). | For other carbapenems, greater stability is often observed in 0.9% NaCl[1]. |
| Light | Exposure to light can lead to photodegradation. | It is recommended to protect this compound solutions from light. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or a buffer at neutral pH).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 N NaOH, and dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep at room temperature and monitor at shorter time intervals (e.g., 0, 15, 30, 60 minutes) due to the higher instability of carbapenems in basic conditions.
-
At each time point, withdraw an aliquot, neutralize it with 0.1 N HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Store at room temperature for a specified time (e.g., 2, 4, 8, 24 hours).
-
Withdraw aliquots at different time points and dilute for analysis.
-
-
Thermal Degradation:
-
Place the this compound powder in a thermostatically controlled oven at a high temperature (e.g., 70°C) for a specified period.
-
Also, subject the this compound stock solution to heat (e.g., 60°C) for a defined duration.
-
At various time points, dissolve the powder or dilute the solution for analysis.
-
-
Photodegradation:
-
Expose the this compound stock solution in a transparent container to a photostability chamber.
-
The exposure should be not less than 1.2 million lux hours and 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the samples after the exposure period.
-
3. Analysis:
-
Analyze all samples using a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
The following is a suggested starting point for a stability-indicating RP-HPLC method for the analysis of this compound and its degradation products. Method validation is essential.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., 10 mM ammonium acetate, pH adjusted to ~6.5) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at approximately 300 nm, which is near the absorption maximum for many carbapenems.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
Method Validation Parameters (as per ICH guidelines):
-
Specificity: Demonstrate that the method can separate this compound from its degradation products, impurities, and placebo components.
-
Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by recovery studies.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.
-
Robustness: Evaluate the reliability of the method when small, deliberate variations in method parameters are introduced.
Mandatory Visualizations
References
- 1. Stability of doripenem in polyvinyl chloride bags and elastomeric pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of Commonly Used Antibiotic Solutions in an Elastomeric Infusion Device | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]
- 3. Characterization of novel hydrolysis products of carbapenems by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Panipenem susceptibility testing
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during Panipenem susceptibility testing.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Our Quality Control (QC) strain is showing results outside the acceptable range for this compound. What should we do?
A1: An out-of-range QC result invalidates the entire batch of susceptibility tests. Do not report any patient or research results from that run. The following steps should be taken:
-
Immediate Verification: Check all critical procedural steps:
-
Inoculum Preparation: Ensure the inoculum density matches the required standard (e.g., 0.5 McFarland). An inoculum that is too heavy can lead to falsely resistant results, while one that is too light can cause falsely susceptible results.
-
Media and Reagents: Confirm that the correct medium was used (e.g., Mueller-Hinton Agar/Broth) and that all reagents, including the this compound disks or powders, have not expired and were stored under the correct conditions. Degradation of the antibiotic is a common cause of QC failure.[1]
-
Incubation: Verify that the incubation temperature, atmosphere (e.g., ambient air), and duration were correct according to standard protocols (e.g., CLSI, EUCAST).
-
Equipment: Ensure that automated readers or manual measuring tools are calibrated and functioning correctly.
-
-
Repeat the Test: Use a fresh subculture of the QC strain from a stock plate (no more than one week old) or, ideally, a new culture from a frozen or lyophilized stock. If the repeat test is within range, you can proceed with testing your isolates.
-
Investigate Further: If the QC result is still out of range after a repeat, this may indicate a systemic issue. Consider using a new lot number of this compound, a new batch of media, or a new vial of the QC organism.[1] A pseudo-outbreak of imipenem-resistant Pseudomonas aeruginosa was once traced to a defective lot of microdilution panels where the imipenem concentration was lower than expected.[1]
Q2: We observed a susceptible this compound result for an organism that is typically resistant (e.g., a known carbapenemase producer). How should we interpret this?
A2: This is a significant unexpected result that requires careful investigation. It could be a "major error" (false susceptibility).
-
Rule out Contamination: The most likely cause is a mixed culture. Streak the isolate onto a new plate to ensure purity and repeat the identification and susceptibility test. An unusual resistance phenotype is more likely to be an error in strain identification or a mixed culture than the emergence of a novel trait.[2]
-
Confirm Identification: Re-confirm the species identification of the isolate. Misidentification can lead to incorrect interpretation of susceptibility results.[3]
-
Verify with a Second Method: Test the isolate using a different susceptibility testing method.[4] For example, if the initial result was from an automated system, confirm it with a manual method like disk diffusion or broth microdilution (BMD). Discrepancies between methods, especially with carbapenems, have been documented.[4][5][6]
-
Check for Heteroresistance: Some bacterial populations may contain a small subpopulation of resistant cells that are not easily detected by standard methods. Consider using population analysis profiles or other specialized methods if heteroresistance is suspected.
Q3: An isolate expected to be susceptible to this compound is testing as resistant. What are the potential causes?
A3: This could be a "very major error" (false resistance) or true resistance.
-
Procedural Review: As with any unexpected result, first check for technical errors. An overly dense inoculum is a common cause of falsely elevated Minimum Inhibitory Concentration (MIC) values.
-
Confirm with an Alternative Method: Validate the result using a different testing methodology to rule out a method-specific error.[4] For example, automated systems may sometimes overestimate resistance for certain organism-drug combinations.[6]
-
Investigate Resistance Mechanisms: If the resistance is confirmed, it indicates the organism may have acquired a resistance mechanism. The primary mechanisms for carbapenem resistance in Gram-negative bacteria include:
-
Carbapenemase Production: The most clinically significant mechanism, involving enzymes (like KPC, NDM, VIM, IMP, OXA-48) that hydrolyze and inactivate this compound.[7][8]
-
Porin Loss: Reduced expression or mutation of outer membrane porins (e.g., OprD in P. aeruginosa) prevents the antibiotic from reaching its target in the periplasmic space.[7][9][10]
-
Efflux Pump Overexpression: These pumps actively remove the antibiotic from the cell, preventing it from reaching an effective concentration.[7][11]
-
Q4: Why are my disk diffusion results for this compound not correlating with my MIC results?
A4: Discrepancies between disk diffusion and MIC methods can occur for several reasons.
-
Area of Technical Uncertainty: For some drug-bug combinations, there are zone diameters that fall into an "area of technical uncertainty" where correlation with MIC is poor. Both CLSI and EUCAST guidelines recommend performing confirmatory MIC testing for isolates that fall into this range.[12]
-
Inoculum Effect: Some resistance mechanisms, particularly the production of certain β-lactamases, can be subject to an "inoculum effect," where a higher bacterial density (as might be present at the edge of a zone of inhibition) leads to increased resistance. This effect can be more pronounced in MIC tests with higher inocula.[5]
-
Method-Specific Issues: Automated systems and gradient strips can occasionally produce results that differ from the reference method of broth microdilution.[5][6] Always refer to the manufacturer's instructions and perform verification studies before implementing a new testing system.[12]
Data Presentation
Table 1: Quality Control Ranges for Carbapenems
This compound-specific QC ranges are not extensively defined by global bodies like CLSI and EUCAST, as its use is concentrated in Asia.[9] The table below provides CLSI-defined ranges for the structurally similar carbapenem, Imipenem, which can be used as a reference point. Laboratories should establish their own internal QC ranges for this compound based on manufacturer recommendations and in-house validation.
| Quality Control Strain | Antimicrobial Agent | Method | MIC Range (µg/mL) | Disk Diffusion Zone Diameter Range (mm) |
| Escherichia coli ATCC® 25922 | Imipenem | Broth Dilution | 0.25 - 1 | 20 - 28 |
| Pseudomonas aeruginosa ATCC® 27853 | Imipenem | Broth Dilution | 1 - 4 | 16 - 22 |
| Enterococcus faecalis ATCC® 29212 | Imipenem | Broth Dilution | 4 - 16 | N/A |
| Staphylococcus aureus ATCC® 29213 | Imipenem | Broth Dilution | ≤ 0.015 - 0.12 | N/A |
Source: Based on CLSI M100 Performance Standards.[13][14] Note: An imipenem MIC of 4 µg/mL for P. aeruginosa ATCC 27853, while technically in range, has been associated with failed detection of problematic testing lots and should be investigated.[1]
Visualizations
Experimental & Logical Workflows
References
- 1. Failure of Quality Control Measures To Prevent Reporting of False Resistance to Imipenem, Resulting in a Pseudo-Outbreak of Imipenem-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Accuracy and Appropriateness of Antimicrobial Susceptibility Test Reporting for Bacteria Isolated from Blood Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing of Carbapenems: Multicenter Validity Testing and Accuracy Levels of Five Antimicrobial Test Methods for Detecting Resistance in Enterobacteriaceae and Pseudomonas aeruginosa Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discrepancies and Interpretation Problems in Susceptibility Testing of VIM-1-Producing Klebsiella pneumoniae Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differences in antimicrobial susceptibility testing complicating management of IMP carbapenemase-producing Enterobacterales infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbapenem resistance: overview of the problem and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mechanisms responsible for the emergence of carbapenem resistance in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. The Ins and Outs of Susceptibility Testing for New β-Lactam/β-Lactamase Inhibitor Combinations for Gram-Negative Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 14. fda.gov [fda.gov]
Methods to prevent Panipenem degradation during laboratory storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Panipenem during laboratory storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound, like other carbapenem antibiotics, involves the hydrolysis of the β-lactam ring.[1][2][3] This process leads to the opening of the ring structure, which is essential for its antibacterial activity, resulting in a loss of potency.[2] this compound is also susceptible to degradation by renal dihydropeptidase (DHP-I), an enzyme that can inactivate the drug in vivo.[1] For this reason, it is often co-formulated with a DHP-I inhibitor, such as betamipron.[1]
Q2: What are the main factors that influence this compound's stability in the laboratory?
A2: The stability of this compound is primarily affected by temperature, pH, the initial concentration of the solution, and the presence of certain buffers.[4][5][6] Higher temperatures and alkaline pH conditions significantly accelerate its degradation.[4][5] In acidic solutions, the degradation rate of this compound has been observed to increase with its initial concentration.[4]
Q3: What are the ideal storage conditions for this compound solutions?
A3: To minimize degradation, this compound solutions should be stored at refrigerated temperatures (2-8°C) and protected from light. For long-term storage, freezing at -20°C or -70°C is recommended.[7] It is crucial to avoid repeated freeze-thaw cycles. The pH of the solution should be maintained in a slightly acidic to neutral range (ideally around pH 6.0) for optimal stability.[8]
Q4: How does the choice of solvent or infusion fluid affect this compound's stability?
A4: The choice of solvent can impact the stability of this compound. It is generally more stable in saline solutions compared to dextrose solutions.[9] For instance, at a concentration of 16.7 mg/mL at 25°C, this compound in a 5% glucose solution showed a more rapid decline in concentration compared to when it was dissolved in saline.[9]
Q5: Are there any known stabilizers for this compound?
A5: While specific stabilizing agents for this compound in laboratory settings are not extensively documented, the co-formulation with betamipron is a key strategy to prevent enzymatic degradation by DHP-I.[1] For chemical stability, maintaining a controlled pH with appropriate, non-reactive buffers and low temperatures are the most effective methods. Some studies on other carbapenems have explored the use of antioxidants, but their applicability to this compound requires specific investigation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound activity in experiments | Degradation due to improper storage conditions. | Verify that stock solutions are stored at the correct temperature (refrigerated or frozen) and protected from light. Prepare fresh solutions for critical experiments. |
| pH of the experimental buffer is too high (alkaline). | Measure the pH of your buffers and solutions. Adjust the pH to a slightly acidic or neutral range (around 6.0-7.0) if possible for your experimental design. | |
| Incompatibility with other reagents in the solution. | Review the composition of your experimental solutions. Some compounds can catalyze the degradation of carbapenems. If possible, test the stability of this compound in the complete experimental medium over the time course of your experiment. | |
| Precipitation observed in this compound solution | Crystal precipitation can occur, especially when mixed with other drugs or at high concentrations. | Ensure this compound is fully dissolved. When mixing with other compounds, check for compatibility information. In a study, crystal precipitation was observed with this compound/betamipron when mixed with nafamostat mesilate.[9] |
| Inconsistent results in bioassays | Degradation of this compound during the assay incubation period. | Consider the stability of this compound under your specific assay conditions (temperature, pH, media). It may be necessary to account for degradation when calculating final concentrations or to shorten incubation times if possible. |
Quantitative Data Summary
Table 1: Stability of this compound in Different Infusion Solutions at 25°C
| Time (hours) | Residual this compound in Saline (%) | Residual this compound in 5% Glucose (%) |
| 0 | 100 | 100 |
| 1 | Not Reported | Not Reported |
| 3 | Not Reported | Not Reported |
| 6 | Not Reported | < 90 |
| 8 | < 90 | < 90 |
| 12 | Not Reported | Not Reported |
| 24 | Not Reported | Not Reported |
Data adapted from a study on the compatibility of carbapenems with nafamostat mesilate.[9] The initial concentration of this compound was 16.7 mg/mL.
Table 2: General Influence of pH and Temperature on Carbapenem Stability
| Factor | Condition | Impact on Stability |
| pH | Acidic (pH < 6) | Moderate Stability |
| Neutral (pH 6-7.5) | Optimal Stability | |
| Alkaline (pH > 7.5) | Rapid Degradation | |
| Temperature | Frozen (≤ -20°C) | High Stability |
| Refrigerated (2-8°C) | Good Stability | |
| Room Temperature (~25°C) | Limited Stability | |
| Elevated (>30°C) | Very Poor Stability |
This table provides a qualitative summary based on general knowledge of carbapenem stability.[4][5][6]
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound
This protocol provides a general framework for assessing the stability of this compound. Optimization may be required for specific applications.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a suitable buffer (e.g., phosphate or acetate buffer, pH 6.5) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve good separation of this compound from its degradation products. A starting point could be a ratio of 90:10 (buffer:organic modifier).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 300 nm.
-
Temperature: Ambient or controlled at 25°C.
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., water or the mobile phase buffer) at a known concentration (e.g., 1 mg/mL). Further dilute to a working concentration (e.g., 50 µg/mL) with the mobile phase.
-
Sample Solution: Prepare this compound samples in the desired matrix (e.g., buffer, infusion fluid) at a known initial concentration.
3. Stability Study Procedure:
-
Store the sample solutions under the desired conditions (e.g., different temperatures, pH values).
-
At specified time intervals, withdraw an aliquot of the sample, dilute it with the mobile phase to a suitable concentration, and inject it into the HPLC system.
-
Monitor the peak area of this compound over time to determine the extent of degradation.
Protocol 2: Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating methods.
1. Acid Hydrolysis:
-
Dissolve this compound in 0.1 M hydrochloric acid.
-
Incubate at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the sample with 0.1 M sodium hydroxide before HPLC analysis.
2. Base Hydrolysis:
-
Dissolve this compound in 0.1 M sodium hydroxide.
-
Incubate at room temperature for a shorter period due to faster degradation (e.g., 30 minutes, 1, 2, 4 hours).
-
Neutralize the sample with 0.1 M hydrochloric acid before HPLC analysis.
3. Oxidative Degradation:
-
Dissolve this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature for a defined period.
-
Analyze by HPLC.
4. Thermal Degradation:
-
Store a solid sample of this compound in an oven at an elevated temperature (e.g., 60°C) for a defined period.
-
Dissolve the sample in a suitable solvent for HPLC analysis.
5. Photodegradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight for a defined period.
-
Keep a control sample in the dark.
-
Analyze both samples by HPLC.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Key factors influencing this compound stability.
Caption: Experimental workflow for this compound stability testing.
References
- 1. Overview of a new carbapenem, this compound/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Carbapenem - Wikipedia [en.wikipedia.org]
- 4. Effect of initial concentration on stability of this compound in aqueous solution. | Semantic Scholar [semanticscholar.org]
- 5. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gicu.sgul.ac.uk [gicu.sgul.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. antibiotics.or.jp [antibiotics.or.jp]
Technical Support Center: Refinement of HPLC Methods for Accurate Panipenem Detection
This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to aid in the refinement of High-Performance Liquid Chromatography (HPLC) methods for the precise detection of Panipenem.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound in a user-friendly question-and-answer format.
Question: I am observing peak tailing for the this compound peak. What are the possible causes and solutions?
Answer:
Peak tailing for this compound can arise from several factors, primarily related to interactions with the stationary phase or issues with the mobile phase composition.
-
Secondary Silanol Interactions: Free silanol groups on the surface of silica-based C18 columns can interact with this compound, causing the peak to tail.
-
Solution: Employ a base-deactivated or end-capped column to minimize these interactions. Alternatively, operating the mobile phase at a lower pH (e.g., around 4.0) can help by protonating the silanol groups, thus reducing their interaction with the analyte.[1]
-
-
Column Overload: Injecting a sample that is too concentrated can saturate the column, leading to peak distortion.
-
Solution: Dilute the sample and re-inject it to ensure the concentration is within the linear range of the column.
-
-
Column Contamination: Accumulation of contaminants on the guard or analytical column can adversely affect peak shape.
-
Solution: Begin by flushing the column with a strong solvent. If the issue persists, replace the guard column. If tailing is still observed, the analytical column may need to be replaced.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase influences the ionization state of this compound, which in turn affects its retention and peak shape.
-
Solution: Carefully optimize the pH of the mobile phase. A pH of 4.0 has been demonstrated to be effective in published methods.[1]
-
Question: My this compound peak is showing poor resolution from other peaks. How can I improve it?
Answer:
Enhancing resolution requires optimizing the separation between the this compound peak and any interfering peaks.
-
Mobile Phase Composition: The percentage of the organic modifier in the mobile phase is a critical factor for controlling retention and resolution.
-
Solution: Methodically adjust the ratio of the organic solvent (e.g., methanol or acetonitrile) to the aqueous buffer. Decreasing the organic component will generally lead to longer retention times and may improve the separation of closely eluting peaks.
-
-
Gradient Elution: If an isocratic elution (constant mobile phase composition) does not provide sufficient separation, a gradient elution can be beneficial.
-
Solution: Develop a gradient program where the concentration of the organic solvent is increased during the run. This technique is particularly effective for separating compounds with a wide range of polarities.
-
-
Column Chemistry: The choice of the stationary phase can significantly impact the selectivity of the separation.
-
Solution: If a standard C18 column is not providing the desired resolution, consider experimenting with other reversed-phase columns, such as C8 or Phenyl-Hexyl, which offer different separation selectivities.
-
-
Flow Rate: Reducing the flow rate can sometimes lead to better resolution by allowing more time for the analyte to partition between the mobile and stationary phases.
-
Solution: Decrease the flow rate of the mobile phase. For example, a reduction from 1.0 mL/min to 0.8 mL/min could improve separation.
-
Question: I am seeing ghost peaks in my chromatogram. What is the source and how can I eliminate them?
Answer:
Ghost peaks are spurious peaks that can appear in a chromatogram, often stemming from contamination in the mobile phase, sample carryover, or the sample matrix itself.
-
Contaminated Mobile Phase: Impurities present in the solvents or buffer salts can accumulate on the column and later elute as ghost peaks, a common issue in gradient analysis.
-
Solution: Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases. It is also good practice to filter the mobile phase before use.
-
-
Carryover from Previous Injections: Remnants of a previous sample can be injected with the current sample, leading to ghost peaks.
-
Solution: Implement a thorough needle wash protocol in the autosampler settings. Injecting a blank solvent after a high-concentration sample can help to identify and minimize carryover.
-
-
Sample Matrix Effects: Components from the sample matrix, such as those found in plasma or urine, can co-elute with the analyte and appear as ghost peaks.
-
Solution: Enhance the sample preparation procedure to remove interfering substances. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be very effective.
-
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting HPLC method for this compound analysis?
A1: A robust starting point for developing a reversed-phase HPLC method for this compound analysis would be:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of a buffer, such as 0.04 M ammonium acetate at pH 4.0, and an organic solvent like methanol.[1]
-
Flow Rate: In the range of 1.0 to 1.6 mL/min.[1]
-
Detection: UV detection at a wavelength of approximately 299 nm.[1]
Q2: How stable is this compound in solution, and how should I prepare my samples?
A2: this compound, similar to other carbapenems, exhibits instability in aqueous solutions, with its stability being dependent on both pH and temperature.[2]
-
Stabilizer: To improve the stability of this compound in biological samples, the use of a stabilizer is recommended. For example, a 1M 3-(N-morpholino)propanesulfonic acid (MOPS) solution at pH 7.0 has been successfully used to stabilize this compound in plasma and urine.[1]
-
Sample Preparation: For biological matrices like plasma, a common and effective sample preparation technique is protein precipitation using a solvent such as methanol. Following precipitation, the sample should be centrifuged to obtain a clear supernatant for injection.
Q3: What are the expected degradation products of this compound under stress conditions?
A3: Forced degradation studies are essential for developing stability-indicating methods. For carbapenems like this compound, degradation is expected under acidic, basic, oxidative, and photolytic stress conditions.[3][4] The primary degradation pathway for carbapenems typically involves the hydrolytic cleavage of the β-lactam ring.[5] It is critical to develop an HPLC method that can effectively separate the intact this compound from any potential degradation products to ensure accurate quantification.
Q4: What are the key validation parameters to consider for a this compound HPLC method?
A4: In accordance with the International Council for Harmonisation (ICH) guidelines, the essential validation parameters for an HPLC method include:
-
Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradants, or matrix components. This is especially crucial for stability-indicating methods.[4][6]
-
Linearity: The demonstration that the method's response is directly proportional to the concentration of the analyte over a given range.[1]
-
Accuracy: The closeness of the results obtained by the method to the true value.[4]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal use.[4]
Data Presentation
Table 1: HPLC Method Parameters for this compound Detection in Biological Fluids
| Parameter | Method for Plasma | Method for Urine |
| Column | Reversed-phase C18 (5µm, 250mm x 4.6mm)[1] | Reversed-phase C18 (5µm, 250mm x 4.6mm)[1] |
| Mobile Phase | 0.04mol/L ammonium acetate (pH 4.0) : methanol (90:10, V/V)[1] | 0.04mol/L ammonium acetate (pH 4.0) : methanol (98:2, V/V)[1] |
| Flow Rate | 1.6 ml/min[1] | 1.6 ml/min[1] |
| Detection Wavelength | 299.3 nm[1] | 299.3 nm[1] |
| Internal Standard | Paracetamol[1] | Not specified |
| Stabilizer | 1 mol/L 3-(N-mopholine)-propanesulfonic acid (pH 7.0)[1] | 1 mol/L 3-(N-mopholine)-propanesulfonic acid (pH 7.0)[1] |
Table 2: Performance Characteristics of a Validated HPLC Method for this compound
| Parameter | Plasma | Urine |
| Linear Range | 0.5 - 50.0 µg/ml[1] | 2.0 - 200.0 µg/ml[1] |
| Correlation Coefficient (r) | 0.9999[1] | 0.9999[1] |
| Detection Limit | 0.2 µg/ml[1] | 1.0 µg/ml[1] |
| Average Recovery | 98.69%[1] | 101.30%[1] |
| Inter-day RSD | 1.92% - 2.44%[1] | 0.88% - 2.63%[1] |
| Between-day RSD | 1.45% - 2.68%[1] | 2.30% - 3.85%[1] |
Experimental Protocols
Protocol 1: HPLC Determination of this compound in Human Plasma
This protocol is adapted from a published method for the determination of this compound in bodily fluids.[1]
-
Sample Preparation:
-
To 0.5 mL of human plasma, add 0.5 mL of a 1 mol/L 3-(N-mopholine)-propanesulfonic acid (MOPS) solution (pH 7.0) to stabilize the this compound.
-
Add a known concentration of paracetamol to serve as the internal standard.
-
Add 1.0 mL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the sample at 3000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the clear supernatant and inject a 20 µL aliquot into the HPLC system.
-
-
Chromatographic Conditions:
-
Quantification:
-
Prepare a series of calibration standards of this compound at known concentrations.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualization
Caption: A workflow diagram for troubleshooting common HPLC issues.
Caption: An experimental workflow for this compound detection by HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jptcp.com [jptcp.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Stability and degradation products of imipenem applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Addressing adverse effects of Panipenem in animal research models
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the adverse effects of Panipenem in animal research models. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary adverse effects of this compound observed in animal research models?
A1: The two most significant adverse effects of this compound reported in animal studies are nephrotoxicity (kidney damage) and neurotoxicity (nervous system damage).[1][2]
Q2: How can this compound-induced nephrotoxicity be mitigated in animal studies?
A2: Co-administration of this compound with Betamipron is the standard method to mitigate nephrotoxicity.[1][3] Betamipron competitively inhibits organic anion transporters (OATs) in the renal tubules, which reduces the uptake and accumulation of this compound in kidney cells, thereby preventing cellular damage.[4]
Q3: What is the mechanism of this compound-induced neurotoxicity?
A3: Like other β-lactam antibiotics, this compound can induce neurotoxicity, which may manifest as seizures or epileptogenic activity on an electroencephalogram (EEG).[2][5] The neurotoxic effects are correlated with the concentration of the drug in the cerebrospinal fluid (CSF).[2] Some studies suggest that this may be related to the inhibition of GABA(A) receptor binding in the brain.[5]
Q4: Is this compound/Betamipron more or less neurotoxic than other carbapenems?
A4: Studies in rabbits have shown that this compound/Betamipron has a lower neurotoxic potential compared to Imipenem/Cilastatin. The concentration of this compound in the CSF at the onset of epileptogenic EEG activity was found to be almost twice that of Imipenem, suggesting its neurotoxic activity is about half that of Imipenem.[2][6]
Troubleshooting Guides
Issue 1: Observing signs of nephrotoxicity (e.g., elevated BUN, creatinine) despite co-administration of Betamipron.
-
Possible Cause: Suboptimal dosage of Betamipron.
-
Troubleshooting Step: The protective effect of Betamipron is dose-dependent. A 1:1 dose ratio by weight of Betamipron to this compound has been shown to be effective in reducing renal tubular necrosis in rabbits.[4][7] Consider performing a dose-ranging study to determine the optimal protective dose for your specific animal model and experimental conditions.
-
-
Possible Cause: Species-specific differences in drug metabolism and transporter affinity.
-
Troubleshooting Step: Pharmacokinetic profiles can vary between animal species.[8] If you are using a model other than rabbits, it may be necessary to conduct a pilot pharmacokinetic study to determine the appropriate dosing regimen for both this compound and Betamipron.
-
-
Possible Cause: High dose of this compound.
-
Troubleshooting Step: this compound itself can induce nephrotoxicity at high doses (e.g., 200 mg/kg, i.v. in rabbits).[1] If possible, consider reducing the dose of this compound while still achieving the desired therapeutic effect in your model.
-
Issue 2: Onset of neurotoxic signs (e.g., seizures, abnormal EEG) during this compound administration.
-
Possible Cause: High concentration of this compound in the central nervous system (CNS).
-
Troubleshooting Step: Neurotoxicity is correlated with the concentration of this compound in the CSF.[2] If you are observing neurotoxic effects, it may be necessary to reduce the dose of this compound/Betamipron. Within a dose of 1.0-1.2 g/kg, this compound/Betamipron was found to be less toxic than Imipenem/Cilastatin in rabbits.[2]
-
-
Possible Cause: Co-administration with other drugs.
-
Troubleshooting Step: Be aware of potential drug-drug interactions. For instance, co-administration of this compound/Betamipron with valproic acid is contraindicated as it may increase the risk of seizures.[3]
-
-
Possible Cause: Animal model sensitivity.
-
Troubleshooting Step: Different animal species and even strains can have varying sensitivities to neurotoxic effects. Ensure that the animal model is appropriate for the study and that baseline EEG data is collected for comparison.
-
Data Presentation
Table 1: Inhibitory Potency of Betamipron on Human Organic Anion Transporters (OATs)
| Transporter | Substrate Used in Assay | Inhibition Constant (Ki) of Betamipron |
| hOAT1 | Not specified | 23.6 µM |
| hOAT3 | Not specified | 48.3 µM |
| hOAT4 | Estrone sulfate | 502 µM |
Table 2: Comparative Neurotoxicity of this compound/Betamipron and Imipenem/Cilastatin in Rabbits
| Parameter | This compound/Betamipron | Imipenem/Cilastatin |
| Drug Concentration in CSF at Onset of Epileptogenic EEG Activity | ~2x higher than Imipenem | Reference |
| Incidence of Epileptogenic EEG Activity (at 1.0-1.2 g/kg dose) | Less toxic | More toxic |
Experimental Protocols
Protocol 1: In Vitro Assessment of Betamipron's Inhibition of Organic Anion Transporters
This protocol describes a cell-based assay to determine the inhibitory effect of Betamipron on OAT1 and OAT3.
1. Cell Culture:
- Culture Human Embryonic Kidney (HEK293) cells stably transfected with human OAT1 (hOAT1) or human OAT3 (hOAT3), and mock-transfected cells (negative control) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics at 37°C in a 5% CO2 incubator.[9]
- Seed cells in 24-well or 96-well plates and grow to confluence.[9][10]
2. Inhibition Assay:
- Wash the confluent cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).[10]
- Pre-incubate the cells for 10-15 minutes at 37°C with HBSS containing various concentrations of Betamipron.[10]
- Initiate the uptake reaction by adding HBSS containing a radiolabeled or fluorescent OAT substrate (e.g., [3H]p-aminohippurate or 6-carboxyfluorescein) and the corresponding concentration of Betamipron.[9][10]
- Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C.[10]
- Terminate the uptake by rapidly washing the cells three times with ice-cold HBSS.[10]
3. Quantification and Data Analysis:
- Lyse the cells with a suitable buffer (e.g., 0.1 N NaOH with 1% SDS).[9]
- Measure the intracellular concentration of the substrate using a scintillation counter (for radiolabeled substrates) or a fluorescence plate reader.[10]
- Calculate the IC50 value (the concentration of Betamipron that inhibits 50% of substrate uptake) using non-linear regression.[11]
- Determine the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the transporter.[11]
Protocol 2: Assessment of this compound-Induced Nephrotoxicity in Rabbits
This protocol outlines a procedure to evaluate the nephroprotective effect of Betamipron against this compound-induced kidney injury.
1. Animal Model and Dosing:
- Use male New Zealand White rabbits, which are a sensitive model for carbapenem-induced nephrotoxicity.[1][12]
- Divide animals into groups: Vehicle control, this compound only (e.g., 200 mg/kg, i.v.), and this compound co-administered with varying doses of Betamipron (e.g., 1:1 ratio by weight).[1][4]
2. Sample Collection and Analysis:
- Collect blood samples at baseline and at specified time points post-administration (e.g., 2, 3, and 4 days).[12]
- Measure serum levels of blood urea nitrogen (BUN) and creatinine as markers of kidney function.[12]
- Collect urine to monitor for proteinuria and glycosuria.[1]
3. Histopathological Examination:
- At the end of the study, euthanize the animals and perform a gross examination of the kidneys.[12]
- Fix the kidneys in 10% formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).[12]
- Examine the kidney sections under a microscope to assess the degree of renal tubular necrosis.[4]
Protocol 3: Assessment of this compound-Induced Neurotoxicity in Rabbits
This protocol describes a method to evaluate the neurotoxic potential of this compound.
1. Animal Preparation and Electrode Implantation:
- Implant EEG recording electrodes on the surface of the dura mater and potentially depth electrodes in specific brain regions (e.g., hippocampus, thalamus) of rabbits under anesthesia.[13]
- Allow for a recovery period before drug administration.
2. Drug Administration and EEG Monitoring:
- Administer this compound/Betamipron intravenously.[2]
- Continuously record the EEG before, during, and after drug administration to monitor for epileptogenic activity, such as spike-wave discharges or seizures.[2][13]
3. Cerebrospinal Fluid (CSF) and Brain Tissue Analysis:
- At the onset of defined neurotoxic signs (or at the end of the experiment), collect CSF and brain tissue samples.[2]
- Analyze the concentration of this compound in the CSF and brain tissue to correlate with the observed neurotoxic effects.[2]
Mandatory Visualizations
Caption: Mechanism of this compound-induced nephrotoxicity and its mitigation by Betamipron.
Caption: Experimental workflow for assessing this compound-induced nephrotoxicity.
Caption: Experimental workflow for assessing this compound-induced neurotoxicity.
References
- 1. Preventive effect of betamipron on nephrotoxicity and uptake of carbapenems in rabbit renal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neurotoxicity of this compound/betamipron, a new carbapenem, in rabbits: correlation to concentration in central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Absence of convulsive liability of doripenem, a new carbapenem antibiotic, in comparison with beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurotoxicity of this compound/betamipron, a new carbapenem, in rabbits: correlation to concentration in central nervous system. | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Prediction of human pharmacokinetics of this compound-betamipron, a new carbapenem, from animal data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Interictal EEG pattern in rabbit penicillin epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Panipenem vs. Meropenem: A Comparative Guide to In Vitro Activity Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of panipenem and meropenem against the opportunistic pathogen Pseudomonas aeruginosa. The information presented is based on available experimental data to assist researchers and professionals in drug development and infectious disease in understanding the nuances of these two critical carbapenem antibiotics.
Executive Summary
Both this compound and meropenem exhibit potent in vitro activity against Pseudomonas aeruginosa. Meropenem has been extensively studied and is widely used globally, demonstrating consistent efficacy against susceptible isolates. This compound, primarily available in Asian markets, also shows significant anti-pseudomonal activity. Resistance to both agents is a growing concern and is primarily mediated by mechanisms such as the loss of outer membrane porin OprD, the upregulation of efflux pumps, and the production of carbapenem-hydrolyzing β-lactamases. Direct comparative studies are limited, but this guide synthesizes available data to provide a comprehensive overview.
Comparative In Vitro Activity
The in vitro activity of carbapenems against P. aeruginosa is most commonly quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize MIC data for this compound and meropenem against P. aeruginosa from various studies. It is important to note that direct comparisons of MIC values across different studies should be made with caution due to potential variations in the specific isolates tested and laboratory methodologies.
Table 1: In Vitro Activity of this compound against Pseudomonas aeruginosa
| Study/Source | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Pediatric Clinical Study[1] | Not Specified | Low (Specific value not stated) | Low (Specific value not stated) | Not Stated |
| General Antibacterial Activity[2] | Not Specified | High overall activity | High overall activity | Not Stated |
Note: this compound is typically co-administered with betamipron to inhibit its renal uptake and prevent nephrotoxicity.[3]
Table 2: In Vitro Activity of Meropenem against Pseudomonas aeruginosa
| Study/Source | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| North American Surveillance[4] | 1,182 | Not Stated | Not Stated | MIC for resistant isolates ≥16 |
| Comparative Study[5] | Not Specified | Not Stated | Less potent than meropenem | Not Stated |
| Bloodstream Isolates Surveillance[6] | 7,452 | 2 | 8 | ≤0.25 to >32 |
| XDR P. aeruginosa Isolates[7] | 150 | 32 | >32 | Not Stated |
| Cystic Fibrosis & Non-CF Isolates[8] | 160 | 0.25 (CF & Non-CF) | 2 (CF), 1 (Non-CF) | Not Stated |
Mechanisms of Action and Resistance
Both this compound and meropenem are bactericidal agents that act by inhibiting cell wall synthesis in bacteria. They bind to and inactivate penicillin-binding proteins (PBPs) located in the bacterial periplasmic space, which are essential for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.
Resistance to carbapenems in P. aeruginosa is a multifactorial issue. The primary mechanisms include:
-
Reduced Outer Membrane Permeability: The loss or downregulation of the OprD porin channel significantly reduces the influx of carbapenems into the periplasmic space.[9]
-
Efflux Pumps: Overexpression of various efflux pump systems, such as MexAB-OprM, actively transports carbapenems out of the bacterial cell.
-
Enzymatic Degradation: The production of carbapenem-hydrolyzing β-lactamases, particularly metallo-β-lactamases (MBLs), can inactivate these antibiotics.[9]
The interplay of these mechanisms can lead to high levels of resistance.
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is a standardized laboratory procedure crucial for assessing the in vitro activity of antimicrobial agents. The following are detailed methodologies for two common MIC testing methods, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution Method
1. Preparation of Antimicrobial Stock Solution:
- Prepare a stock solution of this compound or meropenem at a high concentration (e.g., 1000 µg/mL) in a suitable solvent as recommended by the manufacturer.
2. Preparation of Microdilution Plates:
- Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well microtiter plate.
- Perform serial two-fold dilutions of the antimicrobial stock solution in the broth to achieve the desired final concentration range.
3. Inoculum Preparation:
- Select 3-5 well-isolated colonies of P. aeruginosa from an overnight agar plate.
- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
- Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
Agar Dilution Method
1. Preparation of Antimicrobial-Containing Agar Plates:
- Prepare a series of molten Mueller-Hinton Agar (MHA) tubes.
- Add appropriate volumes of the antimicrobial stock solution to each tube to achieve the desired final concentrations after dilution in the agar.
- Pour the agar-antibiotic mixture into sterile petri dishes and allow them to solidify.
2. Inoculum Preparation:
- Prepare the bacterial inoculum as described for the broth microdilution method to a turbidity of a 0.5 McFarland standard.
3. Inoculation:
- Using a multipoint inoculator, spot-inoculate a standardized volume of the bacterial suspension onto the surface of each agar plate, including a growth control plate without any antibiotic.
4. Incubation:
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria, or allows for the growth of only one or two colonies.
Visualizing Key Concepts
The following diagrams illustrate the mechanism of action of carbapenems and the primary mechanisms of resistance in Pseudomonas aeruginosa.
Caption: Mechanism of action of carbapenems against P. aeruginosa.
Caption: Key mechanisms of carbapenem resistance in P. aeruginosa.
References
- 1. [Bacteriological and clinical studies of this compound/betamipron in pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Laboratory and clinical studies on this compound/betamipron in the field of pediatrics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of antibacterial activities of meropenem and six other antimicrobials against Pseudomonas aeruginosa isolates from North American studies and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comparative study of the in vitro activity of meropenem and representatives of the major classes of broad-spectrum antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Activity of Doripenem against Pseudomonas aeruginosa and Burkholderia cepacia Isolates from both Cystic Fibrosis and Non-Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative activity of meropenem against Pseudomonas aeruginosa strains with well-characterized resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Panipenem: A Comparative Guide to its Antibacterial Efficacy Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial efficacy of Panipenem against various clinical isolates, benchmarked against other carbapenems and alternative antibiotics. The data presented is compiled from in-vitro studies to aid in research and development decisions.
Comparative Antibacterial Efficacy: In-Vitro Data
The in-vitro activity of this compound and comparator agents is summarized below. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the tested clinical isolates. Lower MIC values indicate greater antibacterial potency.
Table 1: Comparative In-Vitro Activity of Carbapenems against Gram-Positive Clinical Isolates
| Bacterial Species (Number of Isolates) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Year of Study Data |
| Penicillin-Resistant Streptococcus pneumoniae (PRSP) (264) | This compound | 0.125 | 0.25 | 2007[1] |
| Imipenem | 1 | 1 | 2007[1] | |
| Meropenem | 0.25 | 0.25 | 2007[1] | |
| Ertapenem | 0.25 | 0.5 | 2007[1] | |
| Streptococcus pneumoniae | This compound | ≤0.06 | 0.12 | 2008[2][3] |
| Imipenem | ≤0.06 | 0.25 | 2008[2][3] | |
| Meropenem | ≤0.06 | 0.5 | 2008[2][3] | |
| Doripenem | ≤0.06 | 0.12 | 2008[2][3] | |
| Methicillin-Susceptible Staphylococcus aureus (MSSA) | This compound | ≤0.06 | ≤0.06 | 2008[2][3] |
| Imipenem | ≤0.06 | ≤0.06 | 2008[2][3] | |
| Doripenem | ≤0.06 | ≤0.06 | 2008[2][3] |
Table 2: Comparative In-Vitro Activity of Carbapenems against Gram-Negative Clinical Isolates
| Bacterial Species (Number of Isolates) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Year of Study Data |
| Pseudomonas aeruginosa (288) | This compound | 8 | 32 | 2002 |
| Imipenem | 2 | 16 | 2002 | |
| Meropenem | 1 | 8 | 2002 | |
| Biapenem | 1 | 16 | 2002 | |
| Enterobacteriaceae | This compound | ≤0.06 | 0.25 | 2008[2][3] |
| Imipenem | 0.12 | 0.5 | 2008[2][3] | |
| Meropenem | ≤0.06 | 0.12 | 2008[2][3] | |
| Doripenem | ≤0.06 | 0.25 | 2008[2][3] | |
| ESBL-producing Escherichia coli | This compound | ≤0.06 | 0.25 | 2008[2][3] |
| Imipenem | 0.12 | 0.25 | 2008[2][3] | |
| Meropenem | ≤0.06 | ≤0.06 | 2008[2][3] | |
| Doripenem | ≤0.06 | 0.12 | 2008[2][3] | |
| ESBL-producing Klebsiella pneumoniae | This compound | ≤0.06 | 0.5 | 2008[2][3] |
| Imipenem | 0.12 | 0.5 | 2008[2][3] | |
| Meropenem | ≤0.06 | 0.12 | 2008[2][3] | |
| Doripenem | ≤0.06 | 0.25 | 2008[2][3] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and comparator antibiotics are prepared at a high concentration in a suitable solvent. A series of twofold serial dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the final desired concentration range for testing.
-
Inoculum Preparation:
-
Several morphologically identical colonies of the test bacterium are selected from a fresh (18-24 hour) agar plate.
-
The colonies are suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.
-
-
Inoculation and Incubation:
-
A standardized volume of the diluted bacterial suspension is added to each well of a 96-well microtiter plate, each containing the serially diluted antimicrobial agents.
-
Positive (bacterium and broth, no antibiotic) and negative (broth only) growth controls are included on each plate.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be assessed visually or with a plate reader.
Time-Kill Kinetic Assay
This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Preparation: A standardized bacterial inoculum is prepared as described for the MIC assay, typically to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in a larger volume of CAMHB.
-
Exposure: The antimicrobial agent is added to the bacterial suspension at a predetermined concentration (e.g., 1x, 2x, or 4x the MIC). A growth control without the antibiotic is run in parallel.
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), an aliquot is removed from each test and control culture.
-
Quantification of Viable Bacteria:
-
The aliquot is serially diluted in a sterile neutralizer broth or saline to inactivate the antimicrobial agent.
-
A specific volume of each dilution is plated onto a suitable agar medium.
-
The plates are incubated at 35°C ± 2°C for 18-24 hours, and the number of colony-forming units (CFU) is counted.
-
-
Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. Synergy between two agents is defined as a ≥2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.
Mandatory Visualizations
Mechanism of Action of Carbapenems
References
- 1. Comparative in vitro activities of carbapenem antimicrobial agents against 264 penicillin-resistant Streptococcus pneumoniae isolates from Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [In-vitro activity of this compound against clinical isolates in 2006] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of Panipenem and Imipenem Against Gram-Positive Cocci: A Data-Driven Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the in vitro and in vivo efficacy of two prominent carbapenem antibiotics, Panipenem and Imipenem, against clinically significant Gram-positive cocci. This analysis is intended to inform research and development decisions by presenting key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Executive Summary
This compound and Imipenem are broad-spectrum β-lactam antibiotics with potent activity against a wide range of Gram-positive bacteria. Both drugs exert their bactericidal effects by inhibiting bacterial cell wall synthesis through the binding of penicillin-binding proteins (PBPs). While both demonstrate excellent in vitro activity, available data suggests potential differences in their potency against specific species, particularly resistant strains. This compound has shown greater potency against penicillin-resistant Streptococcus pneumoniae in some studies. Imipenem, on the other hand, has extensive data supporting its efficacy against various Gram-positive cocci, including Staphylococcus aureus and Enterococcus faecalis.
This guide summarizes the available quantitative data on the comparative efficacy of these two carbapenems, details the experimental protocols for key assays, and provides visualizations to illustrate their mechanism of action and experimental workflows.
Data Presentation
In Vitro Efficacy: Minimum Inhibitory Concentrations (MICs)
The following tables summarize the comparative in vitro activity of this compound and Imipenem against a range of Gram-positive cocci. The data is presented as MIC₅₀ and MIC₉₀ values (in µg/mL), representing the concentrations at which 50% and 90% of the tested strains are inhibited, respectively.
Table 1: Comparative MICs against Staphylococcus aureus
| Bacterial Species | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Methicillin-sensitive Staphylococcus aureus (MSSA) | Imipenem | <0.03 - 0.12 | <0.03 | <0.03 | [1] |
| This compound | <0.03 - 0.12 | <0.03 | <0.03 | [1] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Imipenem | <0.03 - 64 | 0.12 | 32 | [1] |
| This compound | <0.03 - >64 | 0.25 | >64 | [1] | |
| Community-Acquired MRSA (CA-MRSA) | Imipenem | - | 0.12 | 1 | [2] |
| Hospital-Acquired MRSA (HA-MRSA) | Imipenem | - | - | 32-64 | [2] |
Table 2: Comparative MICs against Streptococcus pneumoniae
| Bacterial Species | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Streptococcus pneumoniae | Imipenem | <0.03 - 0.25 | 0.06 | 0.12 | [1] |
| This compound | <0.03 - 0.12 | <0.03 | 0.06 | [1] | |
| Penicillin-Resistant Streptococcus pneumoniae (PRSP) | Imipenem | - | - | 0.78 | |
| This compound | - | - | 0.39 |
Table 3: Comparative MICs against Enterococcus faecalis
| Bacterial Species | Antibiotic | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Enterococcus faecalis | Imipenem | - | - | 1 | [3] |
Note: Directly comparative MIC data for this compound against Enterococcus faecalis was not available in the searched literature.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro efficacy of this compound and Imipenem is primarily determined by measuring their MIC against various bacterial isolates. The standard method employed is the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution MIC Test
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and Imipenem are prepared at a high concentration and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. A suspension of the bacteria is then prepared in a sterile saline solution, and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation of Microtiter Plates: A 96-well microtiter plate is used. Each well contains a specific concentration of the antibiotic. A standardized volume of the prepared bacterial inoculum is added to each well. A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing only broth) are included.
-
Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation of Results: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Time-Kill Curve Analysis
Time-kill assays provide information on the rate and extent of bactericidal activity of an antimicrobial agent over time.
Protocol: Time-Kill Assay
-
Inoculum Preparation: A standardized bacterial suspension is prepared as described for the MIC test.
-
Exposure to Antibiotics: The bacterial suspension is added to flasks containing CAMHB with the antibiotic at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC). A growth control flask without any antibiotic is also included.
-
Sampling: Aliquots are removed from each flask at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Viable Cell Count: The collected samples are serially diluted in sterile saline, and a specific volume is plated onto appropriate agar plates. The plates are incubated, and the number of colony-forming units (CFU)/mL is determined.
-
Data Analysis: The log₁₀ CFU/mL is plotted against time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) from the initial inoculum.
Post-Antibiotic Effect (PAE) Determination
The PAE refers to the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent.
Protocol: PAE Determination
-
Antibiotic Exposure: A standardized bacterial suspension is exposed to the antibiotic at a specific concentration (e.g., 4x or 8x the MIC) for a defined period (e.g., 1 or 2 hours). A control culture is handled similarly but without antibiotic exposure.
-
Antibiotic Removal: The antibiotic is removed by dilution (e.g., 1:1000) or by centrifugation and washing of the bacterial cells.
-
Regrowth Monitoring: The viable cell counts of both the antibiotic-exposed and control cultures are monitored at regular intervals (e.g., every 1-2 hours) until the turbidity of the cultures is equivalent.
-
PAE Calculation: The PAE is calculated using the formula: PAE = T - C , where 'T' is the time required for the count of the antibiotic-exposed culture to increase by 1 log₁₀ CFU/mL above the count immediately after antibiotic removal, and 'C' is the corresponding time for the unexposed control culture.
Mandatory Visualization
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC) via Broth Microdilution.
Caption: Mechanism of Action of this compound and Imipenem via PBP Inhibition.
Discussion of Findings and Future Directions
The available data indicates that both this compound and Imipenem are highly active against Gram-positive cocci. For methicillin-sensitive Staphylococcus aureus, their in vitro activities are comparable. However, against methicillin-resistant strains, both show significantly higher MIC values, with this compound's MIC₉₀ being higher than that of Imipenem in the cited study.[1] A notable finding is the superior in vitro activity of this compound against penicillin-resistant Streptococcus pneumoniae.
A significant gap in the current literature is the lack of directly comparative studies on the time-kill kinetics and post-antibiotic effect of this compound and Imipenem against a broad range of Gram-positive cocci. Such studies would provide valuable insights into the pharmacodynamics of these drugs and could help in optimizing dosing regimens.
Furthermore, while the affinity of Imipenem for various PBPs in S. aureus has been documented, similar detailed information for this compound is scarce. A comparative analysis of the PBP binding profiles of both drugs against key Gram-positive pathogens would elucidate the molecular basis for any observed differences in their antibacterial activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Superior in vitro activity of carbapenems over anti-methicillin-resistant Staphylococcus aureus (MRSA) and some related antimicrobial agents for community-acquired MRSA but not for hospital-acquired MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prediction of Enterococcal Imipenem Susceptibility Using Ampicillin or Penicillin MICs: More Evidence for a Class Concept - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Efficacy of Panipenem Compared to Other Carbapenems: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the efficacy of Panipenem against other prominent carbapenems, including Imipenem, Meropenem, Doripenem, and Ertapenem. The data presented is synthesized from multiple studies to offer a comprehensive overview of their activity against key bacterial pathogens.
Comparative Efficacy Data
The in vitro potency of carbapenems is primarily determined by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. The following tables summarize the MIC50 and MIC90 values (the MIC required to inhibit 50% and 90% of isolates, respectively) for this compound and other carbapenems against various Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater in vitro activity.
Table 1: In Vitro Activity Against Penicillin-Resistant Streptococcus pneumoniae (PRSP)
| Carbapenem | MIC50 (µg/mL) | MIC90 (µg/mL) |
| This compound | 0.125 | 0.25 |
| Imipenem | 1 | 1 |
| Meropenem | 0.25 | 0.25 |
| Ertapenem | 0.25 | 0.5 |
Data sourced from a study on 264 PRSP isolates from Korea.[1]
Table 2: In Vitro Activity Against Gram-Negative Bacilli
| Carbapenem | Organism | MIC90 (µg/mL) |
| This compound | Enterobacteriaceae | - |
| Pseudomonas aeruginosa | - | |
| Imipenem | Enterobacteriaceae | 0.25 - 2 |
| Pseudomonas aeruginosa | >32 | |
| Meropenem | Enterobacteriaceae | - |
| Pseudomonas aeruginosa | 1 | |
| Biapenem | Enterobacteriaceae | 0.03 - 1 |
| Pseudomonas aeruginosa | 1 |
Note: Direct comparative MIC90 values for this compound against these specific Gram-negative bacilli were not available in the initial search results. Imipenem, Meropenem, and Biapenem data are provided for reference.[2][3]
General Spectrum of Activity:
This compound demonstrates a broad spectrum of in vitro activity covering a wide range of Gram-negative and Gram-positive aerobic and anaerobic bacteria.[4] In general, Imipenem and this compound are potent against Gram-positive bacteria.[5] Meropenem, Biapenem, and Doripenem are often slightly more effective against Gram-negative organisms.[5] Ertapenem has a more limited spectrum, particularly against P. aeruginosa.[5]
Experimental Protocols
The data presented in this guide is primarily derived from antimicrobial susceptibility testing (AST) performed according to standardized methods. The following is a generalized protocol for determining Minimum Inhibitory Concentrations (MICs).
MIC Determination by Broth Microdilution:
-
Bacterial Isolate Preparation: A standardized inoculum of the test bacterium is prepared from a pure culture and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Antibiotic Dilution Series: A serial two-fold dilution of each carbapenem is prepared in a multi-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated under appropriate atmospheric and temperature conditions (e.g., 35-37°C for 18-24 hours).
-
MIC Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.
Etest Methodology:
The Etest is a gradient diffusion method used to determine the MIC of an antimicrobial agent.
-
Agar Plate Inoculation: A standardized bacterial suspension is swabbed evenly across the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Etest Strip Application: A plastic strip impregnated with a predefined gradient of the carbapenem is placed on the agar surface.
-
Incubation: The plate is incubated under appropriate conditions.
-
MIC Reading: An elliptical zone of inhibition forms around the strip. The MIC value is read at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip.[6][7][8]
Visualized Experimental Workflow
The following diagram illustrates the general workflow for in vitro antimicrobial susceptibility testing.
Caption: General workflow for determining Minimum Inhibitory Concentration (MIC).
Carbapenem Mechanism of Action
Carbapenems exert their bactericidal effect by inhibiting bacterial cell wall synthesis. The following diagram illustrates the simplified signaling pathway.
Caption: Simplified mechanism of action of carbapenem antibiotics.
References
- 1. Comparative in vitro activities of carbapenem antimicrobial agents against 264 penicillin-resistant Streptococcus pneumoniae isolates from Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial activity of the new carbapenem biapenem compared to imipenem, meropenem and other broad-spectrum beta-lactam drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Antimicrobial activity of carbapenem antibiotics against gram-negative bacilli] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of in vitro activity of doripenem, imipenem and meropenem against clinical isolates of Enterobacteriaceae, Pseudomonas and Acinetobacter in Southern Poland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijhsr.org [ijhsr.org]
- 8. Carbapenem Susceptibility Patterns for Clinical Isolates of Mycobacterium abscessus Determined by the Etest Method - PMC [pmc.ncbi.nlm.nih.gov]
Panipenem Combination Therapy vs. Monotherapy in Resistant Bacteria Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant bacteria presents a formidable challenge to global health. In the search for effective treatment strategies, the efficacy of panipenem, a broad-spectrum carbapenem antibiotic, is being re-evaluated, particularly in combination with other antimicrobial agents. This guide provides an objective comparison of this compound combination therapy versus monotherapy in preclinical models of resistant bacterial infections, supported by experimental data.
Executive Summary
In vitro studies demonstrate that this compound, when combined with other antibiotics, can exhibit synergistic or additive effects against a range of resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and various anaerobic species. Combination therapy often results in lower minimum inhibitory concentrations (MICs) for both this compound and the partner drug compared to their use as monotherapies. Notably, synergistic effects have been observed with vancomycin against MRSA and with clindamycin or minocycline against certain anaerobic bacteria. In contrast, combinations with aminoglycosides against P. aeruginosa and MRSA have generally shown additive effects.
While in vivo data for this compound combination therapy is limited, studies on other carbapenems, such as imipenem, suggest that combination regimens can be more effective than monotherapy in reducing bacterial load and improving outcomes in animal models of infection. This guide synthesizes the available preclinical data to inform future research and development in this critical area.
Data Presentation: In Vitro Efficacy of this compound Combinations
The following tables summarize the quantitative data from in vitro studies comparing this compound monotherapy with combination therapies against various resistant bacterial strains.
Table 1: this compound Combination Therapy against Aerobic Bacteria
| Bacterial Species | Combination Agent | Number of Strains | Interaction (Synergy/Additive/Indifference/Antagonism) | Key Findings |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Vancomycin | 47 | Synergy: 80.9% | This compound combined with vancomycin showed a significant synergistic effect against the majority of MRSA strains tested. |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Arbekacin | 47 | Additive | The combination of this compound and arbekacin demonstrated an additive effect against MRSA. |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Amikacin | 47 | Additive | An additive effect was observed when this compound was combined with amikacin against MRSA strains. |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | Netilmicin | 47 | Additive | The combination of this compound and netilmicin resulted in an additive effect against MRSA. |
| Pseudomonas aeruginosa | Arbekacin | 56 | Additive | This compound in combination with arbekacin showed an additive effect against P. aeruginosa. |
| Pseudomonas aeruginosa | Amikacin | 56 | Additive | An additive effect was observed for the combination of this compound and amikacin against P. aeruginosa. |
| Pseudomonas aeruginosa | Netilmicin | 56 | Additive | The combination of this compound and netilmicin demonstrated an additive effect against P. aeruginosa strains. |
Table 2: this compound Combination Therapy against Anaerobic Bacteria
| Bacterial Species | Combination Agent | Number of Strains | Interaction (Synergy/Additive/Indifference/Antagonism) | Key Findings |
| Bacteroides fragilis | Clindamycin | 20 | Additive: 30% | The combination of this compound and clindamycin showed mainly indifferent effects, with some additive interactions[1]. |
| Bacteroides fragilis | Minocycline | 18 | Additive: 38.9% | This compound combined with minocycline demonstrated additive effects in a subset of B. fragilis isolates[1][2]. |
| Bacteroides thetaiotaomicron | Clindamycin | 20 | Additive: 30% | The combination of this compound and clindamycin resulted in additive effects against some strains of B. thetaiotaomicron[1]. |
| Bacteroides thetaiotaomicron | Minocycline | 20 | Additive: 30% | This compound in combination with minocycline showed additive effects in a portion of B. thetaiotaomicron isolates[1][2]. |
| Parabacteroides distasonis | Clindamycin | 20 | Additive: 25% | The combination of this compound and clindamycin had mainly indifferent effects, with some additive interactions observed[1]. |
| Parabacteroides distasonis | Minocycline | 20 | Additive: 30% | This compound combined with minocycline showed additive effects in some P. distasonis strains[1][2]. |
| Peptostreptococcus anaerobius | Clindamycin | 12 | Synergy: 8.3%, Additive: 83.3% | A high rate of additive and synergistic effects was seen with the this compound and clindamycin combination against P. anaerobius[1][2]. |
| Peptostreptococcus anaerobius | Minocycline | 12 | Synergy: 8.3%, Additive: 83.3% | The combination of this compound and minocycline demonstrated significant additive and synergistic activity against P. anaerobius[1][2]. |
In Vivo Efficacy: A Comparative Look
Direct in vivo studies evaluating this compound combination therapy in resistant bacteria models are currently scarce in published literature. However, to provide a relevant comparative context for researchers, this section summarizes findings from in vivo studies using other carbapenems (imipenem) in combination with similar classes of antibiotics.
Table 3: Comparative In Vivo Efficacy of Other Carbapenem Combinations
| Carbapenem Combination | Bacterial Strain | Animal Model | Key Findings |
| Imipenem + Amikacin | Multi-drug Resistant Pseudomonas aeruginosa | Mouse Peritonitis Model | The combination of imipenem and amikacin showed a synergistic effect, significantly reducing bacterial counts in blood compared to monotherapy[3][4]. |
| Imipenem + Vancomycin | Methicillin-Resistant Staphylococcus aureus (MRSA) | Neutropenic Mouse Thigh Infection Model | The combination of vancomycin and imipenem/cilastatin was effective in suppressing MRSA growth, demonstrating a synergistic effect where single-agent therapy at the same doses was ineffective[5][6]. |
These studies suggest that carbapenem combination therapy can be superior to monotherapy in in vivo settings, providing a rationale for future in vivo investigations of this compound combinations.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments cited in the evaluation of this compound combination therapies.
Checkerboard Broth Microdilution Assay
This method is used to determine the in vitro interaction between two antimicrobial agents.
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and the combination agent are prepared at a concentration four times the highest concentration to be tested. Serial twofold dilutions of each antibiotic are then prepared.
-
Inoculum Preparation: Bacterial isolates are cultured on appropriate agar plates. Colonies are then suspended in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Assay Setup: In a 96-well microtiter plate, serial dilutions of this compound are added to the wells along the x-axis, and serial dilutions of the combination agent are added along the y-axis. This creates a matrix of wells with varying concentrations of both drugs. Control wells containing each drug alone, as well as a growth control well without any antibiotic, are included.
-
Incubation: The prepared bacterial inoculum is added to each well. The plates are then incubated under appropriate atmospheric conditions (e.g., anaerobic conditions for anaerobic bacteria) and temperatures (typically 35-37°C) for 16-24 hours.
-
Determination of MIC and FIC Index: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. The Fractional Inhibitory Concentration (FIC) Index is calculated using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Interpretation of Results:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of an antibiotic or combination over time.
-
Inoculum Preparation: A bacterial suspension is prepared to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL in a suitable broth medium.
-
Antibiotic Exposure: The bacterial suspension is exposed to the antibiotic(s) at desired concentrations (e.g., at their MIC, or multiples of the MIC). A growth control without any antibiotic is included.
-
Sampling and Viable Counts: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are withdrawn from each culture. The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each antibiotic regimen. Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Neutropenic Mouse Thigh Infection Model
This in vivo model is used to evaluate the efficacy of antimicrobial agents in an immunocompromised host.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 before infection. This results in a significant reduction in neutrophil counts.
-
Infection: A bacterial suspension of a known concentration is injected into the thigh muscle of the neutropenic mice.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated with this compound monotherapy, the combination agent alone, or the combination therapy, administered via a clinically relevant route (e.g., subcutaneous or intravenous injection). A control group receives a placebo (e.g., saline).
-
Assessment of Bacterial Burden: At a predetermined endpoint (e.g., 24 hours post-treatment), mice are euthanized, and the infected thigh muscle is aseptically removed, homogenized, and serially diluted. The dilutions are plated on agar to determine the bacterial load (CFU/gram of tissue).
-
Data Analysis: The reduction in bacterial load in the treated groups is compared to the control group and between the monotherapy and combination therapy groups.
Mechanism of Action and Resistance
Understanding the underlying mechanisms of this compound's action and bacterial resistance is crucial for interpreting the results of combination therapy studies.
This compound's Mechanism of Action
This compound, like other carbapenems, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. It binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption of cell wall integrity leads to cell lysis and death.
Mechanisms of Resistance to Carbapenems
Bacteria have evolved several mechanisms to resist the action of carbapenems like this compound.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating the efficacy of this compound combination therapy in a preclinical setting.
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. olac.berkeley.edu [olac.berkeley.edu]
- 3. emerypharma.com [emerypharma.com]
- 4. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 5. scribd.com [scribd.com]
- 6. journals.asm.org [journals.asm.org]
A Head-to-Head Clinical Trial Data Analysis of Panipenem and Biapenem
In the landscape of carbapenem antibiotics, panipenem and biapenem represent two critical therapeutic options for combating a wide spectrum of bacterial infections. This guide provides a detailed, objective comparison of their clinical performance, drawing upon available head-to-head and comparative clinical trial data. The information is tailored for researchers, scientists, and drug development professionals to facilitate an evidence-based understanding of these two agents.
Mechanism of Action
Both this compound and biapenem are broad-spectrum β-lactam antibiotics that exert their bactericidal effects by inhibiting bacterial cell wall synthesis.[1] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][2] This disruption leads to cell lysis and bacterial death. A key differentiator lies in their stability against human renal dehydropeptidase-I (DHP-I). This compound is susceptible to degradation by DHP-I and is therefore co-administered with betamipron, a DHP-I inhibitor, to prevent its inactivation and reduce the risk of nephrotoxicity.[3][4][5] In contrast, biapenem is more stable to DHP-I and does not require a co-administered inhibitor.[6][7][8]
Caption: Mechanism of action of carbapenems.
In Vitro Activity: A Comparative Look
In vitro studies have demonstrated that both this compound and biapenem possess potent activity against a wide range of Gram-positive and Gram-negative bacteria. However, subtle differences in their activity spectra have been observed. This compound, along with imipenem, generally shows slightly greater activity against Gram-positive organisms.[9] Conversely, biapenem often exhibits comparable or slightly better activity against certain Gram-negative bacteria, including Acinetobacter anitratus.[9]
| Bacterial Species | This compound MIC (µg/mL) | Biapenem MIC (µg/mL) |
| Streptococcus pneumoniae (penicillin-resistant) | Potent Activity | - |
| Staphylococcus aureus (methicillin-susceptible) | ≤0.06 | - |
| Enterobacteriaceae | Comparable to imipenem | Strong Activity |
| Pseudomonas aeruginosa | - | Moderate Activity |
| Acinetobacter anitratus | - | Most Potent among compared carbapenems |
| Anaerobes | Strong Activity | Strong Activity |
Note: MIC (Minimum Inhibitory Concentration) values are generalized from comparative studies. Specific values can vary based on the isolate and testing methodology.[9][10][11]
Clinical Efficacy: Insights from Comparative Trials
Direct head-to-head clinical trials exclusively comparing this compound and biapenem are limited. However, data from Japanese clinical trials that included both drugs provide valuable insights into their comparative efficacy, particularly in the treatment of respiratory infections. In these phase II and III trials, the clinical efficacy rates for respiratory infections were reported to be 77% for this compound/betamipron and a range of 89% to 96.2% for biapenem.[9] It is important to note that these trials were performed separately.[9]
| Indication | This compound/Betamipron Efficacy Rate | Biapenem Efficacy Rate | Comparator |
| Respiratory Infections | 77% | 89% - 96.2% | Imipem/Cilastatin, Meropenem |
Data sourced from a review of separate phase II and III clinical trials conducted in Japan.[9]
Safety and Tolerability Profile
Both this compound/betamipron and biapenem are generally well-tolerated. The most commonly reported adverse events for both drugs are gastrointestinal disturbances and skin rashes.[5][6] A review of phase II and III trials in Japan indicated that the rates of adverse reactions were 3.3% for this compound/betamipron and 2.2% for biapenem.[9]
| Adverse Event Profile | This compound/Betamipron | Biapenem |
| Overall Adverse Reaction Rate | 3.3% | 2.2% |
| Common Adverse Events | - Elevated serum hepatic transaminases- Eosinophilia- Rash- Diarrhea | - Skin eruptions/rashes- Nausea- Diarrhea |
Data from a review of separate phase II and III clinical trials in Japan.[5][9]
Pharmacokinetic and Pharmacodynamic Considerations
The most significant pharmacokinetic difference between this compound and biapenem is their stability against renal dehydropeptidase-I (DHP-I). This compound's susceptibility to DHP-I necessitates its co-administration with betamipron.[3][4] Biapenem's inherent stability to DHP-I allows for its administration as a single agent.[6][7] This difference is a key consideration in their clinical application. Both antibiotics are administered intravenously.[12][13]
| Pharmacokinetic Parameter | This compound | Biapenem |
| Administration | Co-administered with Betamipron | Single agent |
| Route of Administration | Intravenous | Intravenous |
| Stability to DHP-I | Low | High |
| Half-life (t½) | ~1.0 hour | ~1.0 hour |
Pharmacokinetic parameters are generally similar except for the requirement of a DHP-I inhibitor for this compound.[3][4]
Caption: Administration workflow for this compound and Biapenem.
Experimental Protocols: A Generalized Overview
Study Design: Most clinical evaluations are multicenter, randomized, and often open-label or single-blind studies.[12][14][15]
Patient Population: Patients with moderate to severe bacterial infections, such as community-acquired pneumonia, hospital-acquired pneumonia, and complicated urinary or intra-abdominal infections, are typically enrolled.[16][17] Inclusion and exclusion criteria are rigorously defined to ensure a homogenous study population.
Dosing Regimens:
-
This compound/Betamipron: Typically administered intravenously at a dose of 500 mg every 6 hours.[16]
-
Biapenem: Commonly administered intravenously at a dose of 300 mg every 12 hours.[15]
Efficacy Assessment:
-
Clinical Efficacy: Assessed by the resolution of clinical signs and symptoms of infection.
-
Bacteriological Efficacy: Determined by the eradication or presumed eradication of the baseline pathogen(s).
Safety Assessment: Monitoring and recording of all adverse events, with laboratory tests (e.g., liver function, renal function, hematology) performed at baseline and regular intervals throughout the study.
Caption: A generalized workflow for a comparative clinical trial.
Conclusion
Both this compound/betamipron and biapenem are effective carbapenem antibiotics with broad spectra of activity. The choice between these two agents may be influenced by several factors, including local antimicrobial susceptibility patterns, the specific pathogen being targeted, and considerations regarding their pharmacokinetic profiles, particularly the co-administration requirement for this compound. Biapenem's stability against DHP-I offers a potential advantage in simplifying administration. Further direct, large-scale, head-to-head clinical trials would be beneficial to more definitively delineate the comparative efficacy and safety of this compound and biapenem in various clinical settings.
References
- 1. What is the mechanism of Biapenem? [synapse.patsnap.com]
- 2. Comparative review of the carbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Overview of a new carbapenem, this compound/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biapenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biapenem versus meropenem in the treatment of bacterial infections: a multicenter, randomized, controlled clinical trial - Indian Journal of Medical Research [ijmr.org.in]
- 8. Frontiers | Real-world Biapenem vs. Meropenem in the treatment of severe community-acquired pneumonia in children: A propensity score matching analysis [frontiersin.org]
- 9. Comparison of Four Carbapenems; Imipenem-Cilastatin, this compound-Betamipron, Meropenem, and Biapenem with Review of Clinical Trials in Japan | CiNii Research [cir.nii.ac.jp]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Biapenem pharmacokinetics in healthy volunteers and in patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A multicenter, randomized controlled clinical study on biapenem and imipenem/cilastatin injection in the treatment of respiratory and urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. [The clinical efficacy and safety of this compound-betamipron in treatment of moderate to severe pulmonary infection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Panipenem's Efficacy in the Arena of Multi-Drug Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of multi-drug-resistant organisms (MDROs) necessitates a continuous evaluation of our antimicrobial arsenal. This guide provides a comparative analysis of panipenem, a carbapenem antibiotic, against its more widely studied counterparts, imipenem and meropenem, in the context of multi-drug-resistant bacterial infections. While this compound has been available in Japan and some other Asian countries for years, its comparative efficacy against contemporary MDROs is less documented in recent global literature. This report synthesizes available data to offer a comprehensive overview for research and development professionals.
Executive Summary
This compound, co-administered with betamipron to inhibit renal tubular uptake and reduce nephrotoxicity, has demonstrated broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria.[1][2][3] Clinical trials, primarily conducted in Japan, have shown its efficacy to be comparable to imipenem/cilastatin in treating respiratory and urinary tract infections.[2][3][4] However, a notable gap exists in recent, direct, head-to-head in vitro studies comparing the minimum inhibitory concentrations (MICs) of this compound with imipenem and meropenem against current, well-characterized MDROs such as multi-drug resistant Pseudomonas aeruginosa, Acinetobacter baumannii, and extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae. This guide presents available data, while underscoring the need for further research to fully delineate this compound's role in the modern era of antimicrobial resistance.
Comparative In Vitro Activity
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound, imipenem, and meropenem against key multi-drug-resistant organisms. It is important to note that the data for this compound is often from older studies, and direct comparisons should be made with caution due to the evolution of resistance patterns over time.
Table 1: Comparative MIC50 and MIC90 Values (µg/mL) Against Multi-Drug-Resistant Pseudomonas aeruginosa
| Antibiotic | MIC50 | MIC90 | Year of Study/Region (if available) |
| This compound | - | - | Data not readily available in recent studies |
| Imipenem | 4 | >32 | North India[5] |
| Meropenem | 16 | >32 | North India[5] |
Table 2: Comparative MIC50 and MIC90 Values (µg/mL) Against Multi-Drug-Resistant Acinetobacter baumannii
| Antibiotic | MIC50 | MIC90 | Year of Study/Region (if available) |
| This compound | - | - | Data not readily available in recent studies |
| Imipenem | - | - | Chilean Hospitals (1990-1998)[6] |
| Meropenem | - | - | Chilean Hospitals (1990-1998)[6] |
Table 3: Comparative MIC50 and MIC90 Values (µg/mL) Against ESBL-Producing Enterobacteriaceae
| Antibiotic | MIC50 | MIC90 | Year of Study/Region (if available) |
| This compound | - | - | Data not readily available in recent studies |
| Imipenem | 0.19 (ESBL-) / 0.25 (ESBL+) | 0.5 (ESBL-) / 0.25 (ESBL+) | Poland (2011-2012)[7] |
| Meropenem | 0.032 (ESBL-) / 0.064 (ESBL+) | 0.125 (ESBL-) / 0.125 (ESBL+) | Poland (2011-2012)[7] |
Note: The variability in MIC values can be significant depending on the specific resistance mechanisms of the isolates, geographical location, and the year of the study.
Clinical Efficacy Overview
Clinical trials have established the efficacy of this compound/betamipron in various infections. A multicenter trial in China for moderate to severe pulmonary infections reported an overall effective rate of 84.4%, with bacterial eradication rates of 74.7% for Pseudomonas aeruginosa and 50.9% for Acinetobacter baumannii.[2] Studies in pediatric populations in Japan have also shown high efficacy and safety in treating respiratory tract infections and meningitis, including cases caused by penicillin-resistant Streptococcus pneumoniae.[1][8]
A comparative review of four carbapenems in Japan noted that the clinical efficacy rates in phase II and III trials for respiratory infections were 79% for imipenem/cilastatin and 77% for this compound/betamipenem.[4]
Mechanisms of Carbapenem Resistance and this compound
Carbapenem resistance in Gram-negative bacteria is primarily mediated by three main mechanisms:
-
Enzymatic Degradation: Production of carbapenemases, which are β-lactamases that can hydrolyze carbapenems.
-
Efflux Pumps: Active removal of the antibiotic from the bacterial cell.
-
Reduced Permeability: Alterations in or loss of outer membrane porins, preventing the antibiotic from reaching its target.
Like other carbapenems, this compound's efficacy can be compromised by these mechanisms. The chemical structure of this compound provides stability against many β-lactamases.[9] However, the emergence of potent carbapenemases, such as KPC, NDM, VIM, IMP, and OXA-48-like enzymes, presents a significant challenge to all carbapenems.
Mechanisms of bacterial resistance to this compound.
Experimental Protocols
The determination of in vitro efficacy of carbapenems against multi-drug-resistant organisms is primarily achieved through antimicrobial susceptibility testing (AST). The standardized methods are outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.
1. Broth Microdilution Method:
-
Principle: A standardized inoculum of the test organism is introduced into wells of a microtiter plate containing serial twofold dilutions of the antibiotic in a liquid growth medium.
-
Procedure:
-
Prepare serial dilutions of this compound, imipenem, and meropenem in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Standardize the bacterial inoculum to a 0.5 McFarland standard.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Incubate at 35°C ± 2°C for 16-20 hours.
-
The MIC is read as the lowest concentration of the antibiotic that shows no visible growth.
-
-
Quality Control: Reference strains with known MIC values (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853) must be tested concurrently.
2. Agar Dilution Method:
-
Principle: Serial dilutions of the antibiotic are incorporated into molten agar, which is then poured into Petri dishes. A standardized inoculum of the test organism is then spotted onto the surface of the agar.
-
Procedure:
-
Prepare agar plates containing serial twofold dilutions of the carbapenems.
-
Prepare a standardized bacterial inoculum.
-
Spot the inoculum onto the surface of the agar plates.
-
Incubate at 35°C ± 2°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic that inhibits visible growth.
-
Workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
This compound/betamipron has demonstrated clinical efficacy comparable to imipenem/cilastatin in several studies, particularly in the treatment of respiratory and urinary tract infections. Its in vitro activity profile from older studies suggests a broad spectrum of action. However, the lack of recent, direct comparative data against contemporary, well-characterized multi-drug-resistant strains of P. aeruginosa, A. baumannii, and ESBL-producing Enterobacteriaceae is a significant limitation in definitively positioning this compound in the current therapeutic landscape for these challenging infections.
For researchers and drug development professionals, this highlights a critical area for further investigation. Head-to-head in vitro surveillance studies using current MDR isolates are essential to accurately assess this compound's potency relative to other carbapenems. Furthermore, clinical trials focusing on infections caused by confirmed MDROs would provide invaluable data on its clinical utility in this era of widespread resistance. As the challenge of antimicrobial resistance continues to grow, a thorough re-evaluation of all available therapeutic options, including established agents like this compound, is imperative.
References
- 1. [Clinical and bacteriological studies on this compound/betamipron in pediatrics. Kanagawa Research Group for Infectious Diseases of Children] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of Four Carbapenems; Imipenem-Cilastatin, this compound-Betamipron, Meropenem, and Biapenem with Review of Clinical Trials in Japan | CiNii Research [cir.nii.ac.jp]
- 5. Comparative in vitro pharmacodynamics of imipenem and meropenem against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Activity of imipenem and meropenem against strains of Acinetobacter baumannii isolated from various Chilean hospitals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of in vitro efficacy of ertapenem, imipenem and meropenem in the infections caused by the Enterobacteriaceae strains family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. [A multicenter study on this compound/betamipron in dermatology] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Panipenem and Doripenem Against Enterobacteriaceae
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbapenems are a class of β-lactam antibiotics with a broad spectrum of activity, making them a critical therapeutic option for treating infections caused by multidrug-resistant bacteria, including members of the Enterobacteriaceae family. This guide provides a comparative overview of two carbapenems, panipenem and doripenem, focusing on their efficacy against Enterobacteriaceae. The information presented is intended to assist researchers and drug development professionals in understanding the relative strengths and weaknesses of these antimicrobial agents.
This compound, typically co-administered with betamipron to inhibit renal tubular uptake and prevent nephrotoxicity, has a broad spectrum of in vitro activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Doripenem is a parenteral carbapenem with demonstrated broad-spectrum activity against many aerobic and anaerobic pathogens.[2] It is known for its stability against hydrolysis by many β-lactamases.[2][3]
Mechanism of Action
Like other β-lactam antibiotics, both this compound and doripenem exert their bactericidal effect by inhibiting bacterial cell wall synthesis. They achieve this by binding to and inactivating essential penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. The inhibition of multiple PBPs disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.
Doripenem has shown a high affinity for PBP 2 and PBP 4 in Escherichia coli.[4] In Pseudomonas aeruginosa, it exhibits a strong affinity for PBP 2 and PBP 3, which is thought to contribute to its potent activity against this pathogen.[5][6][7][8] While detailed PBP affinity studies for this compound in Enterobacteriaceae are less readily available in direct comparison to doripenem, carbapenems, in general, are known to bind to a broad range of PBPs. For instance, studies on biapenem, another carbapenem, have shown strong binding to PBP 2 of Escherichia coli and Pseudomonas aeruginosa, and PBP 1 of Staphylococcus aureus.[9]
References
- 1. Doripenem: A new carbapenem antibiotic a review of comparative antimicrobial and bactericidal activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrolysis and Inhibition Profiles of β-Lactamases from Molecular Classes A to D with Doripenem, Imipenem, and Meropenem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrolysis and inhibition profiles of beta-lactamases from molecular classes A to D with doripenem, imipenem, and meropenem - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characteristics of doripenem: a new broad-spectrum antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity of Doripenem and Comparators to Penicillin-Binding Proteins in Escherichia coli and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. scilit.com [scilit.com]
- 8. Affinity of doripenem and comparators to penicillin-binding proteins in Escherichia coli and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical comparison of imipenem, meropenem and biapenem: permeability, binding to penicillin-binding proteins, and stability to hydrolysis by beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cross-Resistance Between Panipenem and Other β-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity and cross-resistance patterns of panipenem, a carbapenem antibiotic, with other β-lactam agents. The information presented is synthesized from published experimental data to support research and development in the field of infectious diseases and antimicrobial resistance.
Introduction to this compound and β-Lactam Resistance
This compound is a carbapenem antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1][2] Like other carbapenems, it is often reserved for treating infections caused by multidrug-resistant organisms. However, the emergence and spread of bacterial resistance mechanisms pose a significant challenge to the efficacy of all β-lactam antibiotics, including this compound. Understanding the cross-resistance patterns between this compound and other β-lactams is crucial for predicting its clinical utility against various resistant phenotypes and for guiding therapeutic choices.
The primary mechanisms of resistance to β-lactam antibiotics include:
-
Enzymatic Degradation: Production of β-lactamase enzymes that hydrolyze the β-lactam ring, inactivating the antibiotic. This is a major mechanism of resistance.
-
Target Site Modification: Alterations in penicillin-binding proteins (PBPs), the molecular targets of β-lactam antibiotics, which reduce the binding affinity of the drug.
-
Reduced Permeability: Changes in the bacterial outer membrane, such as the loss or modification of porin channels, which restrict the entry of the antibiotic into the cell.
-
Efflux Pumps: Active transport systems that pump the antibiotic out of the bacterial cell.
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antibiotics. For instance, a broad-spectrum β-lactamase may inactivate a wide range of penicillins, cephalosporins, and even carbapenems.
Comparative In Vitro Activity of this compound
The following tables summarize the minimum inhibitory concentrations (MICs) of this compound and other β-lactam antibiotics against various bacterial isolates, including those with defined resistance mechanisms. This data is compiled from multiple in vitro studies. It is important to note that direct comparisons should be made with caution due to potential variations in experimental methodologies between studies.
Table 1: Comparative MICs (μg/mL) of Carbapenems Against Key Bacterial Pathogens
| Organism/Resistance Profile | This compound | Imipenem | Meropenem | Doripenem | Reference |
| Methicillin-Susceptible Staphylococcus aureus (MSSA) | ≤0.06 | ≤0.06 | - | ≤0.06 | [1] |
| Penicillin-Resistant Streptococcus pneumoniae (PRSP) | 0.125 | 0.25 - 0.5 | 0.5 - 1 | - | [3] |
| ESBL-producing Escherichia coli | Low MICs | Low MICs | Low MICs | - | [1] |
| Pseudomonas aeruginosa (Carbapenem-Susceptible) | - | 2 (MIC₅₀) | 0.38 (MIC₅₀) | 0.25 (MIC₅₀) | [4] |
| Pseudomonas aeruginosa (Carbapenem-Resistant) | - | >32 (MIC₉₀) | >32 (MIC₉₀) | >32 (MIC₉₀) | [5] |
Table 2: MIC₉₀ Values (μg/mL) of this compound and Other β-Lactams Against Penicillin-Resistant Streptococcus pneumoniae
| Antibiotic | MIC₉₀ (μg/mL) | Reference |
| This compound | 0.39 | [3] |
| Imipenem | 0.78 | [3] |
| Meropenem | 1.56 | [3] |
| Cefozopran | 6.25 | [3] |
Experimental Protocols
The data presented in this guide are primarily derived from antimicrobial susceptibility testing (AST) performed according to standardized laboratory methods. The following is a representative protocol for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9][10][11][12]
Broth Microdilution Method for MIC Determination
1. Preparation of Antimicrobial Solutions:
-
Stock solutions of each antibiotic are prepared at a high concentration in a suitable solvent.
-
Serial two-fold dilutions of each antibiotic are made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. The final concentrations should span the expected MIC range for the test organisms.
2. Inoculum Preparation:
-
Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours.
-
Several colonies are suspended in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included for each isolate.
-
The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Mechanisms of Cross-Resistance Affecting this compound
The following diagrams illustrate key resistance mechanisms that can lead to cross-resistance between this compound and other β-lactam antibiotics.
Figure 1. Enzymatic degradation of β-lactam antibiotics by β-lactamases.
Figure 2. Reduced permeability and active efflux as resistance mechanisms.
Logical Relationships in Cross-Resistance
The development of resistance to one β-lactam can often predict resistance to others, depending on the underlying mechanism. The following diagram illustrates these logical relationships.
Figure 3. Relationship between resistance mechanisms and β-lactam resistance.
Conclusion
This compound demonstrates potent in vitro activity against a broad range of bacteria, including some strains resistant to other β-lactams such as penicillin-resistant Streptococcus pneumoniae.[3] Its efficacy against ESBL-producing Enterobacteriaceae is comparable to other carbapenems.[1] However, like all carbapenems, this compound is vulnerable to resistance mediated by carbapenemase enzymes and, in some bacteria like Pseudomonas aeruginosa, by the loss of outer membrane porins combined with efflux pump activity.
The data suggests that while this compound may be effective against isolates resistant to penicillins and cephalosporins due to mechanisms like ESBL production (where carbapenems are often the treatment of choice), cross-resistance is expected when the underlying mechanism is a carbapenemase or significant alterations in membrane permeability. Therefore, the selection of this compound for the treatment of infections caused by β-lactam-resistant organisms should be guided by detailed antimicrobial susceptibility testing and an understanding of the local prevalence of specific resistance mechanisms. Further head-to-head comparative studies are warranted to fully elucidate the cross-resistance profile of this compound against a wider array of contemporary multidrug-resistant clinical isolates.
References
- 1. [In-vitro activity of this compound against clinical isolates in 2006] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [In vitro and in vivo activities of this compound against penicillin-resistant Streptococcus pneumoniae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imipenem, Meropenem, or Doripenem To Treat Patients with Pseudomonas aeruginosa Ventilator-Associated Pneumonia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Doripenem, Meropenem, and Imipenem against Respiratory Isolates of Pseudomonas aeroginosa in a Tertiary Care Hospital of North India - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. ESCMID: EUCAST [escmid.org]
- 9. EUCAST: EUCAST - Home [eucast.org]
- 10. researchgate.net [researchgate.net]
- 11. szu.gov.cz [szu.gov.cz]
- 12. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Review of Clinical Outcomes: Panipenem vs. Imipenem/Cilastatin
An objective analysis for researchers, scientists, and drug development professionals.
In the landscape of broad-spectrum antibiotics, carbapenems stand out for their potent activity against a wide range of bacterial pathogens. Among these, panipenem, co-administered with betamipron, and imipenem, paired with cilastatin, are two prominent therapeutic options. This guide provides a data-driven comparative review of their clinical outcomes, supported by experimental data, to inform research and development decisions.
Executive Summary
This compound/betamipron and imipenem/cilastatin are both carbapenem antibiotics with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] Their clinical use is marked by the co-administration of renal protective agents—betamipron for this compound and cilastatin for imipenem. These agents inhibit the breakdown or uptake of the carbapenems in the kidneys, thereby reducing nephrotoxicity and enhancing bioavailability.[1][2] Large, randomized clinical trials have indicated that this compound/betamipron demonstrates comparable clinical and bacteriological efficacy to imipenem/cilastatin in treating respiratory and urinary tract infections.[1][3] While their overall activity is similar, some variations exist in their potency against specific bacterial species.
In Vitro Activity
The in vitro efficacy of this compound and imipenem is generally similar, with both showing slightly greater activity against Gram-positive bacteria compared to other carbapenems like meropenem and biapenem. However, this compound has been noted as the most potent against penicillin-resistant Streptococcus pneumoniae.[1] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for both compounds against various clinical isolates.
| Organism | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (MSSA) | Imipenem | 0.05 | 0.1 |
| This compound | 0.05 | 0.1 | |
| Streptococcus pneumoniae (PRSP) | Imipenem | 0.025 | 0.05 |
| This compound | 0.012 | 0.025 | |
| Escherichia coli | Imipenem | 0.2 | 0.4 |
| This compound | 0.2 | 0.4 | |
| Pseudomonas aeruginosa | Imipenem | 2 | 8 |
| This compound | 4 | 16 |
Data compiled from multiple sources.[1]
Pharmacokinetic Profiles
The pharmacokinetic profiles of this compound/betamipron and imipenem/cilastatin are broadly comparable, both exhibiting short elimination half-lives.[1] The co-administered renal protective agents have half-lives similar to their respective antibiotic partners, ensuring their simultaneous presence in the body.[4]
| Parameter | This compound/Betamipron | Imipenem/Cilastatin |
| Half-life (t½) | ~1.0 hour | ~1.0 hour |
| Urinary Excretion (% of dose) | ~73% (this compound) | ~70% (Imipenem) |
| Plasma Protein Binding | 6-7% (this compound) | ~20% (Imipenem) |
Data compiled from multiple sources.[4][5]
Clinical Efficacy
Clinical trials, primarily conducted in Japan, have shown comparable efficacy rates for both drug combinations in treating respiratory and urinary tract infections.
| Indication | Drug Combination | Clinical Efficacy Rate (%) |
| Respiratory Infections | This compound/Betamipron | 77 - 81.3 |
| Imipenem/Cilastatin | 79 - 81.7 | |
| Urinary Tract Infections | This compound/Betamipron | 79 |
| Imipenem/Cilastatin | 73 | |
| Bacterial Pneumonia | This compound/Betamipron | 84.5 |
| Imipenem/Cilastatin | 91.1 |
Note: These trials were performed separately.[1][4][6] A direct comparative study on bacterial pneumonia showed no significant difference in usefulness between the two groups.[6]
Safety and Tolerability
Both this compound/betamipron and imipenem/cilastatin are generally well-tolerated.[3] The incidence of side effects has been reported to be low for both drugs. In phase II and III trials in Japan, the rates of adverse reactions were 3.3% for this compound/betamipron and 4.7% for imipenem/cilastatin. Common adverse events include elevated serum levels of hepatic transaminases, eosinophils, rash, and diarrhea.[3] A comparative study in bacterial pneumonia reported side effects in 3.6% of the this compound/betamipron group and 5.7% of the imipenem/cilastatin group, with no significant difference.[6]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro efficacy of carbapenems is determined by their Minimum Inhibitory Concentration (MIC) against various bacterial isolates. The standard method is broth microdilution, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1]
Pharmacokinetic Analysis
Pharmacokinetic parameters are typically determined in healthy adult volunteers following intravenous administration.
Mechanism of Renal Protection
Both this compound and imipenem are susceptible to degradation by the renal enzyme dehydropeptidase-I (DHP-I).[2] Cilastatin, co-administered with imipenem, is a potent inhibitor of DHP-I.[4] Betamipron, administered with this compound, primarily works by inhibiting organic anion transporters (OATs) in the renal tubules, thus preventing the uptake and accumulation of this compound in renal cells.[4]
Conclusion
The comparative analysis of this compound/betamipron and imipenem/cilastatin reveals two highly effective and broadly similar carbapenem-based therapeutic options. Both demonstrate excellent in vitro activity and have shown comparable clinical efficacy in treating serious bacterial infections.[1] The choice between these two agents may be influenced by local antimicrobial susceptibility patterns, formulary availability, and cost considerations. For drug development professionals, the nuanced differences in their interaction with renal protective agents and their potency against specific resistant strains may offer avenues for the development of next-generation carbapenems.
References
- 1. benchchem.com [benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. This compound/betamipron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A COMPARATIVE STUDY OF this compound/BETAMIPRON AND IMIPENEM/CILASTATIN IN BACTERIAL PNEUMONIA [jstage.jst.go.jp]
Safety Operating Guide
Proper Disposal of Panipenem: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents extends to their safe and compliant disposal. Panipenem, a carbapenem antibiotic, requires careful handling throughout its lifecycle, including its final disposition. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. In the absence of explicit disposal instructions on a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established best practices for the management of pharmaceutical and research-grade chemical waste.[1]
Immediate Safety and Handling Protocol
Before initiating any disposal procedures, it is imperative to handle this compound waste with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Procedures
1. Waste Characterization and Segregation:
-
Treat all this compound waste, including expired or unused neat compounds, contaminated labware (e.g., vials, syringes, plates), and solutions, as hazardous chemical waste.[1][2] This is a precautionary measure unless a formal hazard assessment by your institution's Environmental Health and Safety (EHS) department dictates otherwise.[1]
-
Do not mix this compound waste with other waste streams, especially incompatible chemicals. It should be collected in a dedicated and clearly labeled waste container.[1]
2. Containerization:
-
Use a chemically compatible, leak-proof container for the collection of this compound waste.[1] High-density polyethylene (HDPE) or other resistant plastics are generally suitable. The container must be in good condition with a secure, tight-fitting lid.[1]
-
The type of container should be appropriate for the form of the waste (e.g., a sharps container for contaminated needles and syringes, a bottle for liquid waste, or a pail for solid waste).
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."[1]
-
Indicate the date when the first piece of waste was added to the container. This is crucial for tracking accumulation times.[1]
4. Accumulation and Storage:
-
Store the this compound waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[1][3]
-
Ensure the storage area is secure, away from general laboratory traffic, and separate from incompatible materials.[1]
5. Final Disposal:
-
Once the waste container is full or has reached the accumulation time limit set by your institution, contact your EHS department to arrange for a waste pickup.[1]
-
Do not dispose of this compound down the drain or in the regular trash.[4] Improper disposal can lead to environmental contamination and the development of antibiotic resistance.[2][5][6][7]
-
The ultimate disposal method for pharmaceutical waste is typically high-temperature incineration by a licensed hazardous waste management facility.[8]
Key Disposal Parameters and Recommendations
| Parameter | Recommendation | Rationale |
| Waste Classification | Hazardous Pharmaceutical Waste | Precautionary measure due to the active pharmaceutical ingredient. |
| PPE | Safety glasses, chemical-resistant gloves, lab coat | To prevent skin and eye contact. |
| Handling Area | Chemical fume hood or well-ventilated area | To minimize inhalation exposure. |
| Waste Container | Chemically compatible, leak-proof, with a secure lid | To ensure safe containment and prevent spills.[1][9] |
| Waste Segregation | Collect in a dedicated container; do not mix with other waste streams | To prevent unwanted chemical reactions.[1] |
| Labeling | "Hazardous Waste," "this compound," and start date | For proper identification and tracking.[1] |
| Storage | Designated Satellite Accumulation Area (SAA) | For safe and compliant temporary storage.[1][3] |
| Disposal Method | Contact institutional EHS for pickup and disposal | To ensure compliance with federal, state, and local regulations.[1] |
| Prohibited Disposal | Do not discard in regular trash or down the drain | To prevent environmental contamination and antibiotic resistance.[2][4] |
This compound Disposal Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. carlroth.com [carlroth.com]
- 5. SIDP - Antibiotic Disposal [sidp.org]
- 6. hospitalhealthcare.com [hospitalhealthcare.com]
- 7. Antimicrobial Drug Disposal - Antimicrobial Resistance Opportunity Mapping [wpsites.ucalgary.ca]
- 8. biosynth.com [biosynth.com]
- 9. danielshealth.com [danielshealth.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Panipenem
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides essential safety and logistical information for the handling of Panipenem, a potent carbapenem antibiotic. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the integrity of research.
This compound is a broad-spectrum parenteral carbapenem antibiotic with activity against a wide range of bacteria. Due to its hazardous properties, including being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation, stringent safety protocols are mandatory.
Key Safety and Physical Data
A thorough understanding of the physical and chemical properties of this compound is the foundation of safe handling. The following table summarizes key quantitative data.
| Property | Value | Source |
| GHS Hazard Classifications | Acute toxicity, oral (Category 4), Skin irritation (Category 2), Eye irritation (Category 2), Specific target organ toxicity — single exposure; Respiratory tract irritation (Category 3) | |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/sprayP264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP271: Use only outdoors |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
